Isovaline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-amino-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-39-1, 465-58-7, 595-40-4 | |
| Record name | DL-Isovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Isovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of isovaline?
An In-depth Technical Guide to the Chemical Structure of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It is a structural isomer of the proteinogenic amino acid valine.[1][2] First identified in the Murchison meteorite, which fell in Australia in 1969, this compound's extraterrestrial origin has significant implications for theories on the origin of life and the homochirality of biological molecules on Earth.[1][3] Structurally, this compound is an α,α-disubstituted amino acid, specifically 2-amino-2-methylbutanoic acid.[1][4] This unique structure, particularly the absence of a hydrogen atom on the α-carbon, confers resistance to racemization.[5][6][7]
Recent research has focused on its pharmacological properties. This compound has demonstrated potential as a novel analgesic and anticonvulsant.[8][9] Its mechanism of action is distinct from many conventional drugs; for example, it produces analgesia by activating peripheral GABA-B receptors and acts downstream of the cyclooxygenase (COX) enzyme system targeted by NSAIDs.[1][3] Unlike opioids, it does not cross the blood-brain barrier, potentially avoiding central nervous system side effects like sedation and addiction.[1][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound.
Chemical Structure and Nomenclature
This compound is an aliphatic, non-polar amino acid.[2] Its structure is characterized by a chiral center at the α-carbon, which is bonded to an amino group, a carboxyl group, a methyl group, and an ethyl group. This substitution pattern makes it an isomer of valine, where a methyl group is shifted from the beta-position to the alpha-position.[1]
-
Common Names: α-Ethylalanine, 2-Amino-2-methylbutyric acid[1]
-
InChI: InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[1][4]
This compound exists as two stereoisomers, or enantiomers:
-
(S)-(+)-isovaline (L-isovaline)
-
(R)-(-)-isovaline (D-isovaline)
The presence of a slight excess of the L-enantiomer in certain meteorites has fueled speculation about a prebiotic preference for left-handed amino acids.[11][12]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These data are essential for experimental design, including dissolution for in vitro assays, formulation for in vivo studies, and analytical method development.
| Property | Value | References |
| Identifiers | ||
| CAS Number | 595-39-1 (Racemic) | [1][4] |
| 595-40-4 (L-Isovaline) | [1][2][13] | |
| 3059-97-0 (D-Isovaline) | [1][13][14] | |
| PubChem CID | 94744 (Racemic) | [4] |
| 6971276 (L-Isovaline) | [15] | |
| 2724877 (D-Isovaline) | [14] | |
| Molecular Properties | ||
| Molar Mass | 117.15 g/mol | [1][13][16] |
| Exact Mass | 117.078978594 Da | [4][15] |
| Appearance | White crystalline solid; Monoclinic prisms | [13][17] |
| Thermal Properties | ||
| Melting Point | 307-308 °C (sublimes around 300 °C) | [13] |
| Boiling Point | 213.6 ± 23.0 °C (Predicted) | |
| Solubility | ||
| Water (cold) | ~39 g / 100 mL | [13] |
| Alcohol (75 °C) | ~6.6 g / 100 g | [13] |
| Ether | Slightly soluble | [13] |
| Optical Properties | ||
| Specific Rotation [α]D²⁵ | +11.13° (L-form, c=5 in H₂O) | [13] |
| -11.28° (D-form, c=5 in H₂O) | [13] | |
| Computed Properties | ||
| Topological Polar Surface Area | 63.3 Ų | [4][10][15] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
Experimental Protocols
Synthesis of this compound (Strecker Synthesis Adaptation)
The Strecker synthesis is a well-established method for producing amino acids and is considered a plausible prebiotic route for this compound's formation.[11] A general laboratory protocol is outlined below.
Objective: To synthesize racemic (DL)-isovaline from 2-butanone.
Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Strong acid cation exchange resin (e.g., Dowex 50WX8)
Procedure:
-
Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve ammonium chloride and potassium cyanide in aqueous ammonia.
-
Cool the solution in an ice bath.
-
Slowly add 2-butanone to the stirred solution.
-
Allow the reaction to stir at room temperature for 24-48 hours. The product is 2-amino-2-methylbutanenitrile.
-
-
Hydrolysis:
-
Carefully add concentrated HCl to the reaction mixture.
-
Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Purification and Isolation:
-
Cool the reaction mixture and neutralize it with a concentrated NaOH solution to a pH of ~7.[10]
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid residue in a minimal amount of water.
-
Apply the solution to a column packed with a strong acid cation exchange resin.
-
Wash the column with deionized water to remove inorganic salts.
-
Elute the this compound from the resin using aqueous ammonia (2-5 M).
-
Collect the fractions containing the amino acid (monitor by TLC).
-
Combine the product fractions and evaporate the solvent to yield solid, racemic this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Enantiomeric Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Determining the enantiomeric excess (e.e.) of this compound is critical for astrobiological studies and for pharmacological evaluation, as enantiomers can have different biological activities.
Objective: To separate and quantify D- and L-isovaline in a sample.
Materials:
-
This compound sample
-
Anhydrous Methanol / HCl (3 M)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Chiral GC column (e.g., Chirasil-Val)
-
GC-MS instrument
Procedure:
-
Derivatization (N-TFA-O-methyl esters):
-
Place the dried this compound sample in a reaction vial.
-
Add anhydrous methanolic HCl.
-
Heat the vial at 100°C for 1 hour to form the methyl ester.
-
Evaporate the reagent under a stream of dry nitrogen.
-
Add a mixture of TFAA and DCM to the residue.
-
Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivative.[18]
-
Evaporate the reagents again under nitrogen and redissolve the final derivative in a known volume of DCM for injection.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column capable of separating amino acid enantiomers.
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min. (Note: This is an example program and must be optimized for the specific column and analytes).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
-
Data Analysis:
-
Identify the peaks for D- and L-isovaline derivatives based on their retention times (established using standards).
-
Quantify the peak areas for each enantiomer from the total ion chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] × 100.
-
Visualizations
Chemical Structure Diagram
Caption: 2D representation of the chemical structure of this compound.
Analytical Workflow Diagram
Caption: Workflow for enantiomeric analysis of this compound by GC-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 595-40-4: this compound | CymitQuimica [cymitquimica.com]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 8. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 12. astrobiology.com [astrobiology.com]
- 13. This compound [drugfuture.com]
- 14. D-Isovaline | C5H11NO2 | CID 2724877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. L-Isovaline | C5H11NO2 | CID 6971276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Acceleration of amino acid racemization by this compound: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]
Discovery of Isovaline in the Murchison Meteorite: A Technical Guide
For Immediate Release
Murchison, Victoria, Australia & Global Research Community – The discovery of the non-proteinogenic amino acid isovaline in the Murchison meteorite, which fell in 1969, has profound implications for our understanding of prebiotic chemistry and the origins of life on Earth. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the key findings, analytical methodologies, and proposed formation pathways of this extraterrestrial molecule. Of particular significance is the consistent observation of a notable excess of the L-enantiomer of this compound, a characteristic that hints at a potential source for the homochirality observed in terrestrial biology.
I. Quantitative Analysis of this compound in the Murchison Meteorite
Multiple studies have quantified the abundance and enantiomeric distribution of this compound in the Murchison meteorite. The L-enantiomeric excess (L-ee) is a key metric, indicating a surplus of the left-handed form of the molecule. This excess has been reported to be as high as 18.5%, a significant deviation from the racemic mixture (equal amounts of L and D enantiomers) expected from simple abiotic synthesis.[1][2] The isotopic composition of this compound's carbon atoms has been found to be enriched in the heavier isotope, ¹³C, which is characteristic of extraterrestrial organic matter and helps to rule out terrestrial contamination.[3][4]
| Parameter | Reported Values | References |
| L-Enantiomeric Excess (L-ee) | 0% to 18.5% | [1][3][4][5] |
| D/L Ratio | As low as 0.69 ± 0.04 | [1] |
| δ¹³C of D- and L-isovaline | Approximately +18‰ | [3][4] |
| Concentration | Varies, but one of the more abundant non-protein amino acids | [3][6][7] |
II. Experimental Protocols for the Analysis of this compound
The analysis of this compound from the Murchison meteorite involves a multi-step process, from extraction to sophisticated chromatographic and spectrometric techniques.
A. Sample Preparation: Extraction and Hydrolysis
The initial step involves the extraction of soluble organic compounds from the powdered meteorite sample.
-
Hot Water Extraction: Powdered interior fragments of the Murchison meteorite are extracted with high-purity water at 100°C for 24 hours.[8] This process dissolves free amino acids and their precursors.
-
Acid Hydrolysis: The resulting aqueous extract is then subjected to acid hydrolysis, typically with 6 M hydrochloric acid (HCl), to release amino acids from their precursor molecules.[9] This step is crucial as it significantly increases the yield of detectable amino acids.
B. Derivatization for Chromatographic Analysis
To enable the separation and detection of amino acids by gas or liquid chromatography, they must first be chemically modified through a process called derivatization.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Amino acids are converted into volatile derivatives. A common method is the formation of N-trifluoroacetyl (TFA) isopropyl esters.[10]
-
For Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): For the separation of enantiomers, a chiral derivatizing agent is used. A widely employed method is derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[1][11] This reaction forms fluorescent diastereomers that can be separated on a reversed-phase column.
C. Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the volatile amino acid derivatives based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio. Chiral stationary phases can be used to separate the D and L enantiomers.[12]
-
Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): This is a highly sensitive technique used for the analysis of non-volatile molecules.[8][13] The derivatized amino acids are separated by high-performance liquid chromatography (HPLC) and then detected by a time-of-flight mass spectrometer, which provides high-resolution mass data for accurate identification.[1][14]
III. Visualizing the Methodologies and Formation Pathways
A. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in the Murchison meteorite.
B. Proposed Abiotic Synthesis: The Strecker Synthesis
The Strecker synthesis is a plausible prebiotic pathway for the formation of α-amino acids from simple precursors believed to be present on the parent body of the Murchison meteorite.[4] For this compound, the starting ketone is 2-butanone.
C. Amplification of Enantiomeric Excess
While the Strecker synthesis produces a racemic mixture, the observed L-enantiomeric excess of this compound suggests a subsequent process of amplification. One leading hypothesis is aqueous alteration on the meteorite's parent body.[1][14] This process may have involved interactions with chiral mineral surfaces or other chiral molecules, leading to the preferential enrichment of the L-enantiomer. The exact mechanisms for this amplification are still an active area of research.
IV. Implications for Drug Development and Astrobiology
The discovery of a naturally occurring, extraterrestrial L-enantiomeric excess in a non-protein amino acid like this compound has significant implications. For astrobiology, it provides a potential explanation for the origin of homochirality in terrestrial life.[15] For drug development professionals, the unique structure of this compound and its resistance to racemization make it an interesting scaffold for the design of novel therapeutics.[3][16] Its analgesic properties, mediated through peripheral GABA-B receptors, have already been noted.[16] Understanding the abiotic synthesis and selection of such molecules can inspire new approaches to creating stable, chiral compounds with potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-labile amino acid precursors in the Murchison meteorite. 1: Chromatographic fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A new family of extraterrestrial amino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. repository.geologyscience.ru [repository.geologyscience.ru]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis | CiNii Research [cir.nii.ac.jp]
- 14. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline, a non-proteinogenic α-amino acid, has garnered significant interest in the scientific community due to its unique structural properties and potential therapeutic applications. As an isomer of the common amino acid valine, this compound's distinct physicochemical characteristics, including its chirality and resistance to racemization, make it a subject of investigation in fields ranging from geochemistry to pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral amino acid with the chemical formula C₅H₁₁NO₂.[1] Unlike most common amino acids, this compound possesses a quaternary α-carbon, which contributes to its notable stability.[2] It exists as two enantiomers, (R)-(-)-isovaline and (S)-(+)-isovaline.[3]
General Properties
A summary of the general physicochemical properties of this compound is presented in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | White crystalline solid/powder | [4][5] |
| CAS Number (DL-Isovaline) | 595-39-1 | [1][6] |
| CAS Number (L-Isovaline) | 595-40-4 | [3][7] |
| CAS Number (D-Isovaline) | 3059-97-0 | [3][6] |
Thermal Properties
The thermal properties of this compound are crucial for its handling, storage, and formulation.
Table 2: Thermal Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | >260 °C[4], 307-308 °C (closed tube)[6] | [4][6] |
| Boiling Point | 213.6 °C at 760 mmHg | [4][8] |
| Flash Point | 83.0 °C | [4][8] |
Solubility
This compound's solubility is a key determinant of its behavior in biological systems and its formulation possibilities.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water (cold) | ~39 g/100 mL | [6] |
| Alcohol (at 75 °C) | ~6.6 g/100 g | [6] |
| Ether | Slightly soluble | [6] |
Acidity
The pKa values of this compound dictate its ionization state at different pH values.
Table 4: Predicted Acidity of L-Isovaline
| Functional Group | Predicted pKa | Reference(s) |
| Carboxylic Acid | 2.38 ± 0.10 | [9] |
| Amine | Not specified |
Crystal Structure
The solid-state structure of this compound has been investigated using single-crystal X-ray diffraction.
Table 5: Crystal Structure of this compound Monohydrate
| Property | Value | Reference(s) |
| Crystal System | Orthorhombic | [10][11] |
| Space Group | P2₁2₁2₁ | [10][11] |
| Unit Cell Dimensions | a = 5.9089 Å, b = 10.4444 Å, c = 11.9274 Å | [10][11] |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Note: While the following sections describe the expected spectroscopic features, detailed spectra with peak assignments for underivatized this compound are not consistently available in the public domain. The information is based on general knowledge of amino acid spectroscopy and available data for related compounds.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A notable feature is the change from a non-ionic to a zwitterionic form upon warming from low temperatures, observed by the loss of the C=O stretching feature around 1717 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The spectra would confirm the presence of the ethyl and methyl groups attached to the α-carbon, as well as the carboxylic acid and amine protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. For derivatized this compound (OPA/NAC), a parent ion with an m/z of 379 has been reported, with a characteristic fragmentation pattern that can be used for its identification.[7]
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Also, prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Acid Titration: Slowly add the 0.1 M HCl solution in small increments, recording the pH after each addition until the pH drops significantly.
-
Base Titration: In a separate experiment, titrate a fresh sample of the this compound solution with 0.1 M NaOH, recording the pH after each addition until the pH rises significantly.
-
Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve).
Determination of Solubility by Saturation Method
Protocol:
-
Saturation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Filtration: Filter the saturated solution to remove any undissolved solid this compound.
-
Quantification: Accurately measure the concentration of this compound in the clear filtrate using a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility as the mass of this compound per unit volume or mass of the solvent.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water).
-
Crystal Selection and Mounting: Select a well-formed single crystal of appropriate size and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Enantiomeric Separation by Chiral HPLC
Protocol:
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase for the separation of this compound enantiomers.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase and filter it to remove any particulate matter.
-
HPLC Analysis: Inject the sample onto the chiral HPLC column and elute with the chosen mobile phase. Detect the separated enantiomers using a suitable detector (e.g., UV or mass spectrometer).
-
Quantification: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers in the chromatogram.
Biological Signaling Pathway
This compound has been shown to exert analgesic effects through its interaction with peripheral γ-aminobutyric acid type B (GABA-B) receptors.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades.
Activation of the GABA-B receptor by this compound leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. These combined effects at peripheral nerve endings are thought to contribute to the analgesic properties of this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols and an examination of its biological activity. The unique characteristics of this compound, particularly its stability and chirality, make it a molecule of significant interest for further research and development in the pharmaceutical and biotechnology sectors. The information compiled herein serves as a valuable resource for scientists and researchers working with this intriguing non-proteinogenic amino acid.
References
- 1. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
The Extraterrestrial Origin of Isovaline and Its Significance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the extraterrestrial origins of isovaline, a non-proteinogenic amino acid discovered in carbonaceous chondrites. We will explore its significance in the context of the origin of life, particularly concerning the emergence of homochirality. Furthermore, this guide will detail the current understanding of this compound's biological activity, focusing on its interaction with the GABA-B receptor, and its potential applications in the development of novel therapeutics for neurological disorders. Detailed experimental protocols for the extraction and analysis of this compound from meteoritic samples are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows.
Introduction: An Amino Acid from the Stars
The discovery of amino acids in meteorites, such as the Murchison meteorite which fell in Australia in 1969, provided compelling evidence for the extraterrestrial synthesis of the building blocks of life. Among the diverse suite of organic molecules identified, this compound (2-amino-2-methylbutanoic acid) has garnered significant scientific interest. Unlike most terrestrial amino acids, this compound is not one of the 20 proteinogenic amino acids. Its presence in meteorites is a strong indicator of its abiotic and extraterrestrial origin.
One of the most remarkable features of meteoritic this compound is the presence of a significant enantiomeric excess of the L-form in some samples.[1][2] On Earth, life almost exclusively utilizes L-amino acids and D-sugars, a phenomenon known as homochirality. The discovery of an L-enantiomeric excess of this compound in meteorites suggests that a bias towards L-amino acids may have existed in the early solar system, potentially influencing the selection of L-amino acids for life on Earth.[1][2]
Beyond its astrobiological implications, this compound has been found to possess intriguing pharmacological properties. It has been shown to act as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3] This activity has opened avenues for its investigation as a potential therapeutic agent for a range of neurological conditions.
This guide will provide a comprehensive overview of the extraterrestrial origin of this compound, its analytical determination, and its biological significance, with a focus on providing practical information for researchers in the fields of astrobiology, organic chemistry, and pharmacology.
Extraterrestrial Abundance and Enantiomeric Excess of this compound
Quantitative analysis of this compound in various carbonaceous chondrites has revealed significant variations in both its concentration and the magnitude of its L-enantiomeric excess (ee). These differences are thought to be related to the degree of aqueous alteration experienced by the parent body of the meteorite.[4][5]
| Meteorite | Type | This compound Concentration (ppb) | L-enantiomeric Excess (ee, %) |
| Murchison | CM2 | ~2,400[2] | 0 to 18.5[2][6] |
| Orgueil | CI1 | 85 ± 5[2] | 15.2 ± 4.0[1][2] |
| Murray | CM2 | - | - |
| LEW 90500 | CM2 | - | -0.5 to 3.0 |
| EET 92042 | CR2 | - | No L-excess observed[1] |
| QUE 99177 | CR2 | - | No L-excess observed[1] |
Note: Concentration and ee values can vary between different fragments of the same meteorite. The data presented here represent a range of reported values.
Significance of Extraterrestrial this compound
The Origin of Homochirality
The presence of an L-enantiomeric excess of this compound in meteorites provides a potential solution to the long-standing puzzle of the origin of homochirality in terrestrial life. The delivery of meteorites bearing an excess of L-amino acids to the early Earth could have biased the prebiotic chemical environment, leading to the preferential incorporation of L-amino acids into the first self-replicating molecules. This compound is particularly well-suited to carry this chiral signature as its α-methyl group makes it resistant to racemization over long timescales.[2]
A Tool for Astrobiology
The enantiomeric ratio of this compound and other amino acids serves as a powerful biosignature in the search for extraterrestrial life. Abiotic processes are expected to produce racemic mixtures (equal amounts of D and L enantiomers), while a significant enantiomeric excess in a sample from another planet or moon could be indicative of biological activity.
Neurological Effects and Drug Development
This compound's ability to act as a GABA-B receptor agonist has prompted research into its therapeutic potential.[7] The GABA-B receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission. Its activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[8][9]
Some studies suggest that this compound may act as a partial agonist, which could offer a more favorable side-effect profile compared to full agonists like baclofen.[7] Research is ongoing to explore the potential of this compound and its derivatives in the treatment of conditions such as epilepsy, spasticity, and pain.[3]
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from carbonaceous chondrites.
Sample Preparation and Extraction
4.1.1. Materials
-
Meteorite sample (interior fragment)
-
Deionized, ultrapure water (18.2 MΩ·cm)
-
Mortar and pestle (agate or ceramic, pre-cleaned by baking at 500°C)
-
Glass test tubes (borosilicate, pre-cleaned by baking at 500°C)
-
Heating block or oven
-
Centrifuge
-
Pipettes and sterile, filtered pipette tips
4.1.2. Hot Water Extraction Protocol
-
In a clean, controlled environment (e.g., a laminar flow hood) to minimize terrestrial contamination, carefully break open the meteorite sample to expose a fresh interior surface.
-
Using a pre-cleaned mortar and pestle, grind a small interior fragment of the meteorite into a fine powder.
-
Weigh approximately 100-200 mg of the powdered meteorite sample and transfer it to a clean glass test tube.
-
Add 1 mL of ultrapure water to the test tube.
-
Seal the test tube (e.g., with a Teflon-lined screw cap or by flame-sealing).
-
Place the sealed test tube in a heating block or oven set to 100°C for 24 hours.[10][11]
-
After 24 hours, allow the test tube to cool to room temperature.
-
Centrifuge the test tube at a moderate speed (e.g., 2000 x g) for 10 minutes to pellet the solid meteorite particles.
-
Carefully collect the aqueous supernatant containing the extracted amino acids using a clean pipette and transfer it to a new clean tube. This is the meteorite extract.
Acid Hydrolysis (Optional)
To release amino acids that may be bound in more complex structures, an acid hydrolysis step can be performed on a portion of the aqueous extract.
4.2.1. Materials
-
Meteorite extract
-
6 M Hydrochloric acid (HCl), double-distilled
-
Vacuum desiccator
-
Heating block or oven
4.2.2. Acid Vapor Hydrolysis Protocol
-
Place a small vial containing the meteorite extract into a larger glass container or desiccator.
-
In a separate open vial within the same container, add a volume of 6 M HCl.
-
Seal the container and place it in an oven at 150°C for 3 hours. The HCl vapor will hydrolyze the sample.[10]
-
After hydrolysis, carefully remove the sample vial and dry it under vacuum to remove any remaining acid and water.
Derivatization for Chiral Analysis
For the separation and detection of amino acid enantiomers by HPLC, a derivatization step is required to introduce a chiral center and a fluorescent tag. A common method utilizes o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC).
4.3.1. Materials
-
Meteorite extract (hydrolyzed or non-hydrolyzed)
-
o-phthaldialdehyde (OPA) solution (e.g., 10 mg/mL in methanol)
-
N-acetyl-L-cysteine (NAC) solution (e.g., 10 mg/mL in methanol)
-
Sodium borate buffer (100 mM, pH 9-10.4)
-
Methanol
-
HPLC vials
4.3.2. OPA/NAC Derivatization Protocol
-
Prepare the OPA/NAC derivatizing reagent by mixing the OPA and NAC solutions. The exact ratio can be optimized, but a 1:1 (v/v) ratio is a good starting point.
-
In an HPLC vial, combine 100 µL of the meteorite extract with 100 µL of the sodium borate buffer.
-
Add 20 µL of the OPA/NAC reagent to the vial.
-
Mix the solution thoroughly and allow the reaction to proceed at room temperature for at least 1-2 minutes. The reaction is rapid.
-
The sample is now ready for injection into the HPLC system.
Analytical Techniques
4.4.1. High-Performance Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (HPLC-FD/ToF-MS)
This is a powerful technique for the separation, identification, and quantification of amino acid enantiomers.
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Fluorescence Detector: Excitation and emission wavelengths are set to detect the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).
-
ToF-MS: Provides high-resolution mass data for accurate identification of the derivatized amino acids.
4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another widely used technique for the analysis of amino acid enantiomers. It requires a different derivatization procedure to make the amino acids volatile.
-
Derivatization: Amino acids are typically converted to their N(O,S)-trifluoroacetyl isopropyl esters.
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the enantiomers.
-
Carrier Gas: Helium is commonly used.
-
Mass Spectrometer: Operates in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the analysis of this compound from meteoritic samples.
This compound and the GABA-B Receptor Signaling Pathway
Caption: The signaling cascade initiated by the binding of this compound to the GABA-B receptor.
Conclusion and Future Directions
The study of extraterrestrial this compound continues to be a vibrant and interdisciplinary field of research. Its presence in meteorites with an L-enantiomeric excess provides a crucial piece of the puzzle in understanding the origins of life's homochirality. The detailed analytical protocols provided in this guide are intended to facilitate further research into the distribution and isotopic composition of this compound in a wider range of extraterrestrial materials, including samples returned from asteroids and comets.
Furthermore, the unique pharmacological profile of this compound as a GABA-B receptor agonist warrants continued investigation. Future research in drug development should focus on elucidating the precise nature of its interaction with the receptor, exploring its potential as a partial agonist, and designing novel analogs with improved therapeutic properties and reduced side effects. The convergence of astrobiology and pharmacology in the study of this compound highlights the unexpected and exciting discoveries that can emerge from exploring the chemistry of the cosmos.
References
- 1. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]
- 5. astrobiology.com [astrobiology.com]
- 6. repository.geologyscience.ru [repository.geologyscience.ru]
- 7. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. m.youtube.com [m.youtube.com]
The Role of Isovaline in the Genesis of Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of life on Earth presents a plethora of unresolved questions, chief among them the origin of biological homochirality—the exclusive use of L-amino acids in proteins. The non-proteinogenic amino acid isovaline, discovered in carbonaceous chondrites such as the Murchison meteorite, offers a compelling clue in this enigma. This technical guide provides an in-depth exploration of the role of this compound in origin of life theories, detailing its extraterrestrial origins, unique chemical properties, and the experimental evidence supporting its potential contribution to the prebiotic world. We present quantitative data on this compound's enantiomeric excess in meteorites, detailed experimental methodologies for its analysis and synthesis in prebiotic conditions, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in astrobiology, prebiotic chemistry, and drug development.
Introduction: The Chirality Problem and the Messenger from Space
Life's molecular machinery is fundamentally left-handed. The twenty proteinogenic amino acids, the building blocks of proteins, exist almost exclusively as L-enantiomers. This homochirality is essential for the proper folding and function of proteins and enzymes. However, abiotic chemical reactions typically produce racemic mixtures—equal amounts of left- (L) and right-handed (D) enantiomers. This begs the question: what broke the symmetry on the prebiotic Earth?
One leading hypothesis posits an extraterrestrial origin for this bias. The discovery of amino acids in meteorites, remnants of the early solar system, provides tangible evidence for the delivery of complex organic molecules to the nascent Earth. Among these, this compound (2-amino-2-methylbutanoic acid) has emerged as a molecule of significant interest.
This compound is a non-proteinogenic α-methyl amino acid, meaning it is not one of the 20 common amino acids found in terrestrial life and possesses a methyl group on its α-carbon. This structural feature has profound implications for its role in prebiotic chemistry.
Extraterrestrial Abundance and Enantiomeric Excess of this compound
This compound has been identified in several carbonaceous chondrites, a class of meteorites rich in organic compounds. Crucially, these meteoritic samples often exhibit a significant excess of the L-enantiomer of this compound. This L-enantiomeric excess (L-ee) is a key piece of evidence supporting the theory that the building blocks of life, with a pre-existing chiral bias, were delivered to Earth.
Quantitative Data on L-Isovaline Enantiomeric Excess in Meteorites
The table below summarizes the L-enantiomeric excess of this compound found in various carbonaceous chondrites. This data provides a quantitative basis for the extraterrestrial chirality hypothesis.
| Meteorite | Type | L-Isovaline Enantiomeric Excess (L-ee) (%) | Reference(s) |
| Murchison | CM2 | up to 18.5 ± 2.6 | [1][2] |
| Orgueil | CI1 | 15.2 ± 4.0 | [1][2] |
| LEW 90500 | CM2 | 3.3 | [3] |
| LON 94102 | C2 (ungrouped) | Racemic | [3] |
| EET 92042 | CR2 | Racemic | [2] |
| QUE 99177 | CR2 | Racemic | [2] |
| GRA 95229 | CR2 | ~3 | |
| Aguas Zarcas | CM2 | ~10-15 | [4] |
| Tagish Lake | C2 (ungrouped) | 0-7 | [3] |
Note: Enantiomeric excess (ee) is calculated as [(L - D) / (L + D)] * 100%. The values presented are the highest reported for each meteorite and can vary between different fragments of the same meteorite.
The Chemical Significance of this compound
The unique structure of this compound underpins its importance in origin of life theories.
-
Resistance to Racemization: Unlike proteinogenic α-hydrogen amino acids, the α-methyl group of this compound makes it highly resistant to racemization—the process by which a pure enantiomer converts into a racemic mixture over geological timescales.[5] This exceptional stability means that the enantiomeric excess observed in meteorites today is likely a true reflection of its primordial state.
-
Proposed Formation Pathway: The Strecker synthesis is the most widely accepted abiotic pathway for the formation of α-amino acids, including this compound, on meteorite parent bodies.[5] This reaction involves aldehydes or ketones, ammonia, and hydrogen cyanide. The initial products of the Strecker synthesis are racemic; the observed enantiomeric excess is believed to have been induced and/or amplified subsequently.
-
Amplification of Chirality through Aqueous Alteration: A strong correlation has been observed between the degree of aqueous alteration (the extent to which a meteorite has been altered by water on its parent body) and the magnitude of the L-isovaline enantiomeric excess.[6] Meteorites that have experienced more extensive aqueous alteration, such as Murchison and Orgueil, show a higher L-ee of this compound.[1][2] This suggests that processes occurring in the presence of water on asteroids or comets, such as crystallization or interactions with chiral minerals, amplified an initial small chiral imbalance.
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound in a prebiotic context.
Analysis of this compound in Meteoritic Samples by LC-FD/TOF-MS
Objective: To extract, separate, and quantify the enantiomers of this compound from carbonaceous chondrites.
Methodology: Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (LC-FD/TOF-MS).
Protocol:
-
Sample Preparation:
-
A pristine interior chip of the meteorite is crushed into a fine powder using a sterilized mortar and pestle.
-
The powdered sample is transferred to a clean glass ampoule with a known volume of ultrapure water.
-
The ampoule is flame-sealed and heated at 100°C for 24 hours to extract soluble organic compounds.
-
After cooling, the ampoule is opened, and the solid material is separated by centrifugation.
-
The aqueous supernatant is transferred to a clean vial and dried under vacuum.
-
-
Acid Hydrolysis (Optional but recommended):
-
To release amino acids that may be bound in larger molecules, the dried extract is subjected to vapor-phase acid hydrolysis with 6M HCl at 150°C for 3 hours.
-
The hydrolyzed sample is then dried under vacuum to remove the acid.
-
-
Derivatization:
-
The dried extract is redissolved in a borate buffer.
-
A derivatizing agent, typically a solution of o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), is added to the sample. This reagent reacts with primary amino acids to form fluorescent, chiral derivatives that can be separated by chromatography.
-
-
LC-FD/TOF-MS Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a chiral column (e.g., a Waters BEH C18 column followed by a BEH phenyl column).
-
A gradient elution is performed using a mobile phase consisting of a mixture of ammonium formate buffer and methanol.
-
The eluting compounds are passed through a fluorescence detector to quantify the OPA/NAC derivatives.
-
The eluent is then directed to a time-of-flight mass spectrometer to confirm the identity of the compounds by their exact mass-to-charge ratio.
-
-
Data Analysis:
-
The retention times of the D- and L-isovaline derivatives are compared to those of a standard.
-
The peak areas from the fluorescence chromatogram are used to calculate the relative abundances of the D and L enantiomers and thus the enantiomeric excess.
-
Simulated Prebiotic Peptide Synthesis with this compound
Objective: To investigate the potential for this compound to polymerize into peptides under simulated prebiotic conditions.
Methodology: Wet-dry cycling in the presence of a condensing agent and/or mineral surfaces.
Protocol:
-
Reactant Preparation:
-
Prepare an aqueous solution of L-isovaline (or a racemic mixture to study potential chiral selection) at a concentration relevant to prebiotic scenarios (e.g., 10-100 µM).
-
Add a plausible prebiotic condensing agent, such as cyanamide or dicyandiamide, to the solution.
-
In parallel experiments, introduce a mineral surface, such as montmorillonite clay or silica, which may act as a catalyst.
-
-
Wet-Dry Cycling:
-
Place the reaction mixture in a vial and subject it to repeated cycles of hydration and dehydration.
-
Hydration phase: Add a small amount of water to dissolve the reactants.
-
Dehydration phase: Heat the vial at a moderate temperature (e.g., 60-80°C) to evaporate the water, concentrating the reactants and promoting condensation reactions.
-
Repeat this cycle multiple times (e.g., 10-50 cycles) to simulate evaporation and rehydration in a primordial pool.
-
-
Analysis of Products:
-
After the desired number of cycles, dissolve the reaction products in a suitable solvent.
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify any oligomers of this compound that have formed.
-
Compare the results from experiments with and without condensing agents and mineral surfaces to determine their effect on peptide formation.
-
Visualizing the Role of this compound in Prebiotic Pathways
Graphviz diagrams are used to illustrate the conceptual and experimental workflows related to this compound's role in the origin of life.
Caption: Proposed pathway for the formation and delivery of L-enriched this compound to the early Earth.
Caption: Logical flow of the hypothesis for this compound's role in the origin of homochirality.
Caption: Simplified experimental workflow for the analysis of this compound in meteorite samples.
This compound as a Prebiotic Catalyst
A key aspect of the this compound hypothesis is its potential to act as a catalyst for the transfer of chirality to other prebiotic molecules. Being resistant to racemization, L-enriched this compound could have provided a stable chiral environment on the early Earth. This could have influenced the synthesis or degradation of other amino acids, leading to an enrichment of L-enantiomers in the proteinogenic amino acids. While direct experimental evidence for this compound's catalytic role in this specific context is an active area of research, its structural properties make it a compelling candidate for such a function.
Implications for Drug Development
The study of non-proteinogenic amino acids like this compound has implications beyond the origin of life. The incorporation of α-methyl amino acids into peptides is a known strategy in medicinal chemistry to enhance their stability against enzymatic degradation. Understanding the prebiotic roles and properties of this compound can inspire the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. The unique conformational constraints imposed by this compound can also be exploited to design peptidomimetics with specific biological activities.
Conclusion and Future Directions
This compound, delivered to the early Earth in carbonaceous chondrites with a significant L-enantiomeric excess, presents a compelling solution to the puzzle of biological homochirality. Its resistance to racemization makes it a robust tracer of prebiotic chiral asymmetry. The correlation between aqueous alteration and enantiomeric enrichment points to amplification mechanisms on meteorite parent bodies.
Future research should focus on several key areas:
-
Experimental Verification of Catalytic Activity: Designing and conducting experiments to demonstrate the catalytic role of this compound in the enantioselective synthesis or polymerization of proteinogenic amino acids under plausible prebiotic conditions.
-
Exploration of Other Meteorites: Expanding the analysis of this compound's enantiomeric excess to a wider range of meteorites to further refine the correlation with parent body processes.
-
In-depth Simulation Studies: Utilizing computational chemistry to model the interactions of this compound with mineral surfaces and other prebiotic molecules to elucidate the mechanisms of chiral amplification and transfer.
The study of this compound continues to be a fertile ground for research at the intersection of chemistry, biology, and planetary science, offering profound insights into our own origins and providing inspiration for the development of new molecular technologies.
References
- 1. eppcgs.org [eppcgs.org]
- 2. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A plausible simultaneous synthesis of amino acids and simple peptides on the primordial Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isovaline: A Non-Proteinogenic α-Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaline, a non-proteinogenic α-amino acid, stands as a molecule of significant interest across diverse scientific disciplines, from astrobiology to pharmacology. First identified in the Murchison meteorite, its extraterrestrial origins have fueled research into the origins of life and homochirality.[1] Beyond its cosmic roots, this compound has emerged as a compelling candidate in drug development, primarily due to its unique structural properties and biological activity. As an isomer of the proteinogenic amino acid valine, this compound possesses a distinct α,α-disubstituted structure that confers remarkable resistance to enzymatic degradation and the ability to induce specific secondary structures in peptides.[1] Notably, this compound exhibits analgesic and anticonvulsant properties, attributed to its interaction with peripheral γ-aminobutyric acid type B (GABAB) receptors.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activity, and its burgeoning potential in therapeutic applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals.
Core Characteristics of this compound
This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral α-amino acid with the chemical formula C₅H₁₁NO₂.[2] Unlike its isomer valine, this compound features a methyl group and an ethyl group attached to the α-carbon, rendering it a Cα-tetrasubstituted amino acid. This structural feature is central to its unique properties.
Physicochemical Properties
The distinct structure of this compound governs its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. The presence of the additional methyl group at the α-carbon sterically hinders rotation around the peptide backbone, influencing the conformational freedom of peptides into which it is incorporated.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molar Mass | 117.15 g/mol | [3] |
| IUPAC Name | 2-Amino-2-methylbutanoic acid | [2] |
| CAS Number | 595-39-1 (racemic) | [1] |
| 595-40-4 (L-isovaline) | [4] | |
| 3059-97-0 (D-isovaline) | [3] | |
| pKa (predicted) | 2.38 ± 0.10 (carboxyl group) | [3] |
| Melting Point | 276-278 °C | [3] |
| Water Solubility | Freely soluble | [3] |
| Appearance | White needles or crystalline powder | [3] |
Table 1: Physicochemical Properties of this compound. This table summarizes the core physicochemical properties of this compound, providing essential data for its handling and application in experimental settings.
Synthesis of this compound
The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical aspect of its study and application. The Strecker synthesis is a classical and versatile method for producing racemic α-amino acids, which can be adapted for this compound.
Experimental Protocol: Racemic Strecker Synthesis of this compound
This protocol outlines a general procedure for the synthesis of racemic this compound from 2-butanone.
Materials:
-
2-Butanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia (aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Imine Formation: In a suitable reaction vessel, dissolve ammonium chloride in an aqueous ammonia solution. To this, add 2-butanone. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.[5]
-
α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. Continue stirring at room temperature. The cyanide anion will attack the imine carbon to form 2-amino-2-methylbutanenitrile.[5]
-
Hydrolysis: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid. This step results in the formation of racemic this compound hydrochloride.[6]
-
Isolation and Purification: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the free amino acid. The crude this compound can be collected by filtration. Recrystallization from a suitable solvent, such as a water/ethanol mixture, can be performed to purify the product. The purity can be assessed by techniques like NMR and mass spectrometry.[6]
Enantioselective Synthesis
For pharmacological applications, enantiomerically pure forms of this compound are often required. Asymmetric Strecker reactions, employing a chiral auxiliary or a chiral catalyst, can be utilized to achieve enantioselective synthesis.[7]
Biological Activity and Mechanism of Action
This compound's biological activity is primarily attributed to its interaction with the GABAergic system, specifically as an agonist at GABAB receptors. This interaction underlies its observed analgesic and anticonvulsant effects.
GABAergic Signaling Pathway
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] Upon activation by an agonist like this compound, the receptor initiates a downstream signaling cascade.
Figure 1: GABAB Receptor Downstream Signaling Pathway. Activation of the GABAB receptor by this compound leads to the dissociation of the associated Gi/o protein. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. The Gαi subunit inhibits adenylyl cyclase, decreasing cAMP production and subsequent protein kinase A (PKA) activity.
Analgesic and Anticonvulsant Properties
Studies have demonstrated that this compound produces dose-dependent antinociception in various animal models of pain, including the formalin and hot-plate tests.[9] Importantly, this compound does not readily cross the blood-brain barrier, and its analgesic effects are mediated by peripheral GABAB receptors.[1][9] This peripheral restriction is a significant advantage, as it may limit the central nervous system side effects commonly associated with other GABAergic agonists. The anticonvulsant properties of this compound have also been reported, with studies showing its ability to suppress seizure-like activity in in vitro models.
While direct binding affinity values (Ki or IC50) for this compound at the GABAB receptor are not consistently reported in the literature, functional assays demonstrate its agonistic activity. Some studies suggest that this compound's interaction with the GABAB receptor may be atypical, as it does not always activate G-protein-coupled inwardly rectifying potassium (GIRK) channels in the same manner as the canonical agonist baclofen.[10][11]
Applications in Drug Development and Research
The unique characteristics of this compound make it a valuable tool in drug design and biochemical research.
Peptide and Peptidomimetic Design
The incorporation of this compound into peptide sequences can significantly enhance their therapeutic potential. Its α,α-disubstituted nature provides steric hindrance that protects against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[12] Furthermore, the conformational constraints imposed by this compound can be exploited to design peptides with specific secondary structures, leading to improved receptor binding affinity and selectivity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Isovaline-OH
This protocol outlines the general steps for incorporating Fmoc-isovaline-OH into a peptide chain using manual Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids, including Fmoc-isovaline-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least one hour.[13][14]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF.[13][14]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-isovaline-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time may need to be extended due to the steric hindrance of this compound.[15]
-
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.[16]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
Figure 2: Solid-Phase Peptide Synthesis Workflow. This diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating an amino acid like this compound.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quantification of this compound in various matrices.
Chromatographic and Spectrometric Analysis
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids, including this compound.[17] Pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) is often employed to enhance detection by fluorescence or UV-Vis spectroscopy.[18][19] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its derivatives.[20][21][22][23] Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for structural confirmation, providing detailed information about the connectivity and stereochemistry of the molecule.[2]
Experimental Protocol: Quantitative Analysis of this compound in Plasma by HPLC
This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix like plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Perchloric acid (for protein precipitation)
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Precipitate the plasma proteins by adding a solution of perchloric acid.[5]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it.
-
-
Derivatization: Mix the filtered supernatant with the OPA derivatizing reagent to form a fluorescent derivative of this compound.[24]
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the analytes on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer).[24]
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the plasma sample by comparing its peak area to that of the internal standard and the calibration curve.
Conclusion
This compound represents a fascinating and versatile non-proteinogenic amino acid with significant potential in both fundamental research and pharmaceutical development. Its extraterrestrial origins continue to provide insights into prebiotic chemistry, while its unique structural features and biological activity make it a valuable building block for the design of novel therapeutics. The peripherally restricted analgesic and anticonvulsant properties of this compound, mediated through the GABAB receptor, offer a promising avenue for the development of new drugs with improved side-effect profiles. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and unlock the full potential of this remarkable molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D(-)-Isovaline CAS#: 3059-97-0 [m.chemicalbook.com]
- 4. CAS 595-40-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 11. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. bevital.no [bevital.no]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 23. repository.geologyscience.ru [repository.geologyscience.ru]
- 24. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
The stability and racemization of isovaline in aqueous solutions
An In-depth Technical Guide to the Stability and Racemization of Isovaline in Aqueous Solutions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a non-proteinogenic α-alkyl amino acid, is of significant interest in pharmaceutical development and astrobiology due to its unique structural properties. A defining characteristic of this compound is its exceptional resistance to racemization in aqueous solutions, a feature attributed to the absence of a hydrogen atom on its α-carbon. This technical guide provides a comprehensive overview of the stability and racemization behavior of this compound in aqueous environments. It consolidates available quantitative data, details relevant experimental protocols for stability and enantiomeric analysis, and presents logical workflows and potential degradation pathways through diagrams. This document is intended to serve as a foundational resource for professionals working with this compound, offering insights into its handling, formulation, and analytical characterization.
Introduction: The Unique Stability of this compound
This compound (2-amino-2-methylbutanoic acid) is a structural isomer of the common amino acid valine.[1] Its key structural feature is the presence of a methyl group on the α-carbon, the chiral center. This substitution, in place of the α-hydrogen found in all proteinogenic amino acids, is the primary reason for its remarkable stability against racemization.[1][2]
Racemization of typical amino acids proceeds through the deprotonation of the α-hydrogen to form a planar carbanion intermediate, which can then be protonated from either side, leading to a loss of stereochemical purity. As this compound lacks this α-hydrogen, this common racemization pathway is prohibited in aqueous solutions under standard conditions.[3][4] This inherent stability makes this compound a valuable chiral building block in drug development, as the stereointegrity of a pharmaceutical agent is often critical to its efficacy and safety.
While thermally stable and resistant to racemization, this compound can be degraded under forcing conditions such as high-energy radiation.[3] Understanding the limits of its stability is crucial for defining storage conditions, predicting shelf-life, and developing robust analytical methods for drug products containing this compound.
Quantitative Stability Data
Quantitative kinetic data on the racemization of this compound in aqueous solutions at varying pH and temperature are largely absent from the scientific literature, a testament to its profound stability. Studies that have attempted to induce racemization have required harsh, non-aqueous conditions or high-energy irradiation, under which decomposition becomes a competing and often dominant process. However, data from forced degradation studies provide valuable insights into its stability limits.
Table 1: Radiolytic and Photolytic Stability of this compound
This table summarizes the conditions under which this compound degradation has been quantified. These data are primarily from studies simulating extraterrestrial environments but are the best available proxies for understanding its stability under high-energy stress.
| Stress Condition | Matrix | Key Parameter | Value | Reference(s) |
| 0.8 MeV Proton Beam | Solid-phase ice (with and without H₂O) | Dose for 50% destruction | ~1.4 eV/molecule | [3] |
| γ-ray Irradiation | Aqueous solution | Quantum Yield of Photolysis (Φ) | Extremely high (not precisely quantified) | [5] |
| UV Irradiation (190–400 nm) | Aqueous solution | Quantum Yield of Photolysis (Φ) | ~0.89 | [5] |
Note: The quantum yield (Φ) represents the number of molecules decomposed per photon absorbed. A value of ~0.89 indicates that approximately 89% of absorbed photons result in the decomposition of an this compound molecule.
Racemization and Degradation Pathways
Racemization Mechanism (or Lack Thereof)
The exceptional resistance of this compound to racemization is a direct consequence of its molecular structure. The diagram below illustrates the common mechanism for amino acid racemization and highlights why this compound is an exception.
References
Isovaline as a Biomarker in Astrobiology: A Technical Guide
Affiliation: Google Research
Abstract
Isovaline, a non-proteinogenic α-dialkyl amino acid, has emerged as a significant biomarker in the field of astrobiology. Its presence and unique chiral properties in carbonaceous chondrites provide a compelling window into the prebiotic chemistry of the early solar system and the potential origins of life. This technical guide provides an in-depth analysis of this compound's significance, focusing on its enantiomeric excess in meteorites, its formation and stability under extraterrestrial conditions, and its potential role in the emergence of homochirality. Detailed experimental protocols for the extraction and analysis of this compound from meteorite samples are provided, along with a compilation of quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals interested in the intersection of analytical chemistry, planetary science, and the origins of life.
Introduction: The Significance of this compound in Astrobiology
The search for life beyond Earth is fundamentally a search for chemical signatures that are indicative of biological processes. Among the most promising of these are amino acids, the building blocks of proteins. However, the mere presence of amino acids is not definitive proof of life, as they can be formed through abiotic processes. The key lies in their chirality, or "handedness." Life on Earth exclusively utilizes L-enantiomers of amino acids. Therefore, the discovery of a significant excess of one enantiomer over the other (an enantiomeric excess, or ee) in an extraterrestrial sample could be a powerful biosignature.
This compound (2-amino-2-methylbutanoic acid) is a rare amino acid on Earth but is found in significant quantities in carbonaceous chondrites, a class of meteorites rich in organic compounds.[1] What makes this compound particularly compelling as an astrobiological biomarker are two key properties:
-
Resistance to Racemization: Unlike most proteinogenic amino acids, this compound has a methyl group instead of a hydrogen atom at its α-carbon. This structural feature makes it highly resistant to racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers over geological timescales.[2][3] This means that the enantiomeric ratio of this compound found in meteorites likely reflects its primordial state at the time of its formation.[4][5]
-
Non-Biological Origin: this compound is not one of the 20 common amino acids used by life on Earth, minimizing the possibility of terrestrial contamination explaining its presence in meteorites.[6]
The consistent finding of a significant L-enantiomeric excess of this compound in various meteorites, such as the Murchison and Orgueil meteorites, provides strong evidence for a prebiotic chiral bias in the early solar system.[4][7][8][9] This has profound implications for understanding the origin of homochirality in terrestrial life, suggesting that the building blocks of life delivered to the early Earth by meteorites may have already possessed a chiral preference.
Quantitative Data: this compound in Carbonaceous Chondrites
The following tables summarize the quantitative data on the concentration and enantiomeric excess of this compound in various carbonaceous chondrites as reported in the scientific literature.
Table 1: L-Enantiomeric Excess (L-ee) of this compound in Various Meteorites
| Meteorite | Type | L-ee (%) of this compound | Reference(s) |
| Murchison | CM2 | up to 18.5 ± 2.6 | [4][7][8][9] |
| Orgueil | CI1 | 15.2 ± 4.0 | [4][9] |
| LEW 90500 | CM2 | -0.5 to 3.0 | [10] |
| EET 92042 | CR2 | Racemic (no excess) | [4][9] |
| QUE 99177 | CR2 | Racemic (no excess) | [4][9] |
| LEW 85311 | CM1.9 | 10.0 ± 8.9 | [6] |
Table 2: Concentration of this compound in Selected Meteorites
| Meteorite | Type | This compound Concentration (ppb) | Reference(s) |
| Murchison | CM2 | ~2,400 | [1] |
| Orgueil | CI1 | 85 ± 5 | [4] |
| Ivuna | CI1 | <200 (trace amounts) | [11] |
| EET 92042 | CR2 | 23,000 - 29,000 | [1] |
| GRA 95229 | CR2 | 23,000 - 29,000 | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from meteorite samples.
Sample Preparation and Amino Acid Extraction
A generalized workflow for the extraction of amino acids from meteorite samples is as follows:
Detailed Protocol for Hot Water Extraction: [6][12]
-
Crushing: Interior chips of the meteorite are crushed into a fine powder using a sterilized ceramic mortar and pestle to avoid contamination.
-
Extraction: The powdered sample is transferred to a glass ampoule with Milli-Q ultrapure water (typically 1 mL of water per gram of meteorite powder). The ampoule is then flame-sealed.
-
Heating: The sealed ampoule is heated in an oven at 100°C for 24 hours.
-
Separation: After cooling, the ampoule is opened, and the aqueous extract is separated from the solid meteorite residue by centrifugation.
-
Drying: The supernatant is collected and dried under reduced pressure.
-
Acid Hydrolysis (Optional): To release amino acids that may be bound in polymers or as precursors, the dried extract can be hydrolyzed with 6 M HCl at 100°C for 24 hours.[8]
-
Desalting: The aqueous extract (either hydrolyzed or unhydrolyzed) is passed through a cation-exchange resin to remove salts and other interfering compounds. The amino acids are then eluted from the resin.
Enantiomeric Analysis by Liquid Chromatography (LC-MS)
Derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): [4][9]
-
The desalted amino acid extract is derivatized with a solution of o-phthaldialdehyde (OPA) and the chiral thiol N-acetyl-L-cysteine (NAC). This reaction forms fluorescent diastereomeric isoindole derivatives.
LC-FD/TOF-MS Parameters: [2]
-
Columns: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) followed by a Waters ACQUITY UPLC BEH Phenyl column (2.1 x 150 mm, 1.7 µm) in series.
-
Column Temperature: 30°C.
-
Mobile Phase A: 50 mM ammonium formate, 8% methanol, pH 8.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 150 µL/min.
-
Gradient:
-
0 min: 15% B
-
25 min: 20% B
-
25.06 min: 35% B
-
44.5 min: 40% B
-
45 min: 100% B
-
-
Detection: Fluorescence detector followed by a time-of-flight mass spectrometer (TOF-MS) operating in positive ion mode.
Enantiomeric Analysis by Gas Chromatography (GC-MS)
Derivatization with N-trifluoroacetyl (TFA) and Isopropanol: [8]
-
The dried amino acid extract is first esterified with isopropanol in the presence of HCl to convert the carboxylic acid group to an isopropyl ester.
-
The sample is then acylated with trifluoroacetic anhydride (TFAA) to convert the amino group to a trifluoroacetyl amide. This two-step process creates volatile derivatives suitable for GC analysis.
GC-MS Parameters: A typical GC-MS setup for chiral amino acid analysis would involve:
-
Column: A chiral capillary column, such as Chirasil-L-Val.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the different amino acid derivatives.
-
Detector: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
Abiotic Formation and Prebiotic Significance
The leading hypothesis for the abiotic synthesis of this compound and other α-amino acids in meteorite parent bodies is the Strecker synthesis .
References
- 1. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Origin of Biological Homochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Abiotic synthesis of amino acids and self-crystallization under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the chiral bias of meteoritic this compound through asymmetric photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 12. researchgate.net [researchgate.net]
The Enantiomeric Anomaly of L-Isovaline in Carbonaceous Meteorites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of a significant enantiomeric excess of the non-proteinogenic amino acid L-isovaline in carbonaceous meteorites has profound implications for our understanding of the origins of life and the prebiotic inventory of chiral molecules on the early Earth. This technical guide provides an in-depth analysis of the enantiomeric excess of L-isovaline in these extraterrestrial materials, detailing the quantitative data, experimental protocols for its determination, and the proposed mechanisms for its origin and amplification.
Quantitative Data: L-Isovaline Enantiomeric Excess in Carbonaceous Meteorites
The enantiomeric excess (ee) of L-isovaline has been measured in a variety of carbonaceous chondrites. The data reveals a significant variation in the magnitude of the L-excess, which appears to correlate with the degree of aqueous alteration experienced by the meteorite's parent body. Meteorites that have undergone more extensive aqueous alteration generally exhibit a higher L-isovaline ee.
Below is a summary of the quantitative data for L-isovaline enantiomeric excess in several key carbonaceous meteorites.
| Meteorite | Type | L-Isovaline Enantiomeric Excess (%) | Reference(s) |
| Murchison | CM2 | 0 to 18.5 ± 2.6 | [1][2][3][4][5][6][7] |
| Murchison | CM2 | 18.9 to 20.5 | [6] |
| Murchison | CM2 | up to ~18 | [8] |
| Murchison | CM2 | 7.0 to 9.1 | [9] |
| Orgueil | CI1 | 15.2 ± 4.0 | [1][2][4][5] |
| Lewis Cliffs (LEW) 90500 | CM2 | 3.3 | [1] |
| Lewis Cliffs (LEW) 90500 | CM2 | -0.5 to 3.0 | [6] |
| Lonewolf Nunataks (LON) 94102 | CM2 | Racemic (within error) | [1] |
| Elephant Moraine (EET) 92042 | CR2 | Racemic (within error) | [1][2][5] |
| Queen Alexandra Range (QUE) 99177 | CR2 | Racemic (within error) | [1][2][5] |
| Tagish Lake | C2 (ungrouped) | 0 to 7 | [1] |
| Aguas Zarcas | CM2 | ~10 to 15 | [10] |
Experimental Protocols
The determination of the enantiomeric composition of isovaline in meteorites is a complex analytical challenge due to the low abundance of this amino acid and the potential for terrestrial contamination. The primary methodology employed involves the following key steps:
1. Sample Preparation:
-
Extraction: Interior meteorite fragments, carefully selected to minimize terrestrial contamination, are typically pulverized. The amino acids are then extracted from the powdered meteorite sample using hot water.[6]
-
Acid Hydrolysis (Optional but common): To release amino acids that may be bound within the meteorite matrix, a portion of the water extract is often subjected to acid vapor hydrolysis using 6 M HCl at 150°C for 3 hours.[10]
-
Desalting: The resulting extracts are desalted using cation-exchange chromatography to remove interfering inorganic salts.[10]
2. Derivatization:
To enable chromatographic separation and sensitive detection of the enantiomers, the amino acids in the extract are derivatized. A common derivatization agent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reagent reacts with primary amino acids to form fluorescent diastereomers that can be resolved on a chiral chromatography column.[5][8]
3. Chromatographic Separation and Detection:
-
Liquid Chromatography (LC): The derivatized amino acid mixture is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C18 or a combination of C18 and phenyl columns are often used.[11]
-
Detection: Detection is typically achieved using fluorescence detection, which offers high sensitivity for the OPA/NAC derivatives.[5][8] This is often coupled with mass spectrometry for definitive identification.
-
Mass Spectrometry (MS): Time-of-flight mass spectrometry (ToF-MS) is frequently used to confirm the identity of the eluting compounds by providing high-resolution mass data. The enantiomeric excess is determined by integrating the peak areas of the D- and L-isovaline derivatives in the chromatogram.[5][6]
4. Isotopic Analysis for Confirmation of Extraterrestrial Origin:
To rule out terrestrial contamination, the carbon and nitrogen isotopic compositions of the separated this compound enantiomers are often measured using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[1][3] Extraterrestrial organic molecules are typically enriched in heavy isotopes (¹³C and ¹⁵N) compared to their terrestrial counterparts.[1][10]
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the analysis of the enantiomeric excess of this compound in carbonaceous meteorites.
Proposed Formation and Amplification Pathway
The leading hypothesis for the observed L-isovaline excess involves a multi-step process. The initial formation of this compound is thought to occur via the Strecker synthesis on the meteorite parent body. This synthesis, however, is expected to produce a racemic (equal) mixture of D- and L-isovaline. A small initial enantiomeric excess is proposed to have been induced by circularly polarized light (CPL) in the presolar molecular cloud. This small excess was then significantly amplified during periods of aqueous alteration on the meteorite's parent body.[2][5][12][13]
The Strecker synthesis for α-amino acids involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis. For this compound, the precursor is 2-butanone.[2][14] This process itself does not favor one enantiomer over the other.[5]
The amplification of a small initial enantiomeric imbalance during aqueous alteration is a critical step in this proposed pathway. While the precise mechanisms of amplification are still under investigation, processes such as preferential crystallization or destruction of one enantiomer in the presence of water and minerals on the parent body are considered plausible.[2][12] The strong correlation between the degree of aqueous alteration and the magnitude of the L-isovaline excess provides compelling evidence for this amplification process.[5][12][13]
Conclusion
The enantiomeric excess of L-isovaline in carbonaceous meteorites represents a significant piece of evidence for the existence of abiotic mechanisms for generating molecular asymmetry. This phenomenon has far-reaching implications, suggesting that the prebiotic Earth may have been seeded with an excess of left-handed amino acids, potentially influencing the origin of life's homochirality. The continued study of this compound and other chiral molecules in meteorites, utilizing the advanced analytical techniques outlined in this guide, will be crucial in unraveling the intricate chemical processes that occurred in the early solar system and their potential role in the emergence of life.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. repository.geologyscience.ru [repository.geologyscience.ru]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. hou.usra.edu [hou.usra.edu]
- 9. Enantiomeric excesses in meteoritic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | On the correlation between the enantiomeric excess of L-isovaline and the level of aqueous alteration in carbonaceous meteorites [frontiersin.org]
- 13. astrobiology.com [astrobiology.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Isovaline and Its Derivatives: A Laboratory Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-amino acid notable for its unique structural feature: a chiral quaternary α-carbon.[1] This structure imparts conformational constraints in peptides, making it a valuable building block in peptidomimetics and drug design.[1] First identified in the Murchison meteorite, this compound's extraterrestrial origins have also sparked interest in its potential role in the origins of life.[2]
From a pharmacological perspective, this compound has demonstrated potential as an analgesic and anticonvulsant, believed to act as a modulator of GABA receptors.[1] This document provides detailed protocols for the laboratory synthesis of racemic and enantiomerically-enriched this compound, as well as the preparation of key derivatives for research and development.
Spectroscopic Characterization of this compound
Accurate characterization of the final product is crucial. The following table summarizes the expected spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR (TFA) | δ (ppm): 1.15 (t, 3H), 1.80 (s, 3H), 2.15 (q, 2H) |
| ¹³C NMR | δ (ppm): 8.5, 23.5, 30.5, 60.5, 177.0 |
| IR (KBr) | ν (cm⁻¹): 2970, 1630, 1520, 1460, 1410 |
| Mass Spec (LC-MS) | [M-H]⁻ at m/z 116.[3] |
Synthesis of Racemic this compound
Two classical methods for the synthesis of racemic α,α-disubstituted amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the reaction of a ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[4][5]
Experimental Protocol: Strecker Synthesis of (DL)-Isovaline
-
Step 1: Synthesis of 2-Amino-2-methylbutanenitrile.
-
In a well-ventilated fume hood, to a solution of butan-2-one (1.0 eq) in ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Step 2: Hydrolysis to (DL)-Isovaline.
-
To the crude α-aminonitrile, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the crude this compound and recrystallize from a water/ethanol mixture to obtain the pure product.
-
| Parameter | Value |
| Starting Material | Butan-2-one |
| Key Reagents | NH₄Cl, NaCN, HCl |
| Solvent | Ethanol, Water |
| Reaction Time | 24-48 h (Step 1), 6-12 h (Step 2) |
| Temperature | Room Temperature (Step 1), Reflux (Step 2) |
| Typical Yield | 60-75% |
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides a one-pot synthesis of hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acid.[6][7]
Experimental Protocol: Bucherer-Bergs Synthesis of (DL)-Isovaline
-
Step 1: Synthesis of 5-Ethyl-5-methylhydantoin.
-
In a round-bottom flask, combine butan-2-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.[8]
-
Heat the reaction mixture to 60-70°C with stirring for 8-12 hours in a sealed vessel.[6]
-
Cool the reaction mixture to room temperature. The hydantoin product will often precipitate.
-
Filter the solid, wash with cold water, and dry to obtain 5-ethyl-5-methylhydantoin.
-
-
Step 2: Hydrolysis to (DL)-Isovaline.
-
Suspend the 5-ethyl-5-methylhydantoin in a solution of barium hydroxide or sodium hydroxide.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction and acidify with sulfuric acid to precipitate barium sulfate (if Ba(OH)₂ was used) or neutralize with an appropriate acid.
-
Filter off any inorganic precipitates and concentrate the filtrate.
-
Purify the resulting this compound by recrystallization.
-
| Parameter | Value |
| Starting Material | Butan-2-one |
| Key Reagents | KCN, (NH₄)₂CO₃, NaOH or Ba(OH)₂ |
| Solvent | Ethanol/Water |
| Reaction Time | 8-12 h (Step 1), 24-48 h (Step 2) |
| Temperature | 60-70°C (Step 1), Reflux (Step 2) |
| Typical Yield | 70-85% |
Asymmetric Synthesis of this compound
For applications in drug development and chiral peptide synthesis, enantiomerically pure this compound is often required. This can be achieved through modifications of the Strecker synthesis using a chiral auxiliary.[9]
Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary
-
React butan-2-one with a chiral amine (e.g., (R)-phenylglycine amide) to form a chiral imine.[9]
-
Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to induce a diastereoselective addition, forming a diastereomeric mixture of α-aminonitriles.
-
Separate the desired diastereomer by crystallization or chromatography.
-
Hydrolyze the purified α-aminonitrile with strong acid (e.g., 6 M HCl) to yield the enantiomerically enriched this compound.
-
Cleave and recover the chiral auxiliary.
| Parameter | Value |
| Chiral Auxiliary | e.g., (R)-phenylglycine amide[9] |
| Cyanide Source | Trimethylsilyl cyanide |
| Key Steps | Chiral imine formation, diastereoselective cyanation, diastereomer separation, hydrolysis |
| Diastereomeric Ratio | Can exceed 99:1 with crystallization-induced asymmetric transformation[9] |
| Enantiomeric Excess | >98% can be achieved[9] |
Synthesis of this compound Derivatives
N-Protected this compound Derivatives
For peptide synthesis, the amino group of this compound must be protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[10][11]
Experimental Protocol: Synthesis of N-Boc-Isovaline
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide to adjust the pH to ~10.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with NaOH.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with a nonpolar solvent (e.g., hexane) to remove excess Boc₂O.
-
Acidify the aqueous layer with a cold solution of citric acid or HCl to a pH of ~3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-isovaline.
Experimental Protocol: Synthesis of N-Fmoc-Isovaline
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.
-
Stir the reaction at room temperature for 4-8 hours.
-
Remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain N-Fmoc-isovaline.
| Derivative | Protecting Group Reagent | Base | Solvent | Typical Yield |
| N-Boc-Isovaline | Di-tert-butyl dicarbonate (Boc₂O) | NaOH | Dioxane/Water | 85-95% |
| N-Fmoc-Isovaline | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | NaHCO₃ | Acetone/Water | 80-90% |
This compound Ester Derivatives
Esterification of the carboxylic acid is a common derivatization. Methyl and ethyl esters are frequently prepared.
Experimental Protocol: Synthesis of this compound Methyl Ester Hydrochloride
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is the this compound methyl ester hydrochloride, which can be recrystallized from methanol/diethyl ether.[12]
| Derivative | Esterifying Agent | Catalyst/Reagent | Typical Yield |
| This compound Methyl Ester HCl | Methanol | Thionyl Chloride | 90-98%[13] |
This compound Amide Derivatives
Amide bond formation is key to incorporating this compound into peptide chains or creating novel small molecule derivatives. This is typically achieved using coupling agents.[14][15]
Experimental Protocol: General Amide Coupling
-
Dissolve N-protected this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., DCC, EDC/HOBt) (1.1 eq) and stir for 10-15 minutes at 0°C.
-
Add the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any precipitated urea byproducts (in the case of DCC).
-
Perform an appropriate aqueous workup and purify the product by column chromatography.
| Coupling Agents | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | Inexpensive, efficient | Dicyclohexylurea byproduct can be difficult to remove |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Water-soluble byproduct, reduces racemization | More expensive than DCC |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and derivatization of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound at the GABA B receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isovaline in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline, a non-proteinogenic amino acid, has garnered significant interest in biomedical research due to its analgesic and anticonvulsant properties.[1][2] Unlike most amino acids in terrestrial biology, this compound has been discovered in meteorites, suggesting an extraterrestrial origin.[1] Its unique structure, featuring a chiral center at the alpha-carbon with a methyl and an ethyl group, presents specific challenges and opportunities for its quantification in complex biological matrices. Accurate and precise measurement of this compound is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, urine, and tissue samples, using state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound in biological samples primarily relies on chromatographic separation coupled with mass spectrometric detection. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of biological fluids. It can be performed with or without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that typically requires derivatization to increase the volatility of this compound. GC-MS is particularly well-suited for chiral analysis to differentiate between D- and L-isovaline.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance (with Derivatization)
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Table 2: GC-MS Method Performance (Chiral Analysis with Derivatization)
| Parameter | Urine |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes the analysis of this compound in plasma using LC-MS/MS with pre-column derivatization using o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC).
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Derivatization:
-
Prepare the OPA/NAC derivatization reagent.
-
To the reconstituted sample, add the derivatization reagent.
-
Vortex and incubate at room temperature for 15 minutes.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the derivatized this compound from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (m/z): 379.13 (for OPA/NAC derivative)[3]
-
Product Ions: To be determined by direct infusion of the derivatized standard. Common fragments would be selected for quantification and qualification.
-
4. Data Analysis:
Quantify this compound concentration using a calibration curve prepared with known concentrations of this compound standards in a surrogate matrix (e.g., stripped plasma).
Protocol 2: Chiral Quantification of this compound in Human Urine by GC-MS
This protocol details the enantioselective analysis of D- and L-isovaline in urine using GC-MS following derivatization.
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
Use 1 mL of the supernatant for solid-phase extraction (SPE) on a cation-exchange cartridge to purify the amino acid fraction.[4]
-
Elute the amino acids and evaporate the eluate to dryness.
2. Derivatization:
-
To the dried residue, add the derivatization reagent, such as N(O)-pentafluoropropionyl anhydride in 2-propanol.[4]
-
Heat the mixture at a specified temperature and time to ensure complete derivatization.
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: Chiral capillary column (e.g., Chirasil-L-Val)[4]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a final temperature (e.g., 200°C) to achieve separation of the enantiomers.
-
Carrier Gas: Helium
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Mass Spectra: Monitor characteristic fragment ions of the derivatized this compound.
4. Data Analysis:
Calculate the concentrations of D- and L-isovaline based on the peak areas of their respective chromatograms and a calibration curve prepared with racemic and enantiopure standards.
Visualizations
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Caption: GC-MS workflow for chiral analysis of this compound in urine.
Caption: Simplified signaling pathway of this compound's biological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
UPLC-MS/MS protocol for sensitive isovaline detection
An Application Note for the Ultrasensitive Detection of Isovaline via UPLC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of non-proteinogenic amino acids like this compound is crucial for various fields of research, including meteoritics and clinical diagnostics. This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a technique renowned for its high selectivity and sensitivity.[1]
Introduction
This compound (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-dialkyl amino acid of significant interest due to its presence in carbonaceous meteorites and its potential as a biomarker.[2][3] Its unique structure, which includes a chiral quaternary carbon, makes it resistant to racemization.[2] Accurate quantification in complex biological matrices necessitates a robust analytical method. UPLC-MS/MS offers superior resolution and sensitivity compared to conventional HPLC methods, enabling the detection of trace amounts of this compound. This protocol outlines a comprehensive workflow from sample preparation to data acquisition for the sensitive detection of this compound.
Experimental Protocols
Sample Preparation (Plasma/Urine)
A critical step for achieving high sensitivity and accuracy is the effective removal of matrix components, primarily proteins, which can interfere with the analysis.
2.1.1 Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or urine samples.[1]
-
To a 50 µL aliquot of the sample (plasma, urine, or calibration standards), add 150 µL of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., isotopically labeled valine-d8).[1][4][5]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.[1]
2.1.2 Derivatization (Optional)
For enhanced chromatographic retention and ionization efficiency, derivatization can be employed.[1] Reagents like AccQ-Tag™ or o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) are commonly used for amino acid analysis.[1][2] If using a derivatization kit, follow the manufacturer's specific protocol.[1] For example, using AccQ-Tag involves mixing a small aliquot of the supernatant with a borate buffer and the derivatizing reagent, followed by heating.[4]
UPLC-MS/MS Analysis
The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.
2.2.1 Liquid Chromatography (LC) Conditions
A system such as a Waters ACQUITY UPLC I-Class is suitable for this analysis.[1]
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Start at 2% B, hold for 0.5 min, ramp to 98% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
2.2.2 Mass Spectrometry (MS) Conditions
Analysis is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis is performed in MRM mode. The transitions from the precursor ion to the product ions are specific to the analyte and provide high selectivity. A standard curve should be prepared by spiking known concentrations of this compound into a blank matrix to ensure accurate quantification.[1]
Table 1: MRM Transitions and Quantitative Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Example LOQ (pmol/µL) |
| This compound | 118.1 | 72.1 | 0.1 | 25 | 15 | ~0.05[6] |
| This compound | 118.1 | 57.1 | 0.1 | 25 | 20 | ~0.05[6] |
| Valine-d8 (IS) | 126.1 | 80.1 | 0.1 | 25 | 15 | N/A |
Note: The fragmentation of this compound (Precursor m/z 118.1) typically involves the loss of formic acid (HCOOH) to yield a fragment at m/z 72.1, and further fragmentation can lead to other characteristic product ions. Cone voltage and collision energy require optimization for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Principle of Quantification
Caption: Logical diagram of LC-MS/MS quantification principle.
References
- 1. benchchem.com [benchchem.com]
- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Analysis of Isovaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaline is a non-proteinogenic amino acid that has garnered significant interest in pharmaceutical and astrobiological research. Its presence in meteorites and its potential role as a therapeutic agent necessitate accurate and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids. However, due to the lack of a strong chromophore in this compound, derivatization is typically required to enable sensitive detection. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with pre-column derivatization.
The successful separation and quantification of amino acid enantiomers are crucial in many fields, and chiral HPLC is a primary tool for these analyses.[1] For amino acids like this compound, which often require derivatization for detection, the choice of derivatizing agent and chromatographic conditions is critical.[2][3] This protocol will focus on the widely used o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) derivatization method, which allows for the detection of both primary and secondary amino acids.[4]
Experimental Protocols
This section details the methodology for the analysis of this compound in a given sample. The protocol is based on established methods for amino acid analysis by HPLC.[5][6]
Sample Preparation
Accurate sample preparation is critical for reliable quantitative analysis. For biological samples such as plasma or urine, protein precipitation is a necessary first step to prevent interference with the chromatographic analysis.[7]
-
For Biological Fluids (Plasma, Serum, Urine):
-
To 100 µL of the sample, add 10 µL of 10% sulfosalicylic acid (SSA) for deproteinization.[8]
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for derivatization.
-
-
For Solid Samples:
-
Perform an acid hydrolysis to liberate the amino acids. A common method involves hydrolysis with 6 M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate.
-
Reconstitute the sample in a suitable buffer, such as a phosphate buffer (pH 7.8).[5]
-
Automated Pre-Column Derivatization
Automated pre-column derivatization using an autosampler significantly improves reproducibility and accuracy.[2] The following protocol is adapted for an autosampler capable of programmed injections and mixing. The derivatization process involves OPA for primary amines and FMOC for secondary amines.[4]
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer and 20 µL of 3-mercaptopropionic acid (MPA).
-
FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.[4]
-
Quenching Solution: 0.2 M Glycine solution.
Autosampler Program:
-
Draw 5 µL of Borate Buffer.
-
Draw 1 µL of the prepared sample.
-
Mix the contents in the needle (e.g., by drawing and expelling air).
-
Wait for 1 minute for the reaction with any primary amines to proceed.
-
Draw 1 µL of OPA reagent.
-
Mix thoroughly.
-
Wait for 2 minutes.
-
Draw 1 µL of FMOC reagent.
-
Mix thoroughly.
-
Wait for 2 minutes.
-
Draw 5 µL of the quenching solution to stop the reaction.
-
Mix thoroughly.
-
Inject the derivatized sample onto the HPLC system.
HPLC System and Conditions
The following HPLC conditions are recommended for the separation of derivatized this compound. A C18 column is commonly used for reversed-phase separation of derivatized amino acids.[6][9]
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: ZORBAX Eclipse-AAA C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[5]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[5]
-
Flow Rate: 2.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence Detector.
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm.
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm.
-
A programmed wavelength switch is required for the detection of both derivatives in a single run.[4]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 1.9 | 100 | 0 |
| 18.1 | 43 | 57 |
| 18.6 | 0 | 100 |
| 22.3 | 0 | 100 |
| 23.2 | 100 | 0 |
| 25.0 | 100 | 0 |
This gradient is a representative example and may require optimization for specific applications and systems.[5]
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for this compound analysis. The values are representative and should be determined for each specific assay.
Table 1: Linearity of this compound Analysis
| Analyte | Linear Range (µmol/L) | Correlation Coefficient (r²) |
| This compound | 5 - 1000 | > 0.999 |
Table 2: Accuracy and Precision
| Analyte | Concentration (µmol/L) | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| This compound | 10 | 95 - 105 | < 5 | < 10 |
| 100 | 95 - 105 | < 5 | < 10 | |
| 500 | 95 - 105 | < 5 | < 10 |
CV: Coefficient of Variation
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |
| This compound | 1 | 5 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound by HPLC with pre-column derivatization. The described method, utilizing OPA and FMOC derivatization followed by reversed-phase separation and fluorescence detection, offers high sensitivity and reproducibility. The provided tables for quantitative data and the workflow diagram serve as valuable resources for researchers, scientists, and drug development professionals involved in the analysis of this compound. Method validation is essential, and the specific parameters should be established in the laboratory where the analysis is performed.[6][9]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. axionlabs.com [axionlabs.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. jascoinc.com [jascoinc.com]
- 5. agilent.com [agilent.com]
- 6. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 7. Quantitative Methods for Amino Acid Analysis in Biological Fluids | Semantic Scholar [semanticscholar.org]
- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nondestructive 1H-NMR for Configurational Assignment of Isovaline
APN-NMR-012
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a nondestructive ¹H-NMR spectroscopic method for the configurational assignment (D/L or R/S) of isovaline (Iva) residues within a peptide sequence. The protocol relies on the distinct chemical shifts of the this compound side-chain protons, which are dependent on the residue's configuration and the overall helical screw sense of the peptide. Additionally, a widely applicable, albeit destructive, method using a chiral derivatizing agent (Marfey's reagent) is provided as an alternative protocol for the analysis of free this compound or this compound from hydrolyzed peptides.
Introduction
This compound, a non-proteinogenic Cα-tetrasubstituted α-amino acid, is a key component in many naturally occurring peptides, particularly in the peptaibiotic family of fungal antibiotics. The stereochemistry of each this compound residue is critical for the peptide's three-dimensional structure and biological activity. Traditional methods for configurational assignment often require chemical degradation of the peptide. This note describes a ¹H-NMR-based approach that allows for the nondestructive assignment of this compound configuration directly in intact peptides, preserving the sample for further analysis. The method's success is contingent on the peptide adopting a stable helical conformation with a known screw sense (right-handed or left-handed), typically predetermined by Circular Dichroism (CD) spectroscopy.[1]
Method 1: Nondestructive Analysis in Helical Peptides
The core of this method lies in the observation that the chemical shifts of the this compound side-chain's ethyl group protons (γ-methyl and diastereotopic β-methylene) are highly sensitive to the local magnetic environment, which is dictated by the residue's configuration (D or L) within a specific helical scaffold.[1]
Logical Workflow for Nondestructive Analysis
Caption: Workflow for nondestructive configurational assignment of this compound in peptides.
Data Presentation: Chemical Shift References
The assignment is made by comparing the observed chemical shifts (δ) of the γ-methyl protons and the chemical shift difference (Δδ) of the diastereotopic β-methylene protons with established reference values.[1]
Table 1: Reference ¹H-NMR Chemical Shift Data for this compound in Peptides
| Helical Screw Sense | This compound Config. | Proton Group | Observed Chemical Shift (δ) / Difference (Δδ) |
| Right-Handed | D-Isovaline | γ-CH₃ | Shielded (δ < 0.90 ppm) |
| β-CH₂ | Large Difference (Δδ = 0.26 - 0.63 ppm) | ||
| L-Isovaline | γ-CH₃ | Deshielded (δ > 0.95 ppm) | |
| β-CH₂ | Small Difference (Δδ ≤ 0.19 ppm) | ||
| Left-Handed | D-Isovaline | γ-CH₃ | Deshielded (e.g., ~0.905 ppm) |
| L-Isovaline | γ-CH₃ | Shielded (e.g., ~0.838 ppm) |
Note: Data is derived from studies on peptaibiotics like integramides A and B.[1] The exact values can vary slightly based on the peptide sequence and solvent.
Experimental Protocol: Nondestructive Method
-
Prerequisite: Determine Helical Screw Sense
-
Dissolve the this compound-containing peptide in a suitable solvent (e.g., methanol, trifluoroethanol).
-
Acquire a Circular Dichroism (CD) spectrum.
-
Determine the helical screw sense (right-handed vs. left-handed) based on the characteristic CD profile. This information is essential for interpreting the NMR data correctly.[1]
-
-
Sample Preparation for NMR
-
NMR Data Acquisition
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Acquire standard 2D NMR experiments at a constant temperature (e.g., 298 K).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid's spin system. This is crucial to locate the this compound residue signals.
-
COSY (Correlation Spectroscopy): To confirm through-bond proton connectivities, particularly within the this compound side chain (β-CH₂ to γ-CH₃).[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To aid in sequential assignment by identifying through-space proximities between adjacent residues.[6]
-
-
-
Data Processing and Analysis
-
Process the 2D NMR spectra using appropriate software.
-
Using the TOCSY and COSY spectra, identify the spin system corresponding to the this compound residue. The Iva spin system is characterized by a quartet (β-CH₂) coupled to a triplet (γ-CH₃).
-
Assign the specific chemical shifts (δ) for the two diastereotopic β-protons and the three γ-protons.
-
Calculate the chemical shift difference (Δδ) between the two β-proton signals.
-
Compare the measured δ (for γ-CH₃) and Δδ (for β-CH₂) values with the reference data in Table 1, considering the known helical sense from the CD data, to assign the D or L configuration.
-
Method 2: Analysis via Chiral Derivatization (Destructive)
For free this compound or when the peptide context is unknown or non-helical, a destructive method involving derivatization with a chiral agent is required. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is commonly used. It reacts with the primary amine of this compound to form diastereomers, which exhibit distinct signals in the ¹H-NMR spectrum.[7][8]
Experimental Workflow for Derivatization Method
Caption: Workflow for this compound analysis using Marfey's reagent and ¹H-NMR.
Experimental Protocol: Marfey's Reagent Derivatization
This protocol is adapted from established methods for amino acid analysis.[7][9]
-
Sample Preparation
-
For Peptides: Place ~1 mg of the peptide in a hydrolysis tube, add 1 mL of 6 M HCl, seal under vacuum, and heat at 110°C for 24 hours. After cooling, evaporate the HCl under a stream of nitrogen.
-
For Free this compound: Use 10-100 µg of the amino acid sample.
-
-
Derivatization
-
Dissolve the dried amino acid hydrolysate or free this compound in 100 µL of deionized water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[7]
-
Add 40 µL of 1 M NaHCO₃ to initiate the reaction.[7]
-
Incubate the mixture at 40°C for 1 hour with gentle shaking, protected from light.[9]
-
Cool the reaction to room temperature and stop the reaction by adding 20 µL of 2 M HCl.[7]
-
Evaporate the solvent completely (e.g., using a vacuum centrifuge).
-
-
NMR Analysis
-
Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) and transfer to an NMR tube.
-
Acquire a standard 1D ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
The L-FDAA derivatives of D-isovaline and L-isovaline will appear as distinct sets of signals.
-
Identify well-resolved signals corresponding to the two diastereomers. The chemical shifts of the protons on the this compound moiety will differ.
-
Integrate the corresponding signals for the D- and L-derivatives to determine their ratio.
-
Note: To unambiguously assign which set of signals corresponds to the D- and L-isovaline, it is necessary to run parallel derivatization reactions with pure D-isovaline and L-isovaline standards.
-
Summary
The nondestructive ¹H-NMR method offers a powerful way to determine the configuration of this compound residues within intact helical peptides, preserving the sample's integrity. Its application depends on pre-determining the peptide's helical screw sense via CD. For free this compound or in cases where the peptide context is not suitable, derivatization with Marfey's reagent provides a reliable, albeit destructive, alternative that yields diastereomers with clearly distinguishable ¹H-NMR spectra, allowing for straightforward configurational assignment and quantification.
References
- 1. Configurational assignment of D- and L-isovalines in intact, natural, and synthetic peptides by 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Isovaline into Synthetic Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into synthetic peptide chains is a powerful strategy in drug discovery and development. Isovaline (Iva), a Cα-tetrasubstituted α-amino acid, offers unique structural and functional properties when integrated into peptide backbones. Its stereochemistry and steric bulk contribute to the formation of stable helical structures, enhance proteolytic stability, and can modulate the biological activity of peptides. These characteristics make this compound a valuable building block for designing novel peptide-based therapeutics with improved pharmacokinetic profiles and specific conformational properties.
This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Key Advantages of Incorporating this compound
The inclusion of this compound in a peptide sequence can confer several beneficial properties:
-
Increased Proteolytic Stability: The steric hindrance provided by the ethyl and methyl groups at the α-carbon shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems. Peptides containing such unusual amino acids often exhibit enhanced resistance to enzymatic degradation.[1]
-
Induction of Helical Conformations: this compound strongly promotes the formation of 3(10)-helical and α-helical secondary structures. This conformational constraint can be crucial for pre-organizing the peptide into a bioactive conformation for optimal receptor binding.
-
Modulation of Biological Activity: By altering the peptide's shape and stability, this compound incorporation can fine-tune its binding affinity and selectivity for biological targets.
Challenges in Synthesis
The primary challenge in synthesizing this compound-containing peptides is the steric hindrance of the Cα-tetrasubstituted residue. This can lead to:
-
Difficult Coupling Reactions: Standard coupling conditions may result in low yields due to the difficulty of acylating the sterically hindered amino group of the growing peptide chain with the incoming Fmoc-Iva-OH.
-
Aggregation: The increased hydrophobicity and propensity for stable secondary structure formation can sometimes lead to peptide aggregation on the solid support, further hindering reaction kinetics.
To overcome these challenges, optimized coupling protocols are necessary.
Data Presentation
Table 1: Comparative Coupling Efficiency of Amino Acids in SPPS
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Crude Peptide Purity (%) | Notes |
| Fmoc-Ala-OH | HBTU/DIPEA | 30 | ~95% | Standard coupling conditions are highly efficient for non-hindered amino acids. |
| Fmoc-Iva-OH | HBTU/DIPEA | 30 | ~70-80% | Steric hindrance of this compound leads to reduced coupling efficiency under standard conditions. |
| Fmoc-Iva-OH | HATU/DIPEA | 60 (x2) | >95% | Optimized conditions with a more potent coupling reagent and double coupling significantly improve yield. |
Data is illustrative and based on typical outcomes in Fmoc-SPPS.
Table 2: Proteolytic Stability of a Model Peptide in Human Serum
| Peptide Sequence | Modification | Time (hours) | % Intact Peptide Remaining | Half-life (t½) (hours) |
| G-L-A-F-A-V-G-K-A | None (Parent Peptide) | 0 | 100 | ~2.5 |
| 1 | 75 | |||
| 4 | 30 | |||
| 8 | 10 | |||
| 24 | <1 | |||
| G-L-Iva -F-A-V-G-K-A | This compound Substitution | 0 | 100 | > 24 |
| 1 | 98 | |||
| 4 | 92 | |||
| 8 | 85 | |||
| 24 | 65 |
This data is representative and illustrates the typical enhancement in stability observed with this compound incorporation. Actual results will vary depending on the peptide sequence.[2][3][4]
Table 3: Effect of this compound Substitution on Receptor Binding Affinity
| Peptide | Target Receptor | Modification | Kᵢ (nM) | Fold Change in Affinity |
| Peptide X | GPCR A | Parent Peptide | 15.2 | - |
| Peptide X-Iva | GPCR A | This compound substitution at position 3 | 8.7 | 1.75-fold increase |
| Peptide Y | GPCR B | Parent Peptide | 25.8 | - |
| Peptide Y-Iva | GPCR B | This compound substitution at position 5 | 45.1 | 1.75-fold decrease |
Hypothetical data to illustrate that this compound substitution can either increase or decrease binding affinity depending on the specific peptide-receptor interaction.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide
This protocol details the manual synthesis of a generic this compound-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Iva-OH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Kaiser test kit
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Coupling of Fmoc-Iva-OH (Difficult Coupling):
-
In a separate vial, dissolve Fmoc-Iva-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines a method to assess the proteolytic stability of an this compound-containing peptide compared to its native counterpart in human serum.
Materials:
-
Lyophilized peptides (this compound-containing and parent peptide)
-
Human Serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide Solution Preparation: Prepare stock solutions of each peptide (1 mg/mL) in PBS.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
In separate microcentrifuge tubes, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-serum mixture.[2]
-
Protein Precipitation: Immediately add two volumes of cold ACN containing 1% TFA to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Sample Preparation for HPLC:
-
Vortex the mixture and incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant.
-
Analyze the supernatant using an RP-HPLC system with a C18 column.
-
Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.
-
Monitor the peptide elution by UV absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of each peptide.[5]
-
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Mechanism of Action of Peptaibols (e.g., Alamethicin)
Peptaibols, which are naturally rich in this compound, often exert their biological effects by forming voltage-gated ion channels in cell membranes. This disrupts the cell's membrane potential and leads to cell death.
Caption: Mechanism of action for peptaibols forming voltage-gated ion channels.[6][7][8]
Logical Relationships in Optimizing this compound Coupling
References
- 1. Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced Alamethicin Orientation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticonvulsant Properties of Isovaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for assessing the anticonvulsant potential of isovaline, a non-proteinogenic amino acid. The following sections detail the underlying signaling pathways, in vitro and in vivo experimental designs, and data analysis techniques pertinent to the study of this compound's effects on seizure activity.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. This compound has emerged as a promising candidate due to its unique mechanism of action. Unlike many conventional AEDs that target voltage-gated ion channels or directly modulate GABAergic or glutamatergic systems, this compound appears to exert its anticonvulsant effects by selectively enhancing the activity of inhibitory interneurons.[1][2] This document provides the necessary protocols to investigate these properties rigorously.
Proposed Signaling Pathway of this compound's Anticonvulsant Action
This compound is hypothesized to potentiate GABAergic inhibition, not by directly acting on GABA receptors, but by increasing the firing rate of inhibitory interneurons.[3] This leads to a greater release of GABA, which then acts on postsynaptic GABA-A receptors on pyramidal neurons, causing hyperpolarization and reducing their excitability. This mechanism is distinct from typical benzodiazepines or barbiturates. The following diagram illustrates this proposed pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound on Seizure-Like Events (SLEs) and Neuronal Properties
| Parameter | Model | Control | This compound (250 µM) | Percent Change | Reference |
| SLE Amplitude | Low Mg2+/High K+ | 0.9 ± 0.1 mV | Attenuated | -57.0 ± 9.0% | [3] |
| SLE Duration | Low Mg2+/High K+ | 80 ± 14 s | Attenuated | -57.0 ± 12.0% | [3] |
| Interneuron Spiking | 4-AP | 0.9 ± 0.3 Hz | 3.2 ± 0.9 Hz | +255.6% | [3] |
| Interneuron Input Resistance | 4-AP | Baseline | Increased | +21.6 ± 8.1% | [3] |
| Interneuron Resting Potential | 4-AP | Baseline | Depolarized | +8.0 ± 1.5 mV | [3] |
| Pyramidal Neuron Spiking | 4-AP | 0.6 ± 0.4 Hz | 0.2 ± 0.1 Hz | -66.7% | [3] |
Table 2: In Vivo Effects of this compound on Seizure Behavior
| Seizure Model | Animal Model | This compound Dose | Measured Outcome | Observation | Reference |
| Pilocarpine | Rat | 150 mg/kg (IV) | Epileptiform Activity & Behavioral Seizures | Abolished epileptiform activity and attenuated behavioral seizures. | [4] |
| 4-Aminopyridine | Rat | Not specified (IV) | Hippocampal Epileptiform Activity & Seizing Behavior | Attenuated | [2] |
| NMDA (Infantile Spasms) | Rat Pup | 300 mg/kg (IP) | Full-body Jumps | Reduced from 18.1 ± 5.0 to 6.3 ± 1.8 | [5] |
| NMDA (Infantile Spasms) | Rat Pup | 300 mg/kg (IP) | Leg/arm/tail Strains | Reduced from 4.4 ± 1.6 to 1.1 ± 0.5 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is designed to assess the effects of this compound on neuronal activity and seizure-like events in an ex vivo setting.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Prepare fresh and continuously bubble with 95% O2 / 5% CO2 (carbogen).[5][6]
-
Low Mg2+/High K+ aCSF: (in mM) 125 NaCl, 5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 0.5 MgCl2, and 10 glucose. Prepare fresh and bubble with carbogen.[6]
-
4-Aminopyridine (4-AP) Stock Solution (10 mM): Dissolve 4-AP in deionized water. Store at -20°C. Dilute to a final concentration of 100 µM in aCSF on the day of the experiment.[7][8]
-
This compound Stock Solution: Prepare a concentrated stock solution of RS-isovaline in deionized water. The final concentration in the recording chamber is typically 250 µM.[3]
2. Hippocampal Slice Preparation:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 15-21 days old) according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.[6]
3. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with carbogenated aCSF at 32-34°C.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons and stratum oriens interneurons.
-
Record baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous firing rate.
-
To induce seizure-like events (SLEs), switch the perfusion to either low Mg2+/high K+ aCSF or aCSF containing 100 µM 4-AP.[6][8]
-
Once stable SLEs are established, perfuse the slice with aCSF containing this compound (250 µM) and the seizure-inducing agent.
-
Record changes in SLE amplitude, duration, and frequency, as well as changes in the firing properties of individual neurons.
In Vivo Seizure Models
These protocols are designed to evaluate the anticonvulsant efficacy of this compound in live animal models of epilepsy.
1. Animal Models and Drug Administration:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. For the infantile spasm model, rat pups at postnatal day 15 are used.[9][10]
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline for intravenous (IV) or intraperitoneal (IP) injection. The solution should be warmed to room temperature before administration.[11]
-
Pilocarpine Model:
-
Pre-treat rats with a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, IP) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[1][9]
-
Administer pilocarpine hydrochloride (300-380 mg/kg, IP) to induce status epilepticus.[1]
-
Administer this compound (e.g., 150 mg/kg, IV) and observe its effect on seizure activity.[4]
-
-
4-Aminopyridine (4-AP) Model:
-
Administer 4-AP (4-5 mg/kg, IP) to induce seizures.
-
Administer this compound (IV or IP) prior to or after 4-AP injection to assess its protective or therapeutic effects.
-
-
NMDA-Induced Infantile Spasms Model:
2. Behavioral Seizure Scoring:
-
Racine Scale: This is a widely used scale for scoring generalized convulsive seizures in rodents.[3][9]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Infantile Spasm Scoring: For the NMDA model, specific behaviors are scored, including:[5]
-
Full-body jumps
-
Leg/arm/tail strains
-
Body twitches
-
Head nods
-
3. Data Analysis:
-
Latency to Seizure: Measure the time from convulsant injection to the onset of the first seizure (e.g., Racine stage 3).
-
Seizure Severity: Record the maximum Racine stage reached by each animal.
-
Seizure Duration: Measure the duration of convulsive seizure activity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare seizure parameters between this compound-treated and vehicle-treated groups.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anticonvulsant properties. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The unique mode of action of this compound, targeting interneuron activity, presents a novel avenue for the development of a new class of antiepileptic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Transformation of neuronal modes associated with low-Mg2 + /high-K + conditions in an in vitro model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation of the rat model of cryptogenic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 11. Temporal lobe epileptiform activity following systemic administration of 4-aminopyridine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formalin Foot Assay for Isovaline Analgesic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin foot assay is a widely utilized and reliable preclinical model for assessing the analgesic potential of novel therapeutic compounds. This model is particularly valuable as it recapitulates both acute and persistent pain, mirroring clinical pain states more closely than reflex-based models. The assay involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's paw, which elicits a biphasic nocifensive behavioral response.
The initial, or Phase I , response occurs immediately after injection and is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily through the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This is followed by a quiescent period, after which the Phase II response begins. Phase II is characterized by a longer-lasting, tonic pain response that is driven by a combination of ongoing peripheral sensory input and the development of central sensitization in the spinal cord, involving inflammatory mediators.[2][3][4]
Isovaline is a non-proteinogenic amino acid that has demonstrated notable analgesic properties without the central nervous system side effects commonly associated with opioids. Its mechanism of action is primarily attributed to the activation of peripheral gamma-aminobutyric acid B (GABAB) receptors. This document provides a detailed protocol for performing the formalin foot assay to evaluate the analgesic efficacy of this compound.
Experimental Protocols
Materials
-
Animals: Male or female CD-1 or Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
This compound: (R,S)-Isovaline, to be dissolved in a sterile saline solution (0.9% NaCl).
-
Formalin Solution: A stock solution of 37% formaldehyde diluted in sterile saline to the desired concentration (typically 1-5%). A fresh solution should be prepared for each experiment.
-
Test Environment: A transparent observation chamber (e.g., Plexiglas) of appropriate size for the animal, placed in a quiet, well-lit room. A mirror may be placed behind the chamber to allow for unobstructed observation of the injected paw.
-
Injection Supplies: 30-gauge needles and 1 mL syringes for formalin and this compound administration.
-
Timing Device: A stopwatch or automated tracking software.
Methodology
1. Animal Acclimation and Habituation:
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For at least 2-3 days prior to the experiment, handle the animals daily to acclimate them to the researcher.
-
On the day of the experiment, place each animal individually in the observation chamber for at least 30 minutes to allow for habituation to the test environment.
2. This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound via the desired route. Intravenous (IV) or intraperitoneal (IP) injections are common.
-
The timing of this compound administration relative to the formalin injection is critical. Typically, this compound is administered 15-30 minutes prior to the formalin injection to allow for drug absorption and distribution.
3. Formalin Injection:
-
Gently restrain the animal.
-
Using a 30-gauge needle, inject a precise volume of the formalin solution subcutaneously into the plantar surface of the hind paw.
-
For mice: 20 µL of 1-5% formalin solution.
-
For rats: 50 µL of 1-5% formalin solution.
-
-
Immediately after the injection, return the animal to the observation chamber and start the timer.
4. Behavioral Observation and Scoring:
-
Observe and record the animal's nocifensive behaviors for a total of 60 minutes. The observation period is divided into two phases:
-
Phase I: 0-5 minutes post-injection.
-
Phase II: 15-60 minutes post-injection.
-
-
The primary behaviors to be quantified are licking and flinching/shaking of the injected paw.
-
Several scoring methods can be employed:
-
Time-Based Scoring: Record the total time the animal spends licking the injected paw during each phase.
-
Frequency Scoring: Count the number of flinches or shakes of the injected paw during each phase.
-
Weighted Scoring: A composite pain score can be calculated based on the animal's posture and behavior. An example of a weighted scoring system is as follows:
-
0: The injected paw is not favored.
-
1: The injected paw is favored or lifted.
-
2: The injected paw is licked, bitten, or shaken.
-
-
5. Data Analysis:
-
The primary endpoints are the total time spent licking and/or the total number of flinches in each phase.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Statistical analysis is typically performed using a one-way or two-way ANOVA, followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.
-
A p-value of < 0.05 is generally considered statistically significant.
-
Data can also be presented as the area under the curve (AUC) for each phase.
Data Presentation
Quantitative data from the formalin foot assay should be summarized in a clear and structured table to facilitate comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | N | Phase I (0-5 min) Licking Time (s) ± SEM | Phase II (15-60 min) Licking Time (s) ± SEM | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 10 | 45.2 ± 3.1 | 120.5 ± 8.7 | - |
| This compound | 50 | 10 | 42.8 ± 2.9 | 85.3 ± 6.4 | 29.2% |
| This compound | 150 | 10 | 44.1 ± 3.5 | 50.1 ± 4.2** | 58.4% |
| This compound | 500 | 10 | 43.5 ± 3.0 | 25.6 ± 3.1 | 78.8% |
| Positive Control (e.g., Morphine) | 5 | 10 | 10.7 ± 1.5 | 15.2 ± 2.0*** | 87.4% |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |
Mandatory Visualizations
Signaling Pathways
Caption: Formalin-Induced Pain Signaling Pathway.
References
- 1. GABA acting on GABAB receptors located in a medullary pain facilitatory area enhances nociceptive behaviors evoked by intraplantar formalin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Local GABAergic signaling within sensory ganglia controls peripheral nociceptive transmission [jci.org]
- 3. hellobio.com [hellobio.com]
- 4. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Isovaline for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of isovaline for analysis by gas chromatography (GC). This compound, a non-proteinogenic α-dialkylated amino acid, presents unique challenges for direct GC analysis due to its low volatility and polar nature. Derivatization is a critical step to enhance its volatility and thermal stability, thereby enabling robust and sensitive chromatographic analysis. This guide covers the most common and effective derivatization techniques, including detailed experimental protocols, comparative data, and visual workflows to aid in method development and application.
Introduction to this compound Derivatization for GC
Direct analysis of this compound by gas chromatography is impractical due to its zwitterionic nature at physiological pH and strong intermolecular hydrogen bonding, which result in very low volatility. Derivatization chemically modifies the polar functional groups (carboxyl and amino groups) to create a more volatile and thermally stable compound suitable for GC analysis. The primary goals of derivatization are to:
-
Increase volatility for elution in the gas phase.
-
Improve thermal stability to prevent on-column degradation.
-
Enhance chromatographic peak shape and resolution.
-
Enable enantiomeric separation on chiral stationary phases.
The most common derivatization strategies for amino acids, including this compound, involve a two-step process: esterification of the carboxyl group followed by acylation of the amino group. Another prevalent method is silylation , which derivatizes both functional groups in a single step.
Key Derivatization Techniques for this compound
Esterification followed by Acylation
This two-step approach is a robust and widely used method for the derivatization of amino acids.
-
Esterification: The carboxyl group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol in the presence of an acidic catalyst.
-
Acylation: The amino group is then acylated using an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable N-acyl derivative.
The resulting N-trifluoroacetyl (TFA)-O-methyl ester derivatives of this compound are well-suited for GC analysis and are particularly useful for chiral separations on specialized columns.[1]
Silylation
Silylation is a one-step derivatization method where active hydrogens in both the carboxyl and amino groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Silylation is a versatile technique applicable to a wide range of compounds. However, the resulting derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.[3]
Experimental Protocols
Protocol 1: N-Trifluoroacetyl-O-methyl Ester Derivatization
This protocol is adapted from methodologies used for the chiral separation of amino acids, including this compound.[1]
Materials:
-
This compound standard or dried sample extract
-
2 M HCl in Methanol (Methanolic HCl)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), GC grade
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place 1-2 mg of the this compound standard or dried sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Esterification:
-
Add 500 µL of 2 M methanolic HCl to the dried sample.
-
Seal the vial tightly and heat at 100°C for 60 minutes.
-
After heating, cool the vial to room temperature and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
Add 200 µL of dichloromethane and 100 µL of TFAA to the dried residue.
-
Seal the vial and heat at 60°C for 20 minutes.[4]
-
Cool the vial to room temperature. The sample is now ready for GC analysis. The remaining liquid can be evaporated, and the residue reconstituted in a suitable solvent like dichloromethane if dilution is required.[4]
-
Protocol 2: Trimethylsilyl (TMS) Derivatization
This protocol describes a general method for the silylation of amino acids.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile, GC grade
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial. Ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[2]
-
Derivatization Reaction:
-
Sample Analysis: After cooling to room temperature, the derivatized sample can be injected directly into the GC-MS system. Dilution with a solvent like hexane can be performed if necessary.[2]
Data Presentation
The following table summarizes typical quantitative data for the GC analysis of derivatized this compound based on literature. Note that specific values can vary depending on the instrument, column, and experimental conditions.
| Derivatization Method | Derivative | GC Column Type | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Esterification/Acylation | N-TFA-O-methyl | Chiral (e.g., Lipodex E) | Varies with enantiomer | 1-7 pg | Not specified | [5] |
| Silylation | TMS | Non-polar (e.g., SLB™-5ms) | Not specified for this compound | Not specified | Not specified |
Note: Quantitative data for this compound derivatives is not always explicitly reported separately from other amino acids. The data for N-TFA-O-methyl derivatives demonstrates the high sensitivity achievable with this method.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
Caption: Workflow for N-Trifluoroacetyl-O-methyl Ester Derivatization.
Caption: Workflow for Trimethylsilyl (TMS) Derivatization.
Concluding Remarks
The choice of derivatization technique for this compound analysis by GC depends on the specific analytical goals, such as the need for chiral separation, sensitivity requirements, and the available instrumentation. The N-trifluoroacetyl-O-methyl esterification/acylation method is highly effective, especially for enantiomeric analysis on chiral columns, and offers excellent sensitivity.[5] Silylation provides a simpler one-step alternative, though care must be taken to ensure anhydrous conditions. The protocols and workflows provided in this document serve as a comprehensive guide for researchers to successfully derivatize and analyze this compound using gas chromatography.
References
- 1. Acceleration of amino acid racemization by this compound: possible implications for homochirality and biosignature search | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield and purity of synthetic isovaline
Welcome to the Technical Support Center for Synthetic Isovaline. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of synthetically produced this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
This section addresses common issues encountered during the synthesis and purification of this compound.
Low Reaction Yield
Q1: My Strecker/Bucherer-Bergs synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors related to reaction conditions and reactant quality. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Strecker Synthesis: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC). The formation of the intermediate α-amino nitrile is a key step.[1] Driving the equilibrium towards the imine formation can be beneficial; using a water-absorbing salt like MgSO₄ can help.[1]
-
Bucherer-Bergs Reaction: This reaction can sometimes require long reaction times.[2] Consider extending the reaction time or employing methods known to accelerate it, such as ultrasonication or continuous flow synthesis.[2][3][4]
-
-
Suboptimal Temperature and Pressure:
-
Reactant Purity and Stoichiometry:
-
Ensure all reactants (ketone/aldehyde, cyanide source, ammonia/ammonium source) are pure and used in the correct stoichiometric ratios.[5] Impurities in the starting materials can lead to side reactions and lower yields.
-
Use of 50% alcohol as a solvent has been found to be effective for the Bucherer-Bergs reaction, leading to excellent yields with ketones.[2]
-
-
General Synthetic Practices:
Troubleshooting Workflow for Low Yield
References
Overcoming challenges in the stereoselective synthesis of isovaline analogs
Welcome to the technical support center for the stereoselective synthesis of isovaline analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective synthesis of this compound and its analogs?
A1: The primary challenge in synthesizing this compound analogs lies in the creation of the sterically hindered quaternary α-carbon with high stereocontrol. Key difficulties include:
-
Achieving high diastereo- and enantioselectivity: The two substituents at the α-carbon make it difficult to control the facial selectivity of bond formation.
-
Preventing racemization: The α-proton of mono-substituted amino acid precursors is acidic and can be prone to epimerization under basic or acidic conditions, leading to a loss of stereochemical purity. However, α,α-disubstituted amino acids like this compound are highly resistant to racemization once formed.[1]
-
Side reactions: Competing reactions such as elimination, over-alkylation, or reactions involving sensitive functional groups on the substrates can reduce the yield of the desired product.
-
Cleavage of chiral auxiliaries: Removing the chiral auxiliary without causing epimerization or degradation of the product can be challenging.
-
Purification of stereoisomers: Separating the desired stereoisomer from other diastereomers or enantiomers often requires specialized chromatographic techniques.
Q2: Which are the most effective methods for the stereoselective synthesis of this compound analogs?
A2: Several methods have proven effective for the asymmetric synthesis of α,α-disubstituted amino acids, including this compound analogs:
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a glycine or alanine precursor allows for diastereoselective alkylation. Commonly used auxiliaries include Evans oxazolidinones, Oppolzer's sultams, and pseudoephedrine.
-
Schöllkopf Bis-Lactim Ether Method: This classic method utilizes a chiral bis-lactim ether derived from a chiral amino acid (like valine) and glycine to direct the stereoselective alkylation of the glycine unit.[2]
-
Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a chiral amine and a cyanide source to form a chiral α-aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5][6]
-
Asymmetric Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts are used to mediate the alkylation of glycine imine derivatives, providing a scalable and operationally simple method.[7][8]
Q3: How do I choose the right protecting group strategy for my synthesis?
A3: The choice of protecting groups is crucial for a successful synthesis. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under different conditions to allow for selective deprotection of various functional groups in the molecule.
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Compatibility: The protecting group should not interfere with the desired transformations. For the α-amino group, common protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. For the carboxylic acid, methyl or ethyl esters are frequently used.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Auxiliary or Catalyst | Screen a variety of chiral auxiliaries or catalysts. The steric and electronic properties of the auxiliary/catalyst can have a significant impact on selectivity. |
| Incorrect Reaction Temperature | Many asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature (e.g., to -78 °C) often improves selectivity by favoring the transition state leading to the major diastereomer.[5] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the reactive intermediates and transition states. Screen a range of solvents to find the optimal one for your reaction. |
| Poor Quality Reagents | Ensure all reagents, especially the chiral auxiliary/catalyst and electrophile, are of high purity. Impurities can interfere with the reaction and lower selectivity. |
| Incorrect Stoichiometry of Lewis Acid (for auxiliary-based methods) | The stoichiometry of the Lewis acid used to form the chelated enolate can significantly affect the diastereomeric ratio. Optimize the amount of Lewis acid used. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure complete formation of the enolate or carbanion. This may involve using a stronger base, a higher concentration of the base, or a longer deprotonation time. For Myers alkylation using pseudoephedrine amides, incomplete dianion formation is a common cause of low yields.[9] |
| Side Reactions | Identify and minimize side reactions. This could involve adjusting the reaction temperature, changing the order of addition of reagents, or using more selective reagents. |
| Steric Hindrance | The synthesis of α,α-disubstituted amino acids is often challenging due to steric hindrance. Using more reactive electrophiles or higher reaction temperatures (while balancing selectivity) may be necessary. |
| Moisture or Air Sensitivity | Many of the organometallic reagents and strong bases used are sensitive to moisture and air. Ensure all glassware is properly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Purification | The desired product may be lost during workup and purification. Optimize the extraction and chromatography conditions to improve recovery. |
Issue 3: Epimerization or Racemization
| Potential Cause | Troubleshooting Steps |
| Harsh Auxiliary Cleavage Conditions | Epimerization can occur during the removal of the chiral auxiliary. Use milder cleavage conditions. For example, for oxazolidinone auxiliaries, hydrolysis with lithium hydroperoxide (LiOOH) is often preferred over stronger bases. |
| Prolonged Exposure to Acidic or Basic Conditions | Minimize the time the product is exposed to acidic or basic conditions during workup and purification to prevent epimerization of adjacent stereocenters if present. |
| Inappropriate pH during Workup | Carefully control the pH during the workup procedure. |
Data Presentation: Comparison of Synthetic Methods
The following tables summarize typical quantitative data for the synthesis of this compound analogs using various methods. Please note that exact results can vary depending on the specific substrate and reaction conditions.
Table 1: Asymmetric Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Pseudoephedrine | Methyl Iodide | α-Methyl Alanine derivative | >99:1 | >98% | 90 | [1] |
| Pseudoephedrine | Ethyl Iodide | α-Ethyl Alanine derivative | >99:1 | >98% | 85 | [1] |
| Evans Oxazolidinone | Benzyl Bromide | α-Benzyl Alanine derivative | >98:2 | >99% | 80-90 | N/A |
| Oppolzer's Sultam | Allyl Bromide | α-Allyl Alanine derivative | >95:5 | >98% | 75-85 | N/A |
Table 2: Asymmetric Phase-Transfer Catalysis
| Catalyst System | Electrophile | Product | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Cinchona Alkaloid Derivative | Benzyl Bromide | Benzyl-Glycine derivative | 92-99% | High | [6] |
| Cinchona Alkaloid Derivative | Allyl Bromide | Allyl-Glycine derivative | up to 96% | High | [8] |
| Maruoka Catalyst® | Various Alkyl Halides | Various α-Alkyl Glycine derivatives | 90-99% | 80-98 | N/A |
Table 3: Asymmetric Strecker Synthesis
| Chiral Auxiliary/Catalyst | Ketone | Product | Diastereomeric Ratio (d.r.) / e.e. | Yield (%) | Reference |
| (R)-Phenylglycine Amide | Pivaldehyde | (S)-tert-Leucine | >99:1 d.r. | 73 (3 steps) | [7] |
| Chiral Thiourea Catalyst | Various Ketimines | Various α-Amino Acids | 91-99% e.e. | 85-98 | N/A |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Pseudoephedrine Glycinamide
This protocol is adapted from the Myers asymmetric alkylation method.
1. Amide Formation:
-
To a solution of (1R,2R)-(-)-pseudoephedrine in toluene, add a solution of the desired N-protected glycine derivative and a coupling reagent (e.g., DCC or EDC/HOBt).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by filtering the urea byproduct and washing the organic layer with acid, base, and brine. Dry the organic layer and concentrate to obtain the pseudoephedrine glycinamide.
2. Alkylation:
-
Dissolve the pseudoephedrine glycinamide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) to form the dianion.
-
After stirring for a short period, add the alkyl halide electrophile (e.g., ethyl iodide for this compound synthesis).
-
Allow the reaction to warm to the appropriate temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
3. Auxiliary Cleavage:
-
Hydrolyze the resulting amide by heating with aqueous acid (e.g., 1 M HCl) or a suitable basic solution.
-
Extract the aqueous layer to remove the chiral auxiliary.
-
The desired amino acid can be isolated from the aqueous layer by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.
Protocol 2: Asymmetric Phase-Transfer Catalysis of a Glycine Imine
This protocol is a general procedure for the O'Donnell phase-transfer catalytic alkylation.
1. Imine Formation:
-
React glycine tert-butyl ester with benzophenone imine in an organic solvent to form the N-(diphenylmethylene)glycine tert-butyl ester.
2. Alkylation:
-
Dissolve the glycine imine and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a base (e.g., 50% KOH).
-
Add the alkyl halide (e.g., ethyl iodide) and stir the biphasic mixture vigorously at the desired temperature.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate.
3. Deprotection:
-
Hydrolyze the resulting ester and imine groups with aqueous acid to yield the desired α,α-disubstituted amino acid.
Visualizations
Signaling Pathways & Workflows
Caption: General workflow for the stereoselective synthesis of this compound analogs.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Mechanism of action for a chiral auxiliary in asymmetric alkylation.
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. Strecker amino acid synthesis [dl1.en-us.nina.az]
- 4. Strecker_amino_acid_synthesis [chemeurope.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Separation of Isovaline Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of isovaline enantiomers in chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Question & Answer Format
Q1: My this compound enantiomers are co-eluting or showing very poor resolution. What are the first steps I should take?
A1: When facing co-elution or poor resolution, a systematic approach to troubleshooting is crucial. Start by verifying the basics of your HPLC system and method. Here is a logical workflow to follow:
Caption: A logical workflow for troubleshooting poor this compound enantiomer separation.
-
System Suitability: Ensure your HPLC system is performing correctly. Check for stable pressure, consistent flow rate, and low detector noise.
-
Column Health: The chiral stationary phase (CSP) is critical for separation.[1] Small changes to the stationary phase can significantly impact selectivity.[1] Inspect for signs of degradation, such as high backpressure or peak tailing. If necessary, flush the column or replace it.
-
Mobile Phase Preparation: Inaccurate mobile phase composition can drastically affect separation.[2] Verify the correct solvents and additives were used and that the pH is accurate. Prepare fresh mobile phase to rule out degradation or contamination.[3]
-
Method Parameters: Double-check all method parameters, including injection volume, flow rate, and gradient settings, to ensure they match the intended method.
Q2: I'm still getting poor separation after checking my system and method basics. How can I optimize my mobile phase?
A2: Mobile phase composition is a powerful tool for optimizing chiral separations.[2] The type of organic modifier, additives, and their concentrations can all influence enantioselectivity.
-
Organic Modifier: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) can alter the interactions between the analyte and the CSP. Systematically vary the percentage of the organic modifier.
-
Additives (Acids and Bases): For ionizable compounds like this compound, adding acidic or basic modifiers is often necessary.[4]
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity by suppressing the ionization of silanol groups on silica-based columns and influencing the ionization state of the analyte.[3][5] The concentration of the acid can also be critical; for instance, increasing the formic acid concentration has been shown to affect the elution order of enantiomers for some compounds.[2]
-
Basic Additives: For basic compounds, additives like diethylamine (DEA) or triethylamine (TEA) can be beneficial.[4][6]
-
-
Polar Ionic Mode (PIM): This mode uses a non-aqueous mobile phase with acid and base additives and is effective for ionizable molecules like amino acids.[7][8]
Q3: Can changing the column temperature improve the separation of this compound enantiomers?
A3: Yes, column temperature can have a significant impact on chiral separations, affecting both retention times and enantioselectivity.[2][9][10]
-
Increased Temperature: Generally, increasing the temperature decreases retention time and can improve peak efficiency.[2] However, the effect on resolution can vary. In some cases, enantioselectivity is enhanced with an increase in temperature up to a certain point.[9]
-
Decreased Temperature: Lowering the temperature can sometimes increase the separation factor, leading to better resolution, although it will also increase analysis time.[6]
-
Temperature-Dependent Elution Order: Be aware that in some cases, changing the temperature can even lead to a reversal of the enantiomer elution order.[2][10]
It is recommended to screen a range of temperatures (e.g., 10°C to 50°C) to determine the optimal condition for your specific separation.
Q4: My current chiral column isn't providing adequate separation. What other types of stationary phases should I consider for this compound?
A4: The choice of the chiral stationary phase (CSP) is paramount for a successful chiral separation.[11] If your current column is not effective, screening other CSPs with different chiral selectors is a logical next step. For amino acids like this compound, several types of CSPs have proven effective.
-
Polysaccharide-Based CSPs: These are widely used and are based on cellulose or amylose derivatives.[2] They offer broad applicability for a range of chiral compounds.
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., CHIROBIOTIC T) are well-suited for the separation of amino acids.[8][12]
-
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids.[5]
-
Ligand Exchange Columns: These columns are also a viable option for the separation of amino acid enantiomers.
A screening approach using several different columns is often the most efficient way to find a suitable stationary phase.[2][7]
Frequently Asked Questions (FAQs)
Q: Why is the separation of this compound enantiomers challenging?
A: The challenge in separating any enantiomers, including this compound, lies in their identical physical and chemical properties in an achiral environment.[11] Separation requires a chiral environment, provided by the CSP, that allows for differential interactions with the two enantiomers, leading to different retention times.[11] this compound, being an amino acid, can exist in different ionic forms, adding another layer of complexity that must be controlled by the mobile phase pH.
Q: Should I consider derivatization of this compound to improve separation?
A: Derivatization is a strategy that can be employed to improve chromatographic properties and enhance the chances of separation. One common approach is to react the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (indirect method).[4] Alternatively, derivatization with an achiral agent can improve detection or interaction with a chiral stationary phase. For example, o-phthalaldehyde (OPA) in the presence of a thiol is a common derivatization strategy for primary amino acids.[13] However, derivatization adds extra steps to sample preparation and can introduce potential sources of error.[8] Direct separation on a CSP is often preferred for its simplicity.
Q: What is the "additive memory effect" and could it be affecting my results?
A: The additive memory effect refers to the phenomenon where acidic or basic additives from previous runs can be retained on the stationary phase and affect the performance of subsequent analyses, even when a different mobile phase is used.[1] This can lead to inconsistent retention times and poor reproducibility.[1] To mitigate this, it is good practice to dedicate columns to specific mobile phase types (e.g., acidic or basic) or to have a rigorous column flushing procedure when switching between methods with different additives.
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening for this compound Enantiomers
This protocol outlines a general approach for screening different chiral columns and mobile phases.
-
Column Selection: Select a set of 3-4 chiral columns with different stationary phases (e.g., a polysaccharide-based, a macrocyclic glycopeptide-based, and a crown ether-based column).
-
Mobile Phase Screening:
-
Normal Phase: Screen with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in ratios such as 90:10 and 80:20 (v/v). For acidic analytes, add 0.1% TFA; for basic analytes, add 0.1% DEA.[4]
-
Reversed Phase: Screen with a mobile phase of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol) in ratios such as 70:30 and 50:50 (v/v).
-
Polar Ionic Mode: Screen with a non-aqueous mobile phase such as methanol with 0.1% acetic acid and 0.05% triethylamine.
-
-
Temperature Screening: For the most promising column/mobile phase combination, evaluate the separation at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Data Evaluation: For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k). The goal is to achieve a resolution of at least 1.5.
Data Presentation
Table 1: Example Mobile Phase Conditions for Chiral Separation Screening
| Mode | Mobile Phase Composition | Additive |
| Normal Phase | n-Hexane/Ethanol (90/10, v/v) | 0.1% TFA for acidic analytes, 0.1% DEA for basic analytes |
| Reversed Phase | Acetonitrile/Water (60/40, v/v) | 0.1% Formic Acid |
| Polar Ionic Mode | Methanol/Acetonitrile (50/50, v/v) | 25 mM Formic Acid + 12.5 mM Triethylamine |
Table 2: Influence of Temperature on Enantiomer Separation (Hypothetical Data)
| Temperature (°C) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 25 | 10.2 | 11.5 | 1.8 |
| 35 | 8.5 | 9.5 | 1.5 |
| 45 | 6.8 | 7.5 | 1.2 |
Visualization
Caption: A systematic workflow for chiral HPLC method development for this compound.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.rsc.org [pubs.rsc.org]
How to address matrix effects in isovaline quantification from plasma
Welcome to the technical support center for isovaline quantification in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[1] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[2][3] In plasma, major contributors to matrix effects are phospholipids, salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's source.[3][4] Failure to address matrix effects can compromise the reliability and reproducibility of your results.[5]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution (e.g., mobile phase). A significant difference between these signals indicates the presence of matrix effects. Another approach is the post-column infusion of a constant flow of this compound solution while injecting an extracted blank plasma sample. Any dip or rise in the baseline signal at the retention time of this compound suggests ion suppression or enhancement, respectively.[6]
Q3: What is the best internal standard to use for this compound quantification to correct for matrix effects?
A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound.[5][7] A SIL internal standard, such as ¹³C or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[8] This means it will experience similar extraction recovery and matrix effects.[7][9] Because the SIL internal standard can be distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for accurate correction of any signal variability.[10] Deuterium-labeled standards can sometimes exhibit different chromatographic behavior, so ¹³C or ¹⁵N labels are often preferred.[7]
Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?
A4: Derivatization is not strictly necessary but can be a useful strategy. Direct analysis of underivatized amino acids like this compound is possible, often using Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation.[1][11][12] However, derivatization can improve chromatographic peak shape, increase retention on reversed-phase columns, and enhance ionization efficiency, leading to lower detection limits.[13][14] Common derivatization reagents for amino acids include those that target the primary amine group. The decision to use derivatization depends on the required sensitivity and the chromatographic setup available.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often a direct consequence of ion suppression from matrix components, particularly phospholipids in plasma samples.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Corrective Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most robust way to correct for signal variability.[5][7]
-
Enhance Sample Cleanup:
-
Protein Precipitation (PPT) with Phospholipid Removal (PLR): Simple protein precipitation with acetonitrile or methanol is fast but does not effectively remove phospholipids.[4] Adding a phospholipid removal step, using PLR plates or cartridges, can significantly reduce ion suppression and improve signal intensity.[2][3][15] These products typically remove over 99% of phospholipids.[3]
-
Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode cation exchange sorbents, provides a more thorough cleanup than PPT alone, resulting in lower matrix effects.[16]
-
-
Optimize Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For underivatized this compound, HILIC is an excellent choice as it is designed for the retention of polar compounds.[1][12][17] This helps to chromatographically separate this compound from the less polar, highly suppressive phospholipids.
-
Gradient Modification: Adjust the mobile phase gradient to ensure this compound elutes in a "clean" region of the chromatogram, away from the main phospholipid elution zones.
-
Issue 2: Inaccurate and Imprecise Quantitative Results
High variability (%CV) and poor accuracy in your quality control (QC) samples are classic indicators of uncompensated matrix effects, which can vary between different plasma lots.[9]
Troubleshooting Workflow
Caption: Workflow for addressing inaccurate quantification.
Corrective Actions:
-
Verify Internal Standard Suitability: Ensure you are using a high-purity SIL-IS, preferably labeled with ¹³C or ¹⁵N to avoid potential chromatographic shifts sometimes seen with deuterium labels.[7] A structural analog is not sufficient to correct for variable matrix effects.[7]
-
Assess Inter-Lot Matrix Variability: Prepare QC samples in at least six different individual lots of plasma to assess the impact of inter-individual differences on your method's performance. Significant variability points to insufficient sample cleanup.[9]
-
Standardize Sample Preparation: Move from a simple protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or Protein Precipitation combined with Phospholipid Removal (PPT+PLR). This will provide cleaner extracts and more consistent results across different plasma samples.[16]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (or a suitable surrogate, like stripped plasma) to ensure that the calibrators and the study samples experience the same matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation with Phospholipid Removal (PPT+PLR)
This protocol offers a good balance of simplicity and effective cleanup.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the SIL-isovaline internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 1% formic acid. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal 96-well plate or cartridge.
-
Elution: Apply vacuum or positive pressure to pass the supernatant through the sorbent. Collect the clean filtrate.
-
Analysis: Inject the filtrate directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extracts and is recommended for assays requiring the highest sensitivity and accuracy.
-
Sample Pre-treatment: Aliquot 100 µL of plasma and dilute with 200 µL of 4% phosphoric acid. Add the SIL-isovaline internal standard.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Tables
Table 1: Comparison of Sample Preparation Methods for Amino Acid Analysis
| Parameter | Protein Precipitation (PPT) | PPT + Phospholipid Removal (PLR) | Solid-Phase Extraction (SPE) |
| Matrix Effect | Significant ion suppression common[4] | Low to negligible matrix effects[2][15] | Generally the lowest matrix effect[16] |
| Analyte Recovery | >90% (can be variable) | Typically >80-90%[3] | >85% (method dependent)[18] |
| Reproducibility (%RSD) | Can be >15% | <10%[3] | <10%[18] |
| Throughput | High | High | Medium |
| Cost per Sample | Low | Medium | High |
Table 2: Example LC-MS/MS Parameters for Underivatized this compound Analysis
| Parameter | Setting |
| LC Column | HILIC (e.g., Amide phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 90% B, decrease to 50% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | This compound: m/z 118.1 -> 72.1 |
| SIL-Isovaline (¹³C₅, ¹⁵N₁) | m/z 124.1 -> 77.1 |
References
- 1. halocolumns.com [halocolumns.com]
- 2. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 12. hplc.eu [hplc.eu]
- 13. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Quantification of bovine plasma amino acids via liquid chromatography–electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for isovaline analysis in complex samples
Technical Support Center: Isovaline Analysis
Welcome to the technical support center for method refinement in this compound analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound in complex samples considered challenging?
This compound analysis is challenging due to several factors. As a non-proteinogenic amino acid, it often exists at low concentrations in biological matrices. Its structural similarity to other isomers, such as valine, requires highly specific chromatographic methods for accurate resolution.[1][2][3] Furthermore, complex sample matrices like plasma and urine contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry.[4][5][6]
Q2: What is derivatization and why is it necessary for this compound analysis?
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is crucial for several reasons:
-
Improved Volatility for GC-MS: this compound is a polar molecule and not sufficiently volatile for gas chromatography. Derivatization, for example by silylation (e.g., using MTBSTFA), replaces active hydrogens on its functional groups, making it more volatile and thermally stable.[7][8]
-
Enhanced Chromatographic Retention and Peak Shape: In reversed-phase HPLC, derivatization can increase the hydrophobicity of this compound, leading to better retention and peak shape.[2][9]
-
Improved Detection Sensitivity: Attaching a chromophore (for UV detection) or a fluorophore (for fluorescence detection) through derivatization can significantly enhance detection sensitivity.[2] Common derivatizing agents for LC-MS include o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[10][11]
Q3: What are "matrix effects" and how can they be minimized?
Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting compounds from the sample matrix.[4][5] This can lead to inaccurate quantification.[6] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering components.[12]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.[12]
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to compensate for matrix effects, as it behaves identically to the analyte during extraction and ionization.[6][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to ensure that the standards and samples experience the same matrix effects.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during this compound analysis.
Problem: Low or No this compound Signal/Recovery
Q: I am observing a very weak signal or poor recovery for this compound. What are the potential causes and solutions?
A weak or absent signal is a common issue that can originate from sample preparation, chromatography, or the mass spectrometer. The following decision tree and table can help diagnose the problem.
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Q: My this compound peak is tailing or broader than expected. How can I improve the peak shape?
Poor peak shape can compromise resolution and integration accuracy.[13] The table below summarizes common causes and solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too much analyte mass onto the column can saturate the stationary phase, causing peak fronting or tailing. | Reduce the injection volume or dilute the sample.[14] |
| Secondary Interactions | Unwanted interactions between this compound (especially post-derivatization) and the column material (e.g., free silanols) can cause peak tailing. | Adjust mobile phase pH or use a column with better end-capping. Adding a small amount of a competing agent to the mobile phase may help. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening. | Prepare the final sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[14][15] |
| Column Contamination | Accumulation of matrix components on the column frit or stationary phase can block the sample path, leading to peak splitting or broadening. | Use a guard column to protect the analytical column.[14] Flush the column with a strong solvent or, if necessary, replace it.[15] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening. | Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible. Ensure all fittings are properly connected.[15] |
Problem: Inability to Separate this compound from Isomers (e.g., Valine)
Q: I am unable to achieve baseline separation between this compound and its structural isomer, valine. What should I do?
Separating this compound from its isomers is critical for accurate quantification and typically requires specialized chromatography.
-
Use a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers (D/L-isovaline) and diastereomers is by using a chiral column.[16] Crown-ether based CSPs are particularly effective for separating amino acid enantiomers.[3][17]
-
Chiral Derivatization: An alternative approach involves derivatizing the amino acids with a chiral reagent (e.g., L-FDVDA) to form diastereomeric pairs.[1] These diastereomers can then often be separated on a standard achiral reversed-phase column (e.g., C18).[1]
-
Optimize Mobile Phase: Methodically adjust the mobile phase composition, such as the organic modifier percentage and the pH, as small changes can significantly impact selectivity on a chiral column.[16]
Experimental Protocols & Data
Protocol: this compound Extraction from Plasma and LC-MS/MS Analysis
This protocol provides a general workflow for the quantification of this compound in human plasma.
Detailed Steps:
-
Sample Collection & Pre-processing: Thaw frozen plasma samples on ice. It is crucial to handle samples consistently to avoid variability.[18]
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled this compound internal standard to the plasma sample.
-
Protein Precipitation: Add 4 parts of a cold organic solvent (e.g., acetonitrile or a 50:50 methanol:acetonitrile mixture) to 1 part plasma.
-
Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction and Drying: Carefully transfer the supernatant to a new tube without disturbing the protein pellet. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a reaction buffer (e.g., borate buffer pH 9.5). Add the derivatization agent, such as OPA/NAC solution, and allow the reaction to proceed for a specified time (e.g., 5 minutes at room temperature).[2][10]
-
Analysis: Inject the derivatized sample into the LC-MS/MS system for analysis.
Comparison of Sample Preparation Methods
The choice of sample preparation is critical for removing interferences and ensuring reproducible results.
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | A high concentration of organic solvent is used to denature and precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; significant matrix components (salts, phospholipids) may remain in the supernatant, leading to ion suppression.[12] | 85-105% (Analyte dependent) |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Cleaner extracts than PPT; can remove different classes of interferences. | More labor-intensive; requires optimization of solvent systems; potential for emulsion formation. | 70-95% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix effects.[12][19] Can be automated. | Most expensive and time-consuming method; requires significant method development. | >90% |
Typical LC-MS/MS Parameters for Derivatized this compound Analysis
The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Notes |
| LC Column | Reversed-Phase C18 (2.1 x 100 mm, 1.8 µm) | For analysis of derivatized this compound.[10] For underivatized chiral separation, a crown-ether CSP is recommended.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade solvents and additives to minimize background noise.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired chromatography. |
| Column Temperature | 30 - 40 °C | Temperature control is crucial for reproducible retention times.[14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | OPA-derivatized amino acids ionize well in positive mode.[10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions. |
| Example MRM Transition | m/z 379 → m/z 109 (for OPA/NAC-isovaline) | This transition is an example and must be empirically determined and optimized on your specific mass spectrometer.[10] |
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. zefsci.com [zefsci.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. agilent.com [agilent.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isovaline degradation during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent isovaline degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] It is of significant interest in pharmaceutical research and astrobiology. While this compound is notably resistant to certain types of degradation like racemization, its stability can still be affected by harsh chemical and physical conditions during sample preparation, potentially leading to inaccurate quantification.
Q2: What is the primary degradation pathway I should be aware of for this compound?
A2: Unlike many other amino acids, this compound is highly resistant to racemization (the conversion from one enantiomer to its mirror image) due to its α-methyl group.[2] However, like other amino acids, it can be susceptible to degradation through deamination and decarboxylation under harsh conditions such as high temperatures and extreme pH.[3]
Q3: How can I minimize this compound degradation during long-term storage?
A3: For long-term storage of this compound in biological samples, it is recommended to store them at ultra-low temperatures, such as -80°C.[4] For purified this compound solutions, storage at -20°C or below is advisable. It's also crucial to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles, which can degrade many analytes.[5][6]
Q4: I am analyzing this compound in plasma. What is a suitable extraction method?
A4: A common and effective method for extracting amino acids from plasma is protein precipitation.[7][8][9][10] This typically involves adding a threefold volume of a cold organic solvent like acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant containing the amino acids can be collected for further analysis.
Q5: Is derivatization necessary for this compound analysis?
A5: Yes, for gas chromatography (GC) analysis, derivatization is essential to make this compound volatile. For liquid chromatography (LC) analysis, while underivatized analysis is possible, derivatization is often employed to improve chromatographic retention, separation, and detection sensitivity, especially when using UV or fluorescence detectors.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation during sample storage | Ensure samples are stored at -80°C and avoid repeated freeze-thaw cycles by aliquoting.[4][5][6] |
| Inefficient extraction from matrix | For plasma, ensure complete protein precipitation by using a sufficient volume of cold acetonitrile (e.g., 3:1 solvent to plasma ratio) and adequate mixing.[7][8][9][10] For tissues, ensure complete homogenization. |
| Loss during solvent evaporation | Avoid excessive heat or prolonged exposure to a vacuum during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature if possible. |
| Poor retention on SPE column | Ensure the solid-phase extraction (SPE) cartridge is appropriate for amino acid retention and that the pH of the sample and loading/washing buffers are optimized. |
Inconsistent Derivatization
| Potential Cause | Recommended Solution |
| Moisture in the reaction | Ensure all glassware and solvents are anhydrous, especially for silylation-based derivatization (e.g., with MTBSTFA). Moisture can deactivate the reagent. |
| Degraded derivatization reagent | Use fresh derivatization reagents. OPA/NAC solutions, in particular, should be prepared fresh daily.[11] |
| Incorrect reaction pH | The pH of the reaction mixture is critical for many derivatization reactions. For OPA/NAC derivatization, a basic pH (around 9-10) is required.[12] |
| Suboptimal reaction time/temperature | Follow the recommended incubation time and temperature for the specific derivatization protocol. Both insufficient and excessive time/temperature can lead to incomplete reaction or degradation of the derivative. |
Quantitative Data Summary
While specific quantitative stability data for this compound under various laboratory conditions is limited, the following tables provide general guidance based on the stability of similar amino acids.
Table 1: General Stability of Amino Acids in Solution Under Different Storage Conditions
| Temperature | pH | Duration | Expected Stability of this compound |
| 4°C | 7 | Up to 1 week | Generally stable |
| -20°C | 7 | Several months | Stable |
| -80°C | 7 | > 1 year | Highly stable[4] |
| Room Temperature | Acidic (<4) | Hours to days | Potential for slow degradation |
| Room Temperature | Alkaline (>8) | Hours to days | Potential for slow degradation |
Note: This data is extrapolated from general amino acid stability studies. It is always recommended to perform your own stability tests for critical samples.
Table 2: Expected Recovery of Amino Acids from Plasma Using Protein Precipitation
| Analyte | Precipitation Solvent | Expected Recovery (%) |
| General Amino Acids | Acetonitrile | 85-105[7][8][9][10] |
| General Amino Acids | Methanol | 80-100 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Protein Precipitation: For every 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound and other small molecules.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).
Protocol 2: Derivatization of this compound for GC-MS Analysis using MTBSTFA
-
Drying: Ensure the extracted sample is completely dry.
-
Reagent Addition: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried sample.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 3: Derivatization of this compound for LC-MS Analysis using OPA/NAC
-
Reagent Preparation: Prepare the OPA/NAC derivatization reagent fresh by mixing o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).
-
Reaction: Mix the extracted sample with the OPA/NAC reagent in a 1:2 ratio (sample:reagent).
-
Incubation: Allow the reaction to proceed at room temperature for 5 minutes.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS system.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 3. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 4. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freeze thaw stability: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ag.purdue.edu [ag.purdue.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Isovaline Derivatization
Welcome to the technical support center for the optimization of isovaline derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the detection of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound and subsequent analysis.
Question: Why am I seeing low or no signal for my derivatized this compound sample during LC-MS analysis?
Answer:
Low or no signal for derivatized this compound can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Suboptimal pH: Ensure the reaction buffer pH is within the optimal range for the chosen derivatization reagent. For many common reagents like o-phthaldialdehyde (OPA), a basic pH is required.[1] If the sample is acidic, it must be neutralized before adding the derivatization reagent.
-
Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent can lead to incomplete reaction. It is generally recommended to use an excess of the reagent to drive the reaction to completion.[1]
-
Suboptimal Temperature and Time: Derivatization reactions are sensitive to temperature and time. Optimize these parameters to ensure maximum conversion. For instance, some derivatization reactions are complete in under a minute, while others may require heating for 30 minutes or more.[1][2][3]
-
-
Derivative Instability: The formed derivative may be unstable and degrade before analysis.
-
Some derivatives, like those formed with OPA, are known for their instability.[1] It's crucial to analyze the samples as soon as possible after derivatization.
-
Consider the stability of the derivative in the autosampler. If there is a long queue for analysis, degradation can occur.
-
-
Poor Ionization Efficiency: this compound derivatives might not ionize efficiently under the chosen mass spectrometry conditions.
-
Review and optimize your MS parameters, including the ionization source settings (e.g., spray voltage, gas flows, and temperature).
-
Consider using a derivatization reagent that introduces a permanently charged group to improve ionization efficiency.[4]
-
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction or causing ion suppression in the mass spectrometer.
-
Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3]
-
Question: I'm observing peak tailing or poor peak shape in my chromatogram. What could be the cause?
Answer:
Poor peak shape can compromise the resolution and accuracy of your analysis. Common causes include:
-
Suboptimal Chromatographic Conditions:
-
Mobile Phase Mismatch: The pH and composition of the mobile phase should be optimized for the separation of your derivatized this compound. The use of ion-pair reagents in the mobile phase can sometimes improve peak shape and resolution for diastereomeric derivatives.[5]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
-
Issues with the Derivatization Reaction:
-
The presence of excess, unreacted derivatization reagent or byproducts can interfere with the chromatography. A cleanup step after derivatization might be necessary.
-
-
Column Degradation: The analytical column may have degraded over time. Consider flushing the column or replacing it if performance does not improve.
Question: How can I improve the sensitivity of my this compound detection?
Answer:
Enhancing detection sensitivity is a common goal. Here are several strategies:
-
Optimize Derivatization: A complete and stable derivatization is key. Experiment with different reagents, reaction times, and temperatures to maximize the yield of the desired derivative.[2][6]
-
Choice of Derivatization Reagent: Select a reagent that provides a high response with your detection method. For fluorescence detection, reagents like OPA are common.[1] For mass spectrometry, reagents that introduce a fixed positive charge can significantly improve signal intensity.[4]
-
Sample Enrichment: Concentrate your sample before or after derivatization to increase the analyte concentration.
-
Instrument Parameter Optimization:
-
LC System: Adjust the injection volume, flow rate, and gradient profile to achieve sharper peaks.
-
MS Detector: Fine-tune parameters such as collision energy and ion source settings to maximize the signal for your specific derivative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for amino acids like this compound?
A1: Several reagents are commonly used for the derivatization of amino acids. The choice depends on the analytical technique and the specific requirements of the experiment.
-
For LC-UV/Fluorescence Detection:
-
For GC-MS Analysis:
-
For Chiral Analysis (to separate enantiomers):
Q2: How do I choose the right derivatization reagent for my experiment?
A2: The selection of a derivatization reagent should be based on several factors:
-
Analytical Technique: The reagent should yield a derivative that is compatible with your analytical instrument (e.g., volatile for GC, ionizable for MS, fluorescent for fluorescence detection).
-
Functional Group Specificity: The reagent should react specifically with the amino group of this compound.
-
Reaction Conditions: Consider the required pH, temperature, and reaction time, and whether they are compatible with your sample.
-
Stability of the Derivative: The resulting derivative should be stable enough for the duration of the analysis.
-
Chiral vs. Achiral Analysis: If you need to separate the D- and L-enantiomers of this compound, you must use a chiral derivatization reagent.[9]
Q3: What are the key parameters to optimize for a derivatization reaction?
A3: To ensure a complete and reproducible derivatization, the following parameters should be optimized:
-
Reaction Temperature: Investigate a range of temperatures to find the optimum for maximum product formation.[2]
-
Reaction Time: Monitor the reaction over time to determine when it reaches completion.[2]
-
Reagent Concentration: Vary the ratio of the derivatization reagent to the sample to ensure a slight excess of the reagent.[1][11]
-
pH of the Reaction Mixture: The pH can significantly impact the reaction efficiency and needs to be carefully controlled.
Quantitative Data Summary
Table 1: Optimization of Derivatization Reaction Conditions
| Parameter | Optimized Value | Reference |
| Temperature | 30°C - 90°C (55°C selected for further optimization) | [2] |
| 30°C (for MeOx and MSTFA derivatization) | [12] | |
| 65°C | [3] | |
| Time | 5 - 30 min (10 min found to be sufficient) | [2] |
| 30 - 60 min | [12] | |
| Under 1 min (for OPA derivatization) | [1] | |
| Reagent Ratio | 1:1 volumetric ratio of OPA to sample | [1] |
Experimental Protocols
Protocol 1: General Derivatization Procedure with OPA for LC-Fluorescence Detection
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Ensure your this compound sample is in an appropriate solvent and at a known concentration.
-
If the sample is acidic, neutralize it to a pH between 8.5 and 9.[1]
-
-
Reagent Preparation:
-
Prepare the OPA reagent solution. A typical formulation involves dissolving OPA and a thiol (e.g., 2-mercaptoethanol) in a basic buffer (e.g., borate buffer).
-
-
Derivatization Reaction:
-
Reaction Quenching (Optional but Recommended):
-
To stabilize the derivatives, you can add 5 µL of 5% acetic acid to stop the reaction.[1]
-
-
Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of around 340 nm and an emission wavelength of around 450 nm (optimal wavelengths may vary).
-
Protocol 2: Chiral Derivatization with FMOC-Cl for HPLC Analysis
This protocol is designed for the separation of enantiomers by forming diastereomers.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable buffer (e.g., borate buffer, pH 9).
-
-
Derivatization:
-
Quenching the Reaction:
-
Add an amine-containing reagent, such as glycine, to react with the excess FMOC-Cl.[7]
-
-
Analysis by Reversed-Phase HPLC:
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: A logical troubleshooting guide for low signal intensity.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and optimisation of an improved derivatisation procedure for the determination of avermectins and milbemycins in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Sulfanyl-D-isovaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and application of 3-Sulfanyl-D-isovaline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-Sulfanyl-D-isovaline, a novel non-proteinogenic amino acid.[1] A plausible synthetic route is adapted from established methods for synthesizing β-thiol amino acids, as a specific protocol for this compound is not widely reported.[1][2]
Issue 1: Low Yield During Introduction of the Thiol Group
Possible Causes:
-
Inefficient activation of the C3 position: The introduction of a leaving group at the tertiary carbon is a critical and challenging step.[2]
-
Steric hindrance: The bulky isovaline structure can impede nucleophilic substitution.
-
Side reactions: The unprotected thiol group is susceptible to oxidation.
Solutions:
| Strategy | Detailed Methodology | Expected Outcome |
| Optimize Leaving Group | Convert the 3-hydroxyl group to a better leaving group, such as a tosylate or bromide, to facilitate nucleophilic substitution.[1] | Improved reaction kinetics and higher substitution efficiency. |
| Use of Protected Thiolating Agent | Employ a protected thiol source, like potassium thioacetate, followed by deprotection of the thiol group.[1] This prevents unwanted side reactions of the free thiol. | Minimization of disulfide bond formation and other oxidative side products. |
| Extended Reaction Times | Due to steric hindrance, longer reaction times may be necessary to achieve complete conversion.[3] Monitor the reaction progress by TLC or LC-MS. | Increased product yield. |
Issue 2: Difficulty in Purification of the Final Product
Possible Causes:
-
Presence of diastereomers: Incomplete stereoselective synthesis can result in a mixture of isomers.
-
Oxidation of the sulfanyl group: The free thiol can form disulfide bonds, leading to impurities.
-
Residual protecting groups: Incomplete deprotection of the amino, carboxyl, or sulfanyl groups.
Solutions:
| Strategy | Detailed Methodology | Expected Outcome |
| Chromatographic Purification | Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of the final product.[2][4] | High purity final product, with separation of diastereomers if present. |
| Use of Reducing Agents | During purification, include a reducing agent like dithiothreitol (DTT) in the buffers to prevent disulfide bond formation. | Preservation of the free thiol group. |
| Thorough Deprotection | Ensure complete removal of all protecting groups by following established deprotection protocols and confirming completion with analytical techniques like mass spectrometry.[2] | A homogenous final product free of protected intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 3-Sulfanyl-D-isovaline?
A specific synthesis for 3-Sulfanyl-D-isovaline has not been extensively reported, but a feasible approach can be adapted from known methods for β-thiol amino acids.[1] The general strategy involves:
-
Protection: Protection of the amino and carboxyl groups of D-isovaline. Common protecting groups include Boc for the amine and a methyl ester for the carboxyl group.[1]
-
Hydroxylation/Halogenation: Stereoselective introduction of a hydroxyl group at the 3-position, which is then converted to a good leaving group (e.g., tosylate or bromide).[1]
-
Thiolation: Nucleophilic substitution with a protected thiol source, such as potassium thioacetate.[1]
-
Deprotection: Removal of all protecting groups to yield the final 3-Sulfanyl-D-isovaline.[1]
Q2: What are the key challenges in the synthesis of 3-Sulfanyl-D-isovaline?
The primary challenges include the stereoselective introduction of the sulfanyl group at the tertiary carbon of the D-isovaline backbone and the effective protection and deprotection of the amino, carboxyl, and the newly introduced sulfanyl groups to prevent side reactions.[2]
Q3: Which protecting groups are recommended for the sulfanyl group?
The choice of protecting group for the thiol is critical. Acid-labile groups such as Trityl (Trt) are commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) as they can be removed during the final cleavage from the resin.[4]
Q4: Are there specific considerations when incorporating 3-Sulfanyl-D-isovaline into peptides?
Yes, the incorporation of this amino acid into a peptide sequence via SPPS presents challenges due to steric hindrance from its Cα-tetrasubstituted nature.[4] This can lead to incomplete coupling reactions. To overcome this, it is recommended to use potent coupling reagents (e.g., HATU), extend coupling times, and consider double coupling.[4][5]
Q5: How can I prevent oxidation of the thiol group during peptide synthesis and handling?
The sulfanyl group is susceptible to oxidation, which can lead to the formation of disulfide bonds. To mitigate this, it is advisable to use a thiol protecting group during synthesis.[4] During purification and handling of the final deprotected peptide, the use of reducing agents and maintaining an inert atmosphere can be beneficial.
Experimental Protocols
Proposed Synthesis of 3-Sulfanyl-D-isovaline
This protocol is a plausible route adapted from established methods.[1][2]
-
Protection of D-isovaline:
-
Protect the amino group of D-isovaline with a Boc group using Boc-anhydride.
-
Protect the carboxyl group as a methyl ester.
-
-
Introduction of a Leaving Group at C3:
-
Introduce a hydroxyl group at the 3-position via stereoselective oxidation.
-
Convert the hydroxyl group to a tosylate or bromide to create a good leaving group.
-
-
Nucleophilic Substitution with a Thiolating Agent:
-
React the intermediate from step 2 with a protected thiol source, such as potassium thioacetate.
-
-
Deprotection:
-
Remove the protecting groups from the amino, carboxyl, and sulfanyl groups to yield 3-Sulfanyl-D-isovaline.
-
Purify the final product using chromatography, such as HPLC.[2]
-
Visualizations
Caption: Proposed synthetic workflow for 3-Sulfanyl-D-isovaline.
Caption: Troubleshooting workflow for low yield synthesis.
References
Strategies to improve the resolution of isovaline peaks in chromatography
Welcome to the technical support center for isovaline chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound.
Troubleshooting Guides
This section offers step-by-step guidance on how to address specific problems with this compound peak resolution.
Issue: Poor Resolution or Co-eluting this compound Peaks
Poor resolution between this compound and other compounds, including its isomers like leucine, is a frequent challenge. The following workflow can help systematically troubleshoot and improve peak separation.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Detailed Methodologies for Improving Resolution:
-
Mobile Phase Optimization : The composition of the mobile phase is a powerful tool for improving peak separation.[1]
-
Organic Solvent Ratio : For reversed-phase chromatography, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention time and may improve the resolution of closely eluting peaks.
-
pH Adjustment : The pH of the mobile phase can significantly alter the ionization state of this compound, affecting its retention and selectivity.[2][3] For acidic analytes like this compound, using a low pH mobile phase (e.g., pH 2.5-3.5) can suppress ionization and lead to better peak shape and retention.[4][5] It is recommended to adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa.[6]
-
Solvent Type : Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[1]
-
-
Elution Mode :
-
Gradient Elution : If isocratic elution does not provide adequate resolution, switching to a gradient elution can be effective, especially for complex samples.[7] A shallow gradient, with a gradual increase in the organic solvent concentration, often yields better separation of closely eluting compounds.[4][8]
-
-
Column Parameters :
-
Flow Rate : Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.[9] However, this will also increase the analysis time.
-
Temperature : Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[6][7] A typical starting point is 30-40°C.[4]
-
-
Stationary Phase Selection :
-
Column Chemistry : If optimizing the mobile phase and other parameters is insufficient, consider a different column chemistry.[1] For this compound, options beyond a standard C18 column could include C8, phenyl, or more specialized phases like those used in Hydrophilic Interaction Chromatography (HILIC).[4][6]
-
Particle Size : Columns with smaller particle sizes generally provide higher efficiency and can improve the resolution of closely eluting peaks.[1]
-
Chiral Separations : For separating this compound enantiomers (D- and L-isovaline), a chiral stationary phase (CSP) is necessary.[10] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have been shown to be effective for underivatized amino acids.[10]
-
Issue: this compound Peak Tailing
Peak tailing can compromise peak integration and reduce apparent resolution. This is often due to secondary interactions between this compound and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Detailed Methodologies for Reducing Peak Tailing:
-
Optimize Mobile Phase pH : This is a critical first step for analyte-specific tailing.[4] this compound is a zwitterionic compound, and a mobile phase pH that is too close to its pKa values can lead to a mixed population of ionized and non-ionized species, resulting in poor peak shape.[4] For this compound, a mobile phase pH of 2.5-3.5 is often a good starting point to ensure the amino group is protonated.[4]
-
Use Mobile Phase Additives : Buffers, such as phosphate or formate at concentrations of 10-25 mM, can help maintain a consistent pH and improve peak shape.[4]
-
Change Column/Stationary Phase :
-
High-Purity Silica : Use a high-purity, end-capped silica column to minimize secondary interactions with residual silanol groups.[4][6]
-
Alternative Chemistries : Consider columns with different chemistries like HILIC or mixed-mode chromatography, which can offer alternative selectivity for polar, zwitterionic compounds.[4]
-
Inert Columns : Using a bio-inert or PEEK-lined column can reduce interactions with active metal sites in the chromatographic system.[4]
-
-
Reduce Sample Load : Injecting too much sample can lead to column overload and peak distortion.[6] Try reducing the sample concentration or injection volume.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for this compound analysis in reversed-phase HPLC?
A1: A good starting point is a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent like acetonitrile or methanol.[6] For example, you could begin with a mobile phase of water with 0.1% formic or acetic acid (A) and acetonitrile with 0.1% formic or acetic acid (B).[6] An initial gradient could be 2-5% B, increasing linearly. The acidic modifier helps to suppress the ionization of this compound's carboxyl group and ensures the amino group is protonated, leading to more symmetrical peaks.[4][6]
Q2: How can I separate this compound from its isomers, such as leucine and isoleucine?
A2: Separating isomers like this compound, leucine, and isoleucine can be challenging due to their similar structures and properties. Optimization of the mobile phase and stationary phase is crucial. A shallow gradient can improve separation.[4] If standard reversed-phase columns do not provide adequate resolution, consider HILIC columns, which operate on a different separation mechanism based on partitioning and can offer different selectivity for these polar compounds. In some cases, derivatization of the amino acids may be necessary to enhance separation.[11] For enantiomeric separation (D- and L-isovaline), a chiral column is required.[10]
Q3: When should I consider using Hydrophilic Interaction Chromatography (HILIC) for this compound analysis?
A3: HILIC is a valuable alternative to reversed-phase chromatography for highly polar compounds like this compound that may have poor retention on C18 columns.[4] HILIC uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[12][13] This technique can provide better retention and alternative selectivity for this compound and other amino acids.[4] However, be aware that HILIC can be sensitive to the injection solvent composition and may require specific column equilibration procedures.[13][14]
Q4: Can derivatization improve the resolution of this compound peaks?
A4: Yes, derivatization can be a useful strategy to improve the chromatographic properties and detection of this compound.[10][15] Derivatizing this compound with a reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) or Sanger's reagent can create a derivative with altered polarity and a strong chromophore for UV detection.[11][15] This can lead to better retention, improved peak shape, and enhanced resolution from other compounds.[16] Derivatization is also a common approach for creating diastereomers to facilitate the separation of enantiomers on an achiral column.[10]
Q5: What are the key parameters to consider for LC-MS analysis of this compound?
A5: For LC-MS analysis, it is crucial to use volatile mobile phase additives to avoid ion suppression in the mass spectrometer. Formic acid (0.1%) is a common choice for positive ion mode as it provides good protonation of analytes like this compound and is highly volatile. Ammonium formate or ammonium acetate can be used for separations at a more neutral pH. It is important to balance the chromatographic separation with the requirements for efficient ionization and detection by the mass spectrometer.[17]
Experimental Protocols and Data
While specific experimental data for this compound is dispersed, the following table summarizes typical starting conditions for method development based on the principles discussed.
Table 1: Recommended Starting Conditions for this compound Chromatography
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Chromatography (HILIC) |
| Column | High-purity, end-capped C18 or C8, 3-5 µm | BEH Amide or bare silica, 3-5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 10 mM Ammonium Formate, pH 3.0 |
| Gradient | Start at 2-5% B, increase linearly | Start at 95% B, decrease linearly to 50% B |
| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.6 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Injection Vol. | 5 - 10 µL | 1 - 5 µL |
| Sample Diluent | Mobile Phase A or a weak solvent | High percentage of Acetonitrile (e.g., 90:10 ACN:Water) |
Note: These are general starting points. Method optimization will be required for specific applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tailing in HILIC - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precolumn derivatization for improved detection in liquid chromatography-photolysis-electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Isovaline and its Isomer Valine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric molecules is paramount. This guide provides a comprehensive comparative analysis of isovaline and its proteinogenic isomer, valine, focusing on their structural, physicochemical, and biological properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research and application.
At a Glance: this compound vs. Valine
| Feature | This compound | Valine |
| Chemical Structure | α-amino acid with a methyl group on the α-carbon | α-amino acid with a branched isopropyl group |
| Proteinogenesis | Non-proteinogenic | Proteinogenic, one of the 20 standard amino acids |
| Natural Occurrence | Primarily found in carbonaceous meteorites[1][2] | Abundant in terrestrial life, essential amino acid in humans[3] |
| Biological Role | Neuromodulatory (analgesic, anticonvulsant)[4][5] | Essential for protein synthesis, muscle metabolism, and energy production[3] |
| Blood-Brain Barrier | Does not cross the blood-brain barrier[1][4] | Transported across the blood-brain barrier |
| Primary Mechanism of Action | Proposed to act on peripheral GABA-B receptors[1][5] | Incorporated into proteins, precursor for metabolic pathways |
Structural and Physicochemical Comparison
This compound and valine, both α-amino acids with the chemical formula C5H11NO2, exhibit distinct structural arrangements that fundamentally dictate their biological functions. In valine, the isopropyl group is attached to the β-carbon, whereas in this compound, a methyl group is positioned on the α-carbon, creating a chiral center at a quaternary carbon. This seemingly minor shift has profound implications for their roles in biological systems.
Physicochemical Properties
A comparative summary of the key physicochemical properties of L-isovaline and L-valine is presented below. These parameters are critical for understanding their behavior in biological systems and for their potential application in drug design and formulation.
| Property | L-Isovaline | L-Valine | Reference |
| IUPAC Name | (2S)-2-Amino-2-methylbutanoic acid | (2S)-2-Amino-3-methylbutanoic acid | [1][3] |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | [1][3] |
| Melting Point | Not well-defined | ~315 °C (decomposes) | [3] |
| Water Solubility | Data not readily available | 88.5 g/L at 25 °C | [3] |
| pKa (α-carboxyl) | ~2.3 | ~2.29 | [3] |
| pKa (α-amino) | ~9.8 | ~9.74 | [3] |
| Isoelectric Point (pI) | ~6.05 (calculated) | ~6.02 | [3] |
| Thermal Stability | No difference in thermal behavior observed between 10-300 K in vacuum | No difference in thermal behavior observed between 10-300 K in vacuum | [6] |
Biological Functions and Applications
The distinct biological roles of this compound and valine are a direct consequence of their structural differences.
Valine: An Essential Building Block of Life
Valine is one of the 20 proteinogenic amino acids, making it a fundamental component of proteins in all known terrestrial life. As an essential amino acid for humans, it cannot be synthesized de novo and must be obtained from the diet. Valine plays a crucial role in:
-
Protein Synthesis: As a constituent of proteins, it is vital for the structure and function of enzymes, transporters, and structural proteins.
-
Muscle Metabolism: Along with leucine and isoleucine, valine is a branched-chain amino acid (BCAA) that is extensively metabolized in muscle tissue.
-
Energy Production: The carbon skeleton of valine can be converted to succinyl-CoA, an intermediate in the citric acid cycle, thus contributing to cellular energy production.
Valine Metabolic Pathway
The metabolic breakdown of valine is a multi-step enzymatic process that ultimately yields succinyl-CoA. This pathway is crucial for energy homeostasis, particularly during periods of fasting or intense exercise.
Metabolic pathway of valine degradation.
This compound: A Neuromodulatory Agent with Therapeutic Potential
In stark contrast to its isomer, this compound is not incorporated into proteins. Its significance lies in its unique biological activities, particularly its effects on the nervous system.
-
Analgesic Properties: this compound has demonstrated significant pain-relieving effects in various animal models of inflammatory and neuropathic pain.[4][5] A key advantage is its inability to cross the blood-brain barrier, suggesting a peripheral mechanism of action and a reduced risk of central nervous system side effects like sedation and addiction that are common with opioids.[1][4]
-
Anticonvulsant Activity: Studies have shown that this compound can suppress seizure-like activity in in-vitro models, indicating its potential as a novel antiepileptic agent.
-
Mechanism of Action: The analgesic and anticonvulsant effects of this compound are believed to be mediated, at least in part, through its interaction with peripheral γ-aminobutyric acid type B (GABA-B) receptors.[1][5] However, some studies have reported conflicting findings, suggesting that this compound may not directly activate GABA-B receptor-coupled potassium channels and could act as a modulator or through other mechanisms.[7][8][9]
Proposed Signaling Pathway for this compound's Analgesic Action
The proposed mechanism for this compound-mediated analgesia involves the activation of peripheral GABA-B receptors on nociceptive neurons. This activation is thought to inhibit the transmission of pain signals.
Proposed peripheral analgesic mechanism of this compound.
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key experiments cited in the comparison of this compound and valine are outlined below.
Formalin Test for Analgesic Activity of this compound
This widely used model assesses the analgesic efficacy of compounds in a biphasic pain response.
Objective: To evaluate the antinociceptive effect of this compound on inflammatory pain.
Experimental Workflow:
Workflow for the formalin test.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
5% Formalin solution (diluted to 1-2.5% in saline for injection)
-
Observation chambers with mirrors for clear viewing of paws
-
Stopwatch
Procedure:
-
Acclimatization: Individually house mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the new environment.[10]
-
Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) at the desired doses.
-
Formalin Injection: 30 minutes after drug administration, inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[10][11]
-
Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking and biting the injected paw. The observation is divided into two phases:
-
Data Analysis: The total time spent in nocifensive behavior in each phase is calculated for each group. The percentage of inhibition of the pain response by this compound is determined by comparing it with the vehicle-treated group.
In Vitro Hippocampal Slice Preparation for Anticonvulsant Activity
This ex vivo model allows for the study of the effects of compounds on neuronal excitability and seizure-like activity in a controlled environment.
Objective: To assess the anticonvulsant properties of this compound on epileptiform activity in hippocampal slices.
Experimental Workflow:
Workflow for hippocampal slice electrophysiology.
Materials:
-
Wistar rats (postnatal day 14-21)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber and perfusion system
-
Microelectrodes and amplifier for extracellular field potential recordings
-
Data acquisition system
-
4-Aminopyridine (4-AP) or low Mg2+ aCSF to induce epileptiform activity
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[12]
-
Incubation: Transfer the slices to an interface or submerged incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.[12]
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate. Position a recording electrode in the CA1 pyramidal cell layer to record spontaneous or evoked field potentials.
-
Induction of Epileptiform Activity: Switch the perfusion to aCSF containing a convulsant agent, such as 100 µM 4-AP, to induce spontaneous seizure-like events.[13]
-
Baseline Recording: Record stable baseline epileptiform activity for at least 20 minutes.
-
Drug Application: Bath-apply this compound at the desired concentration and continue to record the neuronal activity.
-
Data Analysis: Analyze the recordings to determine the effect of this compound on the frequency, amplitude, and duration of the seizure-like events compared to the baseline.
GABA-B Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity of this compound to GABA-B receptors.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenonhealth.com [xenonhealth.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 8. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of R-isovaline and the GABAB agonist, baclofen, in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
A Comparative Guide to UPLC-MS/MS and HPLC Methods for Isovaline Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of non-proteinogenic amino acids like isovaline is critical. This guide provides an objective comparison of two prominent analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocols and performance data to aid in selecting the most suitable method for your research needs.
Comparative Performance Data
The selection of an analytical method hinges on its performance characteristics. The tables below summarize the quantitative data for UPLC-MS/MS and HPLC methods, drawn from studies on this compound and structurally similar amino acids.
Table 1: Method Performance Characteristics
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | ~0.05 pmol/μL[2] | ~1.5 - 3.0 µg/ml |
| Accuracy (% Recovery) | 89.3 - 119.9% | 96 - 106%[1] |
| Precision (% RSD) | < 15% | < 2.0%[1] |
| Specificity/Selectivity | High | Moderate to High |
| Throughput | High | Moderate |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Moderate | Low |
Table 2: Typical Chromatographic & Detection Parameters
| Parameter | UPLC-MS/MS | HPLC-UV |
| Column | C18 or Phenyl | Chiral or C18 |
| Mobile Phase | Gradient elution with organic solvents (e.g., methanol, acetonitrile) and buffered aqueous solutions (e.g., ammonium formate). | Isocratic or gradient elution with buffered mobile phases. |
| Flow Rate | 0.150 - 0.4 mL/min | 1.0 - 2.0 mL/min[3] |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV Absorbance |
| Derivatization | Can be used, but direct analysis is possible. | Often required for UV detection (e.g., OPA). |
| Run Time | ~10 - 30 minutes[2][4] | ~25 - 30 minutes[1][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are representative of UPLC-MS/MS and HPLC methods used for the analysis of this compound and similar amino acids.
UPLC-MS/MS Method for Amino Acid Analysis
This method is adapted from a procedure for the analysis of free amino acids and can be applied to this compound.
-
Sample Preparation : Samples are diluted in the mobile phase. For complex matrices, protein precipitation with a solution like sulfosalicylic acid may be necessary, followed by centrifugation.[2]
-
Chromatography :
-
Column : A reversed-phase column, such as a Waters BEH C18 or BEH phenyl column, is typically used.[5]
-
Mobile Phase : A gradient elution is employed. For example, Solvent A could be 50 mM ammonium formate with 8% methanol at pH 8.0, and Solvent B could be methanol.[5]
-
Flow Rate : A typical flow rate is 150 µL/min.[5]
-
Temperature : The column is maintained at a constant temperature, for instance, 30°C.[5]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection : The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
-
HPLC-UV Method for Amino Acid Analysis
This protocol is based on a method for the enantiomeric separation of valine, a structural isomer of this compound, and is applicable for chiral separations of this compound.
-
Derivatization : As this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection. A common derivatizing agent is o-phthaldialdehyde (OPA).
-
Sample Preparation : The sample containing this compound is mixed with the OPA derivatizing reagent.[1]
-
Chromatography :
-
Column : A chiral column, such as a Chiralcel OD-3R, is used for enantiomeric separation.[1] For general quantification without chiral separation, a standard C18 column can be used.[3]
-
Mobile Phase : A buffered mobile phase is used. For example, a gradient elution starting with 100% phosphate buffer (pH 7.4, 10 mM) and increasing the concentration of acetonitrile.[3]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[3]
-
Detection : The derivatized this compound is detected using a UV detector, typically around 225 nm.[3]
-
Visualizing the Workflow and Comparison
To better illustrate the processes and key decision points, the following diagrams are provided.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Key comparison points for this compound analysis methods.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative UPLC-MS/MS analysis of underivatised amino acids in body fluids is a reliable tool for the diagnosis and follow-up of patients with inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of R- and S-Isovaline Bioactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of stereoisomers is critical. This guide provides a comparative analysis of the bioactivity of R-isovaline and S-isovaline, non-proteinogenic amino acids with therapeutic potential. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Isovaline, an amino acid structurally similar to the inhibitory neurotransmitters GABA and glycine, has garnered interest for its analgesic and anticonvulsant properties.[1][2][3] As a chiral molecule, this compound exists as two enantiomers, R-isovaline and S-isovaline. While both enantiomers exhibit biological activity, subtle differences in their mechanisms and efficacy are emerging. This guide aims to objectively compare the bioactivity of these two enantiomers, providing a foundation for further research and development.
Comparative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of R-isovaline and S-isovaline from various experimental models.
| Biological Activity | Experimental Model | Enantiomer | Key Findings |
| Analgesia (Antinociception) | Formalin Paw Test (Phase II) in mice | R-isovaline | Reduced nocifensive behaviors.[4][5] |
| S-isovaline | Reduced nocifensive behaviors; no significant difference in efficacy compared to R-isovaline.[1][4] | ||
| RS-isovaline | Decreased phase II responses in a dose-dependent manner (ED50 = 66 mg/kg, IV).[1] | ||
| GABA(B) Receptor Activity | Whole-cell recording in AtT-20 cells expressing GABA(B) receptors | R-isovaline (50 µM to 1 mM) | Did not evoke a current.[6][7] |
| S-isovaline (500 µM) | Did not evoke a current.[6][7] | ||
| Whole-cell recording in cultured rat hippocampal neurons | R-isovaline (1 or 50 µM) | Did not evoke a current or significantly alter R-baclofen-induced effects.[6][7] | |
| Anticonvulsant Activity | In vitro hippocampal seizure model (low Mg2+/high K+) | RS-isovaline (250 µM) | Abolished or attenuated seizure-like events (amplitude and duration reduced by 57%).[3] |
| In vitro hippocampal seizure model (4-aminopyridine) | RS-isovaline | Showed similar anticonvulsant effects.[3] | |
| Central Nervous System Effects | Assessment of sedation and hypothermia in mice | This compound (ED95 dose) | Produced no significant CNS effects, unlike the GABA(B) agonist baclofen.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Formalin-Induced Nociception Assay
This assay is used to assess analgesic activity by measuring the behavioral response to a chemical irritant.
-
Subjects: CD-1 mice are commonly used.[1]
-
Procedure:
-
A solution of 20 µL of 5% formalin is injected into the plantar surface of the mouse's hind paw.
-
Immediately after injection, the mouse is placed in an observation chamber.
-
Nocifensive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded.
-
-
Data Analysis: The test is divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-30 minutes post-injection): Represents inflammatory pain.
-
The total time spent exhibiting nocifensive behaviors is quantified for each phase. The effects of R- and S-isovaline, typically administered intravenously or intrathecally prior to the formalin injection, are compared to a vehicle control.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the effects of this compound on ion channels and receptors at the cellular level.[6][7]
-
Cell Preparation:
-
Recording:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
-
Drug Application: R-isovaline, S-isovaline, or control compounds (e.g., GABA, baclofen) are applied to the bath solution perfusing the cells.
-
Data Analysis: Changes in membrane current are recorded. The activation of GABA(B) receptor-coupled potassium channels results in an inwardly rectifying potassium current. The amplitude and kinetics of these currents in response to different compounds are measured and compared.[6][7]
Signaling Pathways and Mechanisms of Action
The primary proposed mechanism of action for this compound's analgesic effects involves the GABAergic system, specifically GABA(B) receptors.[2][8] However, the direct interaction of R- and S-isovaline with these receptors is a subject of debate.
The GABA(B) Receptor Pathway
Canonical activation of GABA(B) receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
While some studies suggest R-isovaline acts as a GABA(B) receptor agonist to produce analgesia, direct electrophysiological evidence in certain cell types contradicts this.[6][7][8] It has been observed that in some preparations, the analgesic effects of this compound are blocked by a GABA(B) antagonist, yet in others, R-isovaline fails to activate GABA(B) receptor-coupled potassium currents.[6][7][8][9] This discrepancy suggests that the interaction may be atypical, indirect, or dependent on the specific tissue and receptor subunit composition.
The anticonvulsant properties of RS-isovaline appear to be mediated by a different mechanism: a selective increase in the spontaneous firing of interneurons, which enhances inhibitory tone in the hippocampus, without directly affecting pyramidal neurons.[3]
Visualizations
The following diagrams illustrate the experimental workflow for assessing analgesia and the proposed (though debated) signaling pathway for this compound.
References
- 1. Analgesic properties of the novel amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 8. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of R-isovaline and the GABAB agonist, baclofen, in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of an Isovaline Derivative: Validating a Novel Asymmetric Approach Against the Established Strecker Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like isovaline and its derivatives is a critical endeavor. These molecules are valuable building blocks in the design of novel therapeutics due to their ability to introduce unique conformational constraints into peptides. This guide provides a detailed comparison of a novel asymmetric synthesis of an this compound derivative with the traditional Strecker synthesis, offering a comprehensive overview of their respective methodologies, performance, and potential applications.
This publication aims to objectively compare a recently developed catalytic asymmetric phase-transfer alkylation method for the synthesis of an this compound derivative against the well-established, yet often racemic, Strecker synthesis. By presenting detailed experimental protocols and quantitative data, this guide serves as a valuable resource for chemists seeking to select the most appropriate synthetic route for their research and development needs.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the synthesis of a protected this compound derivative via the novel asymmetric phase-transfer catalysis and the traditional Strecker synthesis.
| Metric | Novel Asymmetric Phase-Transfer Catalysis | Established Strecker Synthesis |
| Product | (S)-tert-Butyl 2-((diphenylmethylene)amino)-2-methylbutanoate | 2-Amino-2-methylbutanenitrile (racemic) |
| Yield | 94% | High (often nearly quantitative) |
| Enantiomeric Excess (ee) | 99% | 0% (racemic product) |
| Key Reagents | Chiral Phase-Transfer Catalyst, NaOH, Toluene | NH4Cl, NaCN, H2O |
| Reaction Conditions | 0 °C to room temperature | Room temperature |
| Scalability | Demonstrated on a gram scale | Readily scalable |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the two synthetic routes, the following diagrams, generated using the DOT language, illustrate the key transformations and logical flow of each method.
Isovaline in Peptide Design: A Comparative Guide to Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse arsenal of ncAAs, isovaline (Iva), a Cα,α-disubstituted amino acid, has emerged as a valuable tool for imparting desirable physicochemical properties to peptide therapeutics. This guide provides a comprehensive comparison of this compound with other commonly used ncAAs, supported by experimental data and detailed methodologies to inform rational peptide design.
Physicochemical Properties and Their Impact on Peptide Structure
The unique structural features of this compound, particularly its α,α-disubstitution with a methyl and an ethyl group, profoundly influence the conformational landscape and proteolytic resistance of peptides. Here, we compare this compound to other notable ncAAs.
| Non-Canonical Amino Acid | Key Structural Features | Primary Impact on Peptide Properties |
| This compound (Iva) | α,α-disubstituted (chiral center at Cα) | Induces stable helical conformations (310- or α-helix); enhances proteolytic stability through steric hindrance. The chirality of the this compound residue can influence the screw sense of the resulting helix. |
| α-Aminoisobutyric Acid (Aib) | α,α-disubstituted (achiral) | A potent helix inducer, promoting the formation of 310- and α-helices; significantly increases resistance to enzymatic degradation. |
| D-Alanine (D-Ala) | D-enantiomer of a canonical amino acid | Increases proteolytic stability by rendering the adjacent peptide bond unrecognizable to many proteases that are specific for L-amino acids. Can disrupt or induce specific turn structures. |
| N-methyl-Alanine (N-Me-Ala) | N-alkylation of the peptide backbone | Enhances proteolytic stability by removing the amide proton, which is crucial for protease recognition and binding. Can also improve membrane permeability. |
Comparative Performance Analysis
The choice of a non-canonical amino acid has a significant impact on the helicity, stability, and ultimately, the biological activity of a peptide. The following sections provide a comparative analysis of this compound's performance in these key areas.
Induction of Helical Conformation
The propensity of an ncAA to induce helical structures is critical for mimicking or stabilizing bioactive conformations, such as those required for receptor binding. Circular Dichroism (CD) spectroscopy is the primary technique used to assess the helical content of peptides. A strong negative band around 222 nm is characteristic of α-helical structures. While direct side-by-side quantitative comparisons in a single study are limited, the literature suggests that this compound's helix-inducing potential is comparable to that of the well-established helix-inducer, Aib.
Table 2.1: Illustrative Helicity Comparison of a Model Peptide
| Peptide Sequence | Predicted Secondary Structure | Mean Residue Ellipticity [θ]222 (deg·cm²·dmol⁻¹) (Illustrative) | Estimated Helicity (%) (Illustrative) |
| Ac-AAAAKAAAAK-NH₂ | Random Coil / Partial Helix | -8,000 | ~20 |
| Ac-AAAib AAKAAAAK-NH₂ | α-Helix | -25,000 | ~70 |
| Ac-AAIva AAKAAAAK-NH₂ | α-Helix | -24,000 | ~68 |
| Ac-AAD-Ala AAKAAAAK-NH₂ | Disrupted Helix / Turn | -12,000 | ~30 |
Note: The data in this table is illustrative and intended to demonstrate the general trends observed in peptide design. Actual values will vary depending on the peptide sequence and experimental conditions.
Enhancement of Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of ncAAs like this compound can dramatically increase a peptide's half-life. This is primarily due to the steric bulk around the α-carbon, which hinders the approach of proteolytic enzymes.
Table 2.2: Illustrative Proteolytic Stability Comparison in Human Serum
| Peptide Sequence | Modification | Half-life (t1/2) in Human Serum (Illustrative) |
| Ac-GGLAKLAGA-NH₂ | Unmodified | < 10 minutes |
| Ac-GGD-Ala AKLAGA-NH₂ | D-Amino Acid Substitution | ~ 2 hours |
| Ac-GGAib AKLAGA-NH₂ | α,α-Disubstitution | > 24 hours |
| Ac-GGIva AKLAGA-NH₂ | α,α-Disubstitution | > 24 hours |
| Ac-GG(N-Me-A )KLAGA-NH₂ | N-methylation | > 18 hours |
Note: This data is representative and highlights the significant stability enhancement conferred by α,α-disubstituted amino acids like this compound and Aib.
Receptor Binding Affinity
By constraining the peptide backbone into a specific conformation, ncAAs can pre-organize the peptide for optimal interaction with its biological target, leading to enhanced binding affinity. This compound has been shown to act as an analgesic through its interaction with peripheral GABAB receptors.[1] The conformational rigidity imparted by this compound can be crucial for fitting into the receptor's binding pocket.
Table 2.3: Illustrative Receptor Binding Affinity (IC50) for a Hypothetical GABAB Receptor Agonist
| Peptide Analogue | Modification | IC50 (nM) (Illustrative) |
| Native Peptide Ligand | Unmodified | 500 |
| Peptide + Iva | This compound substitution | 50 |
| Peptide + Aib | Aib substitution | 75 |
| Peptide + D-Ala | D-Ala substitution | 200 |
Note: This data is hypothetical and illustrates how conformational stabilization by this compound could lead to a significant improvement in receptor binding affinity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating non-canonical amino acids.
Methodology: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (including Fmoc-Iva-OH or other ncAAs) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. For sterically hindered ncAAs like this compound, longer coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure and estimate the helicity of peptides.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that is transparent in the far-UV region.
-
Accurately determine the peptide concentration.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution from approximately 190 nm to 260 nm using a CD spectrometer.
-
Record a baseline spectrum of the buffer alone.
-
Maintain a constant temperature using a Peltier temperature controller.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (ellipticity in millidegrees) / (10 * pathlength in cm * molar concentration * number of residues)
-
-
Helicity Estimation:
-
The percentage of α-helicity can be estimated from the Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) * 100 where [θ]c is the [θ]₂₂₂ of the random coil and [θ]h is the [θ]₂₂₂ of a fully helical peptide of the same length.
-
In Vitro Proteolytic Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteases.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).
-
Thaw human serum and bring it to 37°C.
-
-
Incubation:
-
Spike the human serum with the peptide stock solution to a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Immediately quench the proteolytic activity by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate serum proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
-
LC-MS Analysis:
-
Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Develop a chromatographic method to separate the intact peptide from its metabolites.
-
Monitor the disappearance of the parent peptide mass over time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide from the degradation curve.
-
Mandatory Visualizations
Experimental Workflows
Caption: Key experimental workflows in peptide design and characterization.
GABAB Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway activated by an agonist.
Conclusion
This compound stands out as a highly effective non-canonical amino acid for peptide drug design. Its ability to induce stable helical conformations and provide exceptional resistance to proteolytic degradation makes it a valuable tool for enhancing the therapeutic properties of peptides. While its performance in helix induction is comparable to the widely used Aib, the chirality of this compound offers an additional parameter for fine-tuning peptide structure and function. The choice between this compound and other ncAAs will ultimately depend on the specific design goals, including the desired secondary structure, the required level of proteolytic stability, and the specific interactions with the biological target. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of this compound-containing peptides, enabling researchers to systematically explore their potential in developing next-generation peptide therapeutics.
References
Structure-Activity Relationship of Isovaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaline, a non-proteinogenic amino acid, has emerged as a promising scaffold in medicinal chemistry due to its unique structural properties and diverse biological activities. Its inherent conformational constraint, conferred by the gem-dimethyl group at the α-carbon, makes it a valuable building block for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their analgesic and anticonvulsant properties. The information presented herein is supported by experimental data to aid researchers in the design and development of next-generation this compound-based therapeutics.
Analgesic Activity of this compound Derivatives
The analgesic properties of this compound and its derivatives have been primarily evaluated using the formalin foot assay in mice. This assay distinguishes between nociceptive and inflammatory pain, corresponding to Phase I and Phase II of the test, respectively. The current body of research suggests that the analgesic effects of this compound derivatives are mediated primarily through peripheral γ-aminobutyric acid type B (GABAB) receptors.[1]
Quantitative and Qualitative SAR Data for Analgesic Activity
| Derivative | Structure | Analgesic Activity (Formalin Test, Phase II) | ED50 (mg/kg) | Motor Impairment (Rotarod Test) | Reference |
| (R,S)-Isovaline | Active, dose-dependent reduction in nocifensive behavior | 66 | No effect | [2] | |
| (R)-Isovaline | Active, reduced nocifensive behavior | Not Reported | No effect | [3] | |
| (S)-Isovaline | Active, reduced nocifensive behavior | Not Reported | No effect | [3] | |
| 1-Amino-1-cyclobutanecarboxylic acid (ACBC) | Active, reduced nocifensive behavior | Not Reported | No effect | [3] | |
| Derivatives with increased steric size (without cyclobutane ring) | Inactive | Not Applicable | Not Reported | [3] |
Key SAR Insights for Analgesic Activity:
-
Conformational Stability: The conformational rigidity of the this compound scaffold or the ability to form a cyclobutane ring appears to be a critical determinant for analgesic activity.[3]
-
Stereochemistry: Both (R)- and (S)-enantiomers of this compound, as well as the cyclized analog ACBC, demonstrate analgesic effects, suggesting that the stereochemistry at the α-carbon may not be a strict requirement for activity at peripheral GABAB receptors.[3]
-
Steric Hindrance: Increasing the steric bulk on the this compound backbone without the formation of a constrained ring system, such as a cyclobutane, leads to a loss of analgesic activity.[3]
Anticonvulsant Activity of this compound Derivatives
This compound has also demonstrated significant anticonvulsant properties in various in vitro and in vivo models of epilepsy. The underlying mechanism for this activity appears to be distinct from its analgesic effects and is not primarily mediated by GABAB receptors. Instead, the anticonvulsant action is attributed to a selective enhancement of the activity of hippocampal interneurons.[4]
Quantitative SAR Data for Anticonvulsant Activity
| Derivative | Model | Activity | Quantitative Data | Reference |
| (R,S)-Isovaline | In vitro hippocampal seizure model (low Mg2+/high K+) | Attenuation of seizure-like events | 57.0 ± 9.0% reduction in amplitude, 57.0 ± 12.0% reduction in duration (at 250 μM) | [4] |
| (R,S)-Isovaline | In vitro hippocampal seizure model (4-aminopyridine) | Increased interneuronal firing | Spontaneous spiking increased from 0.9 ± 0.3 Hz to 3.2 ± 0.9 Hz (at 250 μM) | [4] |
Key SAR Insights for Anticonvulsant Activity:
-
Selective Interneuron Modulation: The primary mechanism of anticonvulsant action is the selective increase in the firing rate of hippocampal interneurons, leading to enhanced inhibitory tone in neural circuits.[4] this compound has been shown to increase the input resistance and depolarize the resting membrane potential of these interneurons.[4]
-
GABAB Receptor Independence: The anticonvulsant effects of this compound are not believed to be mediated by GABAB receptors, distinguishing this activity from its analgesic properties.[5]
-
Potassium Channel Modulation: In thalamic neurons, this compound has been observed to activate rectifying and possibly leak potassium (K+) currents, leading to neuronal inhibition.[6] It is plausible that a similar mechanism may contribute to the increased excitability of certain interneuron populations in the hippocampus.
Experimental Protocols
Formalin Foot Assay
-
Animals: Adult male CD-1 mice are used.
-
Acclimatization: Mice are allowed to acclimatize to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound derivatives or vehicle are administered intraperitoneally (i.p.) at the desired doses.
-
Formalin Injection: A solution of 2.5% formalin (in 0.9% saline) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes, representing direct nociceptor activation) and Phase II (15-30 minutes, representing inflammatory pain).
-
Data Analysis: The total time of nocifensive behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups.
In Vitro Hippocampal Slice Seizure Model
-
Slice Preparation: Hippocampal slices (400 µm thick) are prepared from the brains of Sprague-Dawley rats.
-
Incubation: Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Seizure Induction: Seizure-like events are induced by perfusing the slices with either a low magnesium/high potassium aCSF or aCSF containing 4-aminopyridine (4-AP).
-
Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer. Whole-cell patch-clamp recordings can also be performed on individual pyramidal neurons or interneurons to measure changes in membrane potential and firing properties.
-
Drug Application: this compound derivatives are bath-applied at known concentrations, and their effects on the amplitude, duration, and frequency of seizure-like events are recorded.
-
Data Analysis: Changes in electrophysiological parameters before and after drug application are quantified and statistically analyzed.
Mechanism of Action and Signaling Pathways
Analgesic Pathway: Peripheral GABAB Receptor Modulation
The analgesic effect of this compound is primarily attributed to the activation of peripheral GABAB receptors on nociceptive neurons. This leads to a reduction in neuronal excitability and the inhibition of pain signaling.
Caption: Proposed signaling pathway for this compound-mediated analgesia.
Anticonvulsant Pathway: Selective Interneuron Excitation
The anticonvulsant activity of this compound is thought to result from the selective enhancement of hippocampal interneuron activity. The precise molecular target on these interneurons is yet to be fully elucidated but may involve the modulation of potassium channels.
Caption: Hypothesized pathway for this compound's anticonvulsant action.
Controversy Regarding GABAB Receptor Activation
It is important to note a point of contention in the literature regarding the direct activation of GABAB receptors by this compound. While the analgesic effects are blocked by GABAB antagonists, some studies using whole-cell patch-clamp recordings on cells expressing recombinant GABAB receptors and on cultured hippocampal neurons have failed to show direct activation of GABAB receptor-coupled potassium currents by this compound.[5] This suggests that this compound's interaction with the GABAB receptor system may be atypical or indirect, a crucial consideration for future drug design and mechanistic studies.
Experimental and Drug Discovery Workflow
The following diagram outlines a typical workflow for the evaluation of novel this compound derivatives.
Caption: A general workflow for the development of this compound derivatives.
Conclusion
This compound derivatives represent a compelling class of compounds with significant potential for the treatment of pain and epilepsy. The structure-activity relationships elucidated to date highlight the importance of conformational constraint for analgesic activity, which is mediated by peripheral GABAB receptors. In contrast, the anticonvulsant effects are driven by a distinct mechanism involving the selective excitation of hippocampal interneurons. A notable area of ongoing investigation is the precise nature of this compound's interaction with the GABAB receptor. Further research, including the synthesis and evaluation of a broader range of derivatives with corresponding quantitative pharmacological data, is necessary to fully unlock the therapeutic potential of this unique amino acid scaffold. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic properties of the novel amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variations of this compound structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
- 6. This compound causes inhibition by increasing potassium conductance in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Sulfanyl-D-isovaline and its Carboxylate Isomer: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Sulfanyl-D-isovaline and its carboxylate isomer, 2-amino-2-methylbutanedioic acid. Due to the novelty of 3-Sulfanyl-D-isovaline, direct comparative experimental data is limited. Therefore, this analysis is based on established principles of amino acid chemistry, predictive modeling, and extrapolations from structurally analogous compounds.
The strategic modification of amino acid scaffolds is a fundamental aspect of medicinal chemistry. The introduction of functional groups such as a sulfanyl (thiol) or an additional carboxylate can significantly alter the physicochemical properties and biological activities of a parent molecule. This guide focuses on two such derivatives of D-isovaline: 3-Sulfanyl-D-isovaline, which introduces a nucleophilic thiol group, and its carboxylate isomer, 2-amino-2-methylbutanedioic acid, which adds a second acidic functional group. The former is predicted to be a significant player in redox chemistry, while the latter is anticipated to be more involved in cellular metabolism.[1]
Physicochemical Properties: A Comparative Overview
The differing functional groups of 3-Sulfanyl-D-isovaline and its carboxylate isomer are expected to lead to distinct physicochemical properties. These differences can influence their pharmacokinetic and pharmacodynamic profiles. The following table summarizes the predicted properties based on the characteristics of thiol-containing and dicarboxylic amino acids.[1]
| Property | 3-Sulfanyl-D-isovaline | 2-amino-2-methylbutanedioic acid (Carboxylate Isomer) | Rationale for Prediction |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₉NO₄ | The replacement of a sulfanyl group with a carboxyl group increases the oxygen content and decreases the hydrogen and sulfur content.[1] |
| Molecular Weight | ~149.21 g/mol | ~147.11 g/mol | The molecular weights are comparable, suggesting that functional group properties, rather than size, will be the primary driver of differences in biological activity.[1] |
| Acidity (pKa) | Three predicted pKa values: α-carboxyl (~2-3), α-amino (~9-10), and sulfhydryl (~8-10). | Three predicted pKa values: α-carboxyl (~2), γ-carboxyl (~4), and α-amino (~10).[1] | The thiol group is generally less acidic than a second carboxyl group. The presence of two carboxyl groups in the isomer results in a more acidic molecule.[1] |
| Isoelectric Point (pI) | Predicted to be in the acidic to neutral range.[1] | Predicted to be in the acidic range.[1] | The additional acidic carboxyl group in the isomer will lower its isoelectric point compared to the sulfanylated compound.[1] |
| Solubility | Moderately soluble in water; solubility is pH-dependent. Thiols generally have lower water solubility than their alcohol analogs.[1] | Highly soluble in water, particularly at neutral and alkaline pH.[1] | The additional polar carboxyl group in the isomer is expected to increase its hydrophilicity and water solubility. |
| Metal Chelation | The thiol group can act as a soft ligand, showing affinity for soft metals like mercury and cadmium. | The two carboxyl groups can act as a bidentate ligand for metal ions.[1] | Both molecules have metal-chelating potential, but their different functional groups will lead to varying affinities for different metals.[1] |
Predicted Biological Activities and Signaling Pathways
The distinct functional groups of these two molecules suggest they will participate in different biological pathways and exhibit different activities.
3-Sulfanyl-D-isovaline: A Focus on Redox Regulation and GABA-B Receptor Modulation
The presence of a thiol group suggests that 3-Sulfanyl-D-isovaline could be a key player in cellular antioxidant defense systems and redox signaling.[1] The sulfhydryl group can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[1] Furthermore, the reversible oxidation of the thiol group to a disulfide can act as a molecular switch, modulating the activity of proteins and transcription factors in signaling pathways such as Keap1-Nrf2 and MAPK.[1] The nucleophilic nature of the thiol group could also allow it to act as an inhibitor of certain enzymes.[1]
Based on its parent molecule, D-isovaline, which is a known analgesic that acts via peripheral GABA-B receptors, 3-Sulfanyl-D-isovaline is also proposed to be a positive allosteric modulator or direct agonist of the GABA-B receptor.[2] Activation of this G-protein coupled receptor leads to a reduction in neuronal excitability and nociceptive transmission.[2] The introduction of the sulfanyl group may enhance potency or selectivity.[2]
Carboxylate Isomer: A Focus on Metabolism and Neuromodulation
The carboxylate isomer, 2-amino-2-methylbutanedioic acid, is anticipated to be more relevant in cellular metabolism and bioenergetics. Its high water solubility and structural similarity to metabolic intermediates suggest it could potentially serve as a metabolic fuel or a neuromodulator.
Experimental Protocols
To empirically validate the predicted properties and activities of 3-Sulfanyl-D-isovaline and its carboxylate isomer, the following experimental protocols are proposed.
Proposed Synthesis of 3-Sulfanyl-D-isovaline
While a specific synthesis for 3-Sulfanyl-D-isovaline has not been widely reported, a plausible route can be adapted from established methods for synthesizing β-thiol amino acids.[2]
Protocol:
-
Protection: The amino and carboxyl groups of D-isovaline are protected using standard protecting groups (e.g., Boc for the amine and a methyl ester for the carboxyl).[2]
-
Hydroxylation/Halogenation: A hydroxyl or halo group is introduced at the 3-position. This can be a challenging step and may require stereoselective oxidation or radical chemistry.[2][3]
-
Activation: If a hydroxyl group was introduced, it is activated as a good leaving group (e.g., mesylate or tosylate).
-
Nucleophilic Substitution: The activated intermediate is reacted with a thiolating agent (e.g., potassium thioacetate or sodium hydrosulfide) to introduce the sulfanyl group.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.[3]
-
Purification: The final compound is purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.
In Vitro Assay for GABA-B Receptor Activation
To assess the predicted activity of 3-Sulfanyl-D-isovaline at the GABA-B receptor, whole-cell patch-clamp electrophysiology can be performed on cells expressing the receptor.
Objective: To determine the potency and efficacy of 3-Sulfanyl-D-isovaline as a GABA-B receptor agonist.
Materials:
-
HEK293 cells stably expressing the GABA-B receptor.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
3-Sulfanyl-D-isovaline stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Protocol:
-
Cell Culture: Culture the HEK293 cells expressing the GABA-B receptor under standard conditions.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.[2]
-
Whole-Cell Configuration: Obtain a gigaseal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.[2]
-
Recording: Clamp the cell at a holding potential of -60 mV.[2]
-
Drug Application: Perfuse the external solution containing different concentrations of 3-Sulfanyl-D-isovaline onto the cell.[2]
-
Data Acquisition: Record the induced currents. An outward current is expected if the compound activates GABA-B receptors, which are coupled to inwardly rectifying potassium (GIRK) channels.[2]
-
Data Analysis: Measure the amplitude of the induced currents and construct a dose-response curve to determine the EC₅₀.[2]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay can be used to compare the antioxidant potential of 3-Sulfanyl-D-isovaline and its carboxylate isomer.
Objective: To quantify the free radical scavenging activity of the two compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compounds (3-Sulfanyl-D-isovaline and its carboxylate isomer) at various concentrations.
-
Ascorbic acid (positive control).
-
Methanol (blank).
-
96-well microplate reader.
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compounds, control, or blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
The comparative analysis of 3-Sulfanyl-D-isovaline and its carboxylate isomer highlights the profound impact of functional group substitution on the predicted properties and biological activities of an amino acid. 3-Sulfanyl-D-isovaline is poised to be a valuable tool in studying redox signaling and may hold therapeutic potential as a GABA-B receptor modulator. In contrast, its carboxylate isomer is more likely to be involved in metabolic processes. The experimental protocols provided offer a clear path for the empirical validation of these predictions, paving the way for the rational design of novel therapeutics.
References
A Comparative Analysis of the Analgesic Properties of Isovaline and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of isovaline, a novel amino acid with pain-relieving properties, and gabapentin, a widely used anticonvulsant and analgesic. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy in various pain models, and key experimental findings.
Executive Summary
This compound and gabapentin represent two distinct pharmacological approaches to analgesia. This compound, a non-proteinogenic amino acid, exerts its effects primarily through peripheral GABAB receptors, offering the potential for pain relief without central nervous system (CNS) side effects. In contrast, gabapentin, a structural analogue of GABA, acts centrally by binding to the α2δ-1 subunit of voltage-gated calcium channels. While both have demonstrated efficacy in preclinical pain models, direct comparative studies are lacking, making a definitive statement on their relative potency and efficacy challenging. This guide synthesizes the current evidence to facilitate an informed understanding of their respective analgesic profiles.
Mechanism of Action
The analgesic effects of this compound and gabapentin are mediated by distinct molecular targets and signaling pathways.
This compound: Structurally similar to the inhibitory neurotransmitters glycine and GABA, this compound's primary analgesic mechanism involves the activation of GABAB receptors.[1] A key characteristic of this compound is that it does not readily cross the blood-brain barrier, thus its analgesic action is predominantly peripherally mediated.[1] This peripheral restriction is a significant advantage, as it may reduce the incidence of CNS-related side effects such as sedation and respiratory depression.[1]
Gabapentin: The principal mechanism of action for gabapentin is its high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[2] This interaction is thought to reduce the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2] Gabapentin's analgesic effect is particularly well-documented in neuropathic pain states.[2]
Signaling Pathway Diagrams
Preclinical Efficacy
Table 1: Analgesic Efficacy of this compound in Preclinical Models
| Pain Model | Species | Route of Administration | Key Finding | ED50 | Reference |
| Formalin Test (Phase II) | Mouse | Intravenous (IV) | Dose-dependent decrease in nociceptive behavior | 66 mg/kg | [3] |
| Strychnine-induced Allodynia | Mouse | Intrathecal | Attenuated allodynia | - | [3] |
| Prostaglandin E2-induced Allodynia | Mouse | - | Attenuated allodynia | - | |
| Osteoarthritis Model | Mouse | - | Restored mobility | - | [4] |
Table 2: Analgesic Efficacy of Gabapentin in Preclinical Models
| Pain Model | Species | Route of Administration | Key Finding | ED50 | Reference |
| Formalin Test (Phase II) | Rat | Intrathecal | Dose-dependent reduction of flinching behavior | - | [5] |
| Orofacial Formalin Test (Phase II) | Rat | Intrathecal | Dose-dependent decrease in behavioral response | 8.27 µg | |
| Neuropathic Pain (CCI) | Rat | Intraperitoneal (i.p.) | Attenuation of mechanical and thermal hyperalgesia | - | |
| Postoperative Pain | Rat | - | Reduction in pain behaviors | - | [6] |
Note: The ED50 values presented are from different studies with varying experimental conditions and routes of administration, and therefore cannot be directly compared to determine relative potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to evaluate the analgesic effects of this compound and gabapentin.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses a compound's effects on both acute nociception (Phase I) and inflammatory pain (Phase II).
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Male or female rodents (mice or rats) are acclimatized to the testing environment.
-
Drug Administration: The test compound (this compound or gabapentin) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, oral, or intrathecal) at a predetermined time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal is placed in a clear observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period (e.g., 60 minutes).
-
Data Analysis: The observation period is divided into two phases: Phase I (typically 0-5 minutes), reflecting acute nociceptor activation, and Phase II (typically 15-60 minutes), reflecting inflammatory pain and central sensitization. The total time spent exhibiting nociceptive behaviors in each phase is quantified.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity and is particularly relevant for models of neuropathic pain where a non-painful stimulus becomes painful (allodynia).
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: A neuropathic pain model, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, is induced in rodents. Animals are then acclimatized to the testing apparatus, which typically consists of a wire mesh floor allowing access to the paws.
-
Drug Administration: The test compound or vehicle is administered.
-
Stimulation: Calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.
-
Response Measurement: The response to the stimulus, typically a sharp withdrawal of the paw, is recorded. The "up-down" method is often used to determine the 50% paw withdrawal threshold, which is the force at which the animal has a 50% probability of withdrawing its paw.
-
Data Analysis: The 50% paw withdrawal threshold is calculated and compared between treatment groups. An increase in the withdrawal threshold indicates an analgesic effect.
Conclusion
This compound and gabapentin offer distinct approaches to pain management. This compound's peripheral mechanism of action presents a promising avenue for developing analgesics with a favorable side effect profile. Gabapentin is an established treatment for neuropathic pain with a well-understood central mechanism. The lack of direct comparative preclinical studies makes it difficult to definitively compare their analgesic efficacy and potency. Future head-to-head studies are warranted to elucidate the relative therapeutic potential of these two compounds and to guide the development of novel pain therapies. Researchers and drug development professionals should consider the distinct mechanisms and available efficacy data when evaluating these and similar compounds for further investigation.
References
- 1. Spinal gabapentin is antinociceptive in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of intrathecal gabapentin on pain behavior and hemodynamics on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antinociceptive effect of gabapentin in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Efficacy of Isovaline and Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of isovaline, a novel amino acid with a unique mechanism of action, against established antiepileptic drugs (AEDs) such as valproate, levetiracetam, phenytoin, and carbamazepine. The information is based on available preclinical data and is intended to inform further research and drug development in the field of epilepsy treatment.
Executive Summary
This compound has demonstrated notable anticonvulsant effects in both in vitro and in vivo preclinical models.[1][2][3] Its mechanism of action, which involves the selective enhancement of interneuronal activity, distinguishes it from many conventional AEDs that primarily target voltage-gated ion channels or GABAergic and glutamatergic systems.[1][4] While direct comparative studies with standardized efficacy metrics like the median effective dose (ED50) are limited for this compound, this guide compiles available efficacy data for this compound and provides ED50 values for existing AEDs in widely accepted seizure models to facilitate an indirect comparison. This guide also details the experimental protocols and signaling pathways associated with these compounds.
Data Presentation: Quantitative Efficacy
Due to the differences in experimental models and reported efficacy metrics, the quantitative data for this compound and existing anticonvulsants are presented in separate tables.
Table 1: Anticonvulsant Efficacy of this compound in Preclinical Models
| Seizure Model | Species | Route of Administration | Dose | Efficacy Metric | Observed Effect |
| Low Mg2+ / High K+ (in vitro) | Rat (hippocampal slices) | Perfusion | 250 µM | Attenuation of seizure amplitude and duration | 57.0 ± 9.0% reduction in amplitude, 57.0 ± 12.0% reduction in duration |
| 4-Aminopyridine (4-AP) (in vitro) | Rat (hippocampal slices) | Perfusion | 250 µM | Attenuation of seizure-like events | Similar effects to the Low Mg2+/High K+ model |
| 4-Aminopyridine (4-AP) (in vivo) | Rat | Intravenous (IV) | Not specified | Attenuation of epileptiform activity and seizing behavior | Demonstrated attenuation |
| Pilocarpine (in vivo) | Rat | Intravenous (IV) | 150 mg/kg | Abolishment of epileptiform activity and attenuation of behavioral seizures | Abolished epileptiform activity and attenuated generalized forebrain behavioral seizures |
Table 2: Anticonvulsant Efficacy (ED50) of Existing Drugs in Standard Preclinical Models
| Drug | Seizure Model | Species | ED50 (mg/kg) |
| Valproate | Maximal Electroshock (MES) | Mouse | 189 - 261.2 |
| Pentylenetetrazol (PTZ) | Mouse | 159.7 | |
| 6-Hz | Rat | Effective | |
| Levetiracetam | Pentylenetetrazol-Kindled | Mouse | 36 |
| Pilocarpine-induced seizures | Mouse | 7 | |
| Submaximal PTZ | Rat | 108 (effective dose) | |
| Phenytoin | Maximal Electroshock (MES) | Mouse | 9.81 |
| 6-Hz (32 mA) | Mouse (CF-1) | Effective | |
| Carbamazepine | Amygdala-Kindled | Rat | 25.1 |
| Maximal Electroshock (MES) | Rat | Not specified |
Note: ED50 values can vary between studies due to differences in experimental protocols, animal strains, and routes of administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
This compound Experimental Protocols
1. In Vitro Seizure Models (Low Mg2+/High K+ and 4-AP):
-
Objective: To assess the anticonvulsant properties of this compound in rat hippocampal slices.
-
Apparatus: Extracellular recording equipment, whole-cell patch-clamp setup.
-
Procedure:
-
Hippocampal slices were prepared from Sprague-Dawley rats.
-
Extracellular recordings were obtained from the CA1 pyramidal layer.
-
Seizure-like events (SLEs) were induced by perfusing with either a low magnesium (0.25 mM) and high potassium (5 mM) solution (LM/HK) or 100 µM 4-aminopyridine (4-AP).[1]
-
Once stable SLEs were established, this compound (250 µM) was added to the perfusion medium.[1]
-
Changes in the amplitude and duration of SLEs were measured.
-
For mechanistic studies, whole-cell recordings were obtained from CA1 pyramidal neurons and interneurons to assess changes in firing properties.[1]
-
2. In Vivo Seizure Models (4-AP and Pilocarpine):
-
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
-
Procedure (4-AP Model):
-
Procedure (Pilocarpine Model):
Standard Anticonvulsant Screening Protocols
1. Maximal Electroshock (MES) Seizure Test:
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock apparatus with corneal or ear clip electrodes.
-
Procedure:
-
A maximal electrical stimulus is delivered to the animal (typically a mouse or rat).
-
The ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is the primary endpoint.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. Pentylenetetrazol (PTZ) Seizure Test:
-
Objective: To screen for compounds effective against absence and myoclonic seizures.
-
Procedure:
-
The chemical convulsant pentylenetetrazol (PTZ) is administered to the animal, typically via subcutaneous or intraperitoneal injection.
-
The ability of the test compound to prevent or delay the onset of clonic and/or tonic seizures is measured.
-
The ED50 is the dose that protects 50% of the animals from the respective seizure endpoint.
-
3. 6-Hz Seizure Test:
-
Objective: To identify compounds effective against therapy-resistant partial seizures.
-
Procedure:
-
A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for a longer duration than in the MES test.
-
The ability of the test compound to prevent seizure activity is assessed.
-
This model is particularly useful as increasing the stimulus intensity can reveal efficacy against more resistant seizure types.[5][6][7]
-
4. Amygdala Kindling Model:
-
Objective: To model the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against complex partial seizures.
-
Procedure:
-
An electrode is surgically implanted in the amygdala of a rat.
-
Repeated, initially subconvulsive electrical stimulations are delivered over time, leading to a progressive intensification of seizure activity (kindling).
-
Once a stable, fully kindled state is achieved, test compounds are administered to evaluate their ability to suppress the kindled seizures.[8][9]
-
Signaling Pathways and Mechanisms of Action
This compound's Unique Mechanism of Action
This compound's anticonvulsant effect is attributed to its ability to selectively increase the activity of interneurons, which act as inhibitory "gatekeepers" in neuronal circuits.[1][4] This enhancement of inhibitory tone helps to quell the excessive excitatory activity that characterizes seizures. This mechanism is distinct from many existing AEDs.
References
- 1. This compound, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates generalized epileptiform activity in hippocampal and primary sensory cortices and seizure behavior in pilocarpine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates epileptiform activity and seizure behavior in 4-aminopyridine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianscientist.com [asianscientist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of carbamazepine and its epoxide metabolite on amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amygdala-kindling as a model for chronic efficacy studies on antiepileptic drugs: experiments with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of isovaline as a peripheral GABAB receptor agonist
For Researchers, Scientists, and Drug Development Professionals
The non-proteinogenic amino acid isovaline has garnered attention as a potential peripherally restricted analgesic with a novel mechanism of action. While some evidence suggests its effects are mediated through the activation of γ-aminobutyric acid type B (GABAB) receptors, its role as a direct agonist remains a subject of scientific debate. This guide provides a comparative analysis of this compound with the established GABAB receptor agonist, baclofen, and the endogenous ligand, GABA, presenting key experimental findings and highlighting the existing controversies.
Comparative Analysis of GABAB Receptor Ligands
The following tables summarize the available quantitative data for this compound, baclofen, and GABA at GABAB receptors. It is important to note the scarcity of direct binding affinity (Ki) and functional potency (EC50) data for this compound, reflecting the ongoing investigation into its precise mechanism of action.
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Key Characteristics |
| R-Isovaline | Data not available in reviewed literature. | Data not available in reviewed literature. | - Proposed as a peripherally restricted analgesic.[1] - Analgesic effects suggested to be mediated by GABAB receptors.[1] - In some studies, its effects are not blocked by GABAB antagonists, questioning its role as a classical agonist.[2] |
| S-Isovaline | Data not available in reviewed literature. | Did not evoke a current in AtT-20 cells expressing GABAB receptors at concentrations up to 500 μM.[3] | - Generally considered the less active enantiomer. |
| Baclofen | ~0.04 µM (rat brain crude synaptic membranes, displacement of [3H]-baclofen).[4] | ~10 µM (guinea-pig isolated ileum, depression of twitch responses).[5] ~14 µM (guinea pig distal colon, inhibition of spontaneous contractions).[6] | - Prototypical GABAB receptor agonist. - Crosses the blood-brain barrier, leading to central nervous system side effects. |
| GABA | ~0.04 µM (rat brain crude synaptic membranes, displacement of [3H]-baclofen).[4] | ~8 µM (guinea pig distal colon, inhibition of spontaneous contractions).[6] | - Major inhibitory neurotransmitter in the central nervous system. - Limited ability to cross the blood-brain barrier. |
In Vivo and Ex Vivo Experimental Data
Prostaglandin E2-Induced Allodynia in Mice
This model is used to assess the analgesic properties of compounds in a state of heightened pain sensitivity.
| Compound | Effect on Allodynia | Antagonism | Central Nervous System Side Effects |
| This compound | Attenuated allodynia.[1] | Blocked by the GABAB antagonist CGP52432.[1] | No significant sedation or hypothermia at effective doses.[1] |
| Baclofen | Attenuated allodynia.[1] | Blocked by the GABAB antagonist CGP52432.[1] | Produced substantial sedation and hypothermia at effective doses.[1] |
| GABA | Attenuated allodynia.[1] | Blocked by the GABAB antagonist CGP52432.[1] | No significant sedation or hypothermia at effective doses.[1] |
Guinea Pig Ileum Contraction Assay
This ex vivo preparation is a classic model for studying the effects of drugs on intestinal smooth muscle contraction, which is modulated by GABAB receptors.
| Compound | Effect on Electrically Evoked Contractions | Effect on Muscle Tension | Antagonism by CGP52432 (GABAB Antagonist) |
| R-Isovaline (1-100mM) | Decreased amplitude.[2] | Increased.[2] | Not prevented.[2] |
| RS-Baclofen | Reduced amplitude.[2] | Decreased.[2] | Antagonized.[2] |
These findings in the guinea pig ileum suggest that R-isovaline's mechanism of action differs from that of the classical GABAB agonist baclofen in this tissue, as its effects were not blocked by a selective GABAB receptor antagonist.[2]
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition.
Caption: GABAB receptor activation pathway.
Experimental Workflow: Prostaglandin E2-Induced Allodynia
This workflow outlines the key steps in assessing the anti-allodynic effects of a test compound.
Caption: Workflow for assessing anti-allodynia.
Experimental Protocols
Prostaglandin E2-Induced Allodynia in Mice
Objective: To evaluate the analgesic effect of a test compound on inflammatory pain.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the testing environment, which consists of individual clear Plexiglas boxes on an elevated wire mesh platform, allowing access to the plantar surface of the hind paws.
-
Baseline Measurement: The baseline mechanical withdrawal threshold is determined using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Induction of Allodynia: Prostaglandin E2 (PGE2) is injected into the plantar surface of the hind paw to induce a state of mechanical allodynia.
-
Compound Administration: The test compound (e.g., this compound, baclofen) is administered, typically via intraperitoneal or oral routes.
-
Post-Treatment Measurement: The mechanical withdrawal threshold is reassessed at various time points after compound administration using von Frey filaments.
-
Data Analysis: The withdrawal thresholds before and after treatment are compared to determine the anti-allodynic effect of the compound. An increase in the withdrawal threshold indicates an analgesic effect.
Guinea Pig Ileum Contraction Assay
Objective: To assess the effect of a compound on smooth muscle contraction mediated by GABAB receptors.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Electrical Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions, which are primarily cholinergic.
-
Compound Application: The test compound (e.g., R-isovaline, baclofen) is added to the organ bath in increasing concentrations.
-
Measurement of Contraction: The amplitude of the twitch contractions is recorded using an isotonic force transducer.
-
Antagonist Studies: To determine the involvement of GABAB receptors, a selective antagonist (e.g., CGP52432) is added to the bath before the application of the agonist, and the ability of the antagonist to block the agonist's effect is measured.
-
Data Analysis: The percentage inhibition of the twitch contraction amplitude is calculated for each concentration of the test compound.
Whole-Cell Patch-Clamp Electrophysiology in AtT-20 Cells
Objective: To determine if a compound can activate GABAB receptor-coupled inwardly rectifying potassium (GIRK) channels.
Methodology:
-
Cell Culture and Transfection: AtT-20 cells are cultured and transfected with plasmids encoding the GABAB1 and GABAB2 receptor subunits.
-
Whole-Cell Recording: The whole-cell patch-clamp technique is used to record membrane currents from individual transfected cells. The intracellular solution contains GTP to allow for G-protein coupling.
-
Compound Application: The test compound (e.g., R-isovaline, baclofen, GABA) is applied to the bath.
-
Current Measurement: The membrane current is measured in response to the application of the test compound. Activation of GABAB receptors is expected to induce an inward potassium current through GIRK channels.
-
Data Analysis: The amplitude of the induced current is measured and compared to baseline and to the effects of known GABAB agonists.
The Controversy Surrounding this compound's GABAB Agonism
The validation of this compound as a peripheral GABAB receptor agonist is complicated by conflicting experimental results. While in vivo studies on allodynia in mice suggest that this compound's analgesic effects are mediated by peripheral GABAB receptors, ex vivo and in vitro studies present a more nuanced picture.
-
Evidence for GABAB-mediated effects: The anti-allodynic action of this compound is blocked by a GABAB receptor antagonist, providing strong evidence for the involvement of this receptor system in its analgesic properties.[1]
-
Contradictory evidence: In the guinea pig ileum, the effects of R-isovaline on muscle contraction were not blocked by a GABAB antagonist, suggesting a different or more complex mechanism of action in this tissue.[2] Furthermore, studies using whole-cell patch-clamp on AtT-20 cells and cultured hippocampal neurons found that R-isovaline did not activate GABAB receptor-coupled potassium currents, a hallmark of GABAB receptor agonism.[3][7]
Conclusion
The available evidence presents a compelling yet incomplete picture of this compound's interaction with the GABAB receptor. While its peripherally restricted analgesic effects appear to be dependent on the GABAB receptor system, the direct agonist activity of this compound at this receptor is not consistently observed across different experimental models. It is possible that this compound acts as a biased agonist, preferentially activating certain downstream signaling pathways, or that its effects are context-dependent, varying with the specific tissue and receptor environment. Further research, including radioligand binding studies to determine its affinity for the GABAB receptor and functional assays in a wider range of peripheral tissues, is necessary to fully elucidate the mechanism of action of this compound and validate its potential as a novel therapeutic agent.
References
- 1. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of R-isovaline and the GABAB agonist, baclofen, in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of thienyl analogs of baclofen in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]
Safety Operating Guide
Hazard Identification and Personal Protective Equipment (PPE)
Proper disposal of isovaline is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes risks associated with chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.
Before initiating any disposal procedure, consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will align with local, state, and federal regulations. The toxicological properties of this compound have not been fully investigated, and while it is not always classified as hazardous, it should be handled with care as a potential irritant.[1][2]
It is prudent to treat this compound as a substance that may cause skin and eye irritation.[2] Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | H302 |
| Skin Irritation | Causes skin irritation.[2] | H315 |
| Eye Irritation | Causes serious eye irritation.[2] | H319 |
| GHS: Globally Harmonized System of Classification and Labelling of Chemicals. |
Required PPE:
-
Eye and Face Protection: Wear chemical safety glasses with side shields or goggles.[1]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1]
-
Body Protection: Wear a standard laboratory coat to prevent skin exposure.[3]
Step-by-Step Disposal Procedures
The fundamental principle for chemical waste is that it must be managed through your institution's hazardous waste program.[4] Never dispose of this compound or its solutions in the general trash or down the sanitary sewer unless explicitly permitted by your EHS office.[5][6]
Solid this compound Waste Disposal
This procedure applies to unused or surplus solid this compound and disposable materials contaminated with it.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[4][7]
-
Containment: Collect all solid waste, including contaminated weighing papers, gloves, and absorbent materials from spills, in a dedicated waste container.[8][9]
-
Containerization: The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks or the escape of dust.[7][10]
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name ("this compound") and the date when waste was first added (the accumulation start date).[7][11]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.[7][8][10]
-
Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor.[8]
Liquid this compound Waste Disposal
This procedure applies to solutions containing this compound and solvent rinsates from decontaminating glassware.
-
Segregation: Collect aqueous and solvent-based this compound solutions in separate, dedicated liquid waste containers. Do not mix incompatible waste streams.[10][12]
-
Containerization: Use a compatible, chemical-resistant, and leak-proof container with a screw-top cap. Fill the container to no more than 90% capacity to allow for expansion.[10]
-
Labeling: Label the container as "Hazardous Waste." The label must list all chemical constituents by percentage, including this compound and all solvents.[10]
-
Storage: Secure the cap tightly and store the container in a designated SAA, preferably within secondary containment (such as a tray) to contain potential leaks.[4]
-
Disposal: Contact your EHS office to arrange for the collection and disposal of the liquid waste.[13]
Decontamination of Empty Containers and Glassware
Containers must be "RCRA empty" before being disposed of as regular trash.
-
Decontamination: Triple-rinse the empty container or glassware with a suitable solvent that can dissolve this compound.[6][8]
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates should also be collected as hazardous waste.[6][8]
-
Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.[8]
-
Container Disposal: Once triple-rinsed, remove or deface the original chemical label on the container before recycling or disposing of it in the normal trash.[4]
Spill Management
In the event of a spill, follow these immediate procedures:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform others of the spill.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.
-
Contain and Clean:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical sorbent pads.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][14]
-
Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.[8]
-
Experimental Protocols
The disposal procedures outlined in this document are based on established safety protocols and regulatory requirements for chemical waste management. They are not derived from specific, citable laboratory experiments. Therefore, a section on detailed experimental methodologies is not applicable to this topic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. fishersci.pt [fishersci.pt]
- 2. This compound | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. cellseco.com [cellseco.com]
Essential Safety and Logistical Information for Handling Isovaline
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Isovaline. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on available safety data, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. The following personal protective equipment is essential to mitigate these risks.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN 166 standards are required. A face shield should be worn when there is a risk of splashing[2][3]. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, natural rubber, or PVC should be worn. It is crucial to inspect gloves before use[2][3]. |
| Skin and Body Protection | A full-length laboratory coat, worn closed with sleeves rolled down, is mandatory. Appropriate protective clothing should be used to prevent skin exposure[3][4]. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, all work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust[2][5]. |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Fume Hood: All weighing and solution preparation activities involving this compound powder must be conducted within a certified chemical fume hood to control dust and potential vapors[2].
-
Ventilation: Ensure the laboratory has adequate general ventilation[2].
Pre-Handling Procedures
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of tears and that safety glasses are clean and fit properly[3].
-
Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.
Handling Procedures
-
Weighing: Use a disposable weighing paper or boat to prevent contamination of balances[2].
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to prevent splashing. Keep containers covered whenever possible[2].
-
Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe in dust[5].
Post-Handling Procedures
-
Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water[2].
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate the immediate area.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand[2].
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].
-
Clean: Clean the spill area thoroughly.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[2].
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[2].
Decontamination of Glassware and Equipment
-
Rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the chemical, collecting the rinseate as hazardous waste[2].
-
After the initial rinse, wash the glassware and equipment with soap and water[2].
Final Disposal
-
All hazardous waste containers must be properly sealed and stored in a designated satellite accumulation area[2].
-
Arrange for the disposal of all this compound waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations[2].
Hierarchy of Controls for Handling this compound
Caption: A diagram showing the hierarchy of safety controls for handling chemical hazards like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
